Hdac-IN-40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O6 |
|---|---|
Molecular Weight |
326.34 g/mol |
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H22N2O6/c1-21-12-8-11(9-13(10-12)22-2)15(19)17-23-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
WARMWIVORGODLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat (SAHA)
Disclaimer: Initial searches for "Hdac-IN-40" did not yield specific public information for a molecule with this designation. Therefore, this guide focuses on the well-characterized, FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA) , as a representative example to fulfill the detailed requirements of this technical whitepaper.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, the aberrant expression and activity of HDACs are associated with the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.
Vorinostat is a potent, broad-spectrum inhibitor of class I and class II HDACs.[1][2] Its mechanism of action revolves around the restoration of histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes.[3][4] This guide provides a detailed overview of the molecular mechanisms, quantitative activity, and cellular effects of Vorinostat, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Vorinostat's primary mechanism of action is the direct inhibition of histone deacetylase enzymes. Structurally, it is a hydroxamic acid that chelates the zinc ion within the active site of HDACs.[3] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones and other non-histone protein substrates.[1][5] The resulting hyperacetylation of histones neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, making gene promoters more accessible to transcription factors and thereby reactivating the expression of genes involved in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[4][6]
Beyond histones, Vorinostat also induces the acetylation of non-histone proteins, such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins.[1][4] This broadens its mechanism of action beyond transcriptional regulation, impacting protein stability, protein-protein interactions, and various signaling pathways.[4]
Quantitative Data: Inhibitory Activity of Vorinostat
The inhibitory potency of Vorinostat has been quantified against various HDAC isoforms and in numerous cancer cell lines. The following tables summarize key quantitative data.
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [7] |
| HDAC2 | < 86 | [5] |
| HDAC3 | 20 | [7] |
| HDAC6 | < 86 | [5] |
Table 1: In Vitro Inhibitory Activity of Vorinostat against HDAC Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate Vorinostat's potent, nanomolar inhibition of class I and class II HDACs.
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 0.53 | 72 | [8] |
| MCF-7 | Breast Cancer | 0.75 | - | [7] |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | [9] |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | [9] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | - | [7] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | - | [7] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | - | [7] |
Table 2: Cellular Antiproliferative Activity of Vorinostat. The IC50 values for various cancer cell lines highlight the micromolar concentrations at which Vorinostat inhibits cell proliferation.
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's inhibition of HDACs leads to downstream effects on multiple signaling pathways critical for cancer cell growth and survival.
PI3K/AKT/mTOR Signaling Pathway
Vorinostat has been shown to dampen the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a central regulator of cell proliferation, growth, and survival. Vorinostat can inhibit the phosphorylation of key kinases such as AKT and mTOR, leading to the deactivation of this pro-survival pathway.[10][11]
Figure 1: Vorinostat's Inhibition of the PI3K/AKT/mTOR Pathway.
T-Cell Receptor Signaling Pathway
In the context of cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway.[12][13] It can inhibit the phosphorylation of key downstream kinases like ZAP70 and AKT, thereby disrupting the signaling cascade that promotes the survival and proliferation of malignant T-cells.[12]
Figure 2: Vorinostat's Interference with T-Cell Receptor Signaling.
Apoptosis Induction Pathways
Vorinostat promotes apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic proteins.[4][6] The reactivation of tumor suppressor genes like p21 also contributes to cell cycle arrest and apoptosis.[4]
Figure 3: Vorinostat-Induced Apoptosis and Cell Cycle Arrest.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanism of action of Vorinostat.
HDAC Activity Assay
Objective: To determine the in vitro inhibitory activity of Vorinostat against specific HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) are used.
-
A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence of varying concentrations of Vorinostat.
-
The deacetylated substrate is then cleaved by a developer, releasing a fluorescent product.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cell Viability Assay (MTT Assay)
Objective: To assess the antiproliferative effect of Vorinostat on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Vorinostat or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.[8]
Western Blotting for Histone Acetylation
Objective: To detect the accumulation of acetylated histones in cells treated with Vorinostat.
Methodology:
-
Cells are treated with Vorinostat or vehicle control for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Figure 4: Workflow for Western Blot Analysis of Histone Acetylation.
Conclusion
Vorinostat is a potent pan-HDAC inhibitor that exerts its anticancer effects through a multifaceted mechanism of action. By inhibiting HDACs and inducing hyperacetylation of histones and other proteins, it reactivates silenced genes, modulates critical signaling pathways involved in cell proliferation and survival, and ultimately leads to cell cycle arrest and apoptosis in malignant cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of HDAC inhibitors as therapeutic agents. The understanding of these intricate molecular mechanisms is paramount for the rational design of combination therapies and the identification of predictive biomarkers to optimize the clinical application of Vorinostat and other drugs in this class.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor vorinostat prevents TNFα-induced necroptosis by regulating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Protein Binding Affinity of the Pan-HDAC Inhibitor Panobinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the target protein binding affinity and mechanism of action of Panobinostat (LBH589), a potent, broad-spectrum pan-HDAC inhibitor. Due to the lack of public information on "Hdac-IN-40," this document will use the well-characterized and FDA-approved drug Panobinostat as a representative pan-HDAC inhibitor.
Quantitative Binding Affinity Data
Panobinostat exhibits potent inhibitory activity against Class I, II, and IV HDAC isoforms at nanomolar concentrations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Panobinostat against a panel of HDAC enzymes. These values were determined using various in vitro enzymatic assays.
| HDAC Isoform | IC50 (nM) | Assay Type | Reference |
| Class I | |||
| HDAC1 | <13.2 | Enzymatic Assay | [1] |
| HDAC2 | <13.2 | Enzymatic Assay | [1] |
| HDAC3 | <13.2 | Enzymatic Assay | [1] |
| HDAC8 | mid-nanomolar | Enzymatic Assay | [1] |
| Class IIa | |||
| HDAC4 | mid-nanomolar | Enzymatic Assay | [1] |
| HDAC5 | <13.2 | Enzymatic Assay | [1] |
| HDAC7 | mid-nanomolar | Enzymatic Assay | [1] |
| HDAC9 | <13.2 | Enzymatic Assay | [1] |
| Class IIb | |||
| HDAC6 | <13.2 | Enzymatic Assay | [1] |
| HDAC10 | <13.2 | Enzymatic Assay | [1] |
| Class IV | |||
| HDAC11 | <13.2 | Enzymatic Assay | [1] |
Experimental Protocols
The determination of HDAC inhibitor potency is crucial for drug development. Below are detailed methodologies for commonly employed assays to measure the binding affinity of inhibitors like Panobinostat to HDAC enzymes.
Homogeneous Fluorometric Enzymatic Assay
This is a common method to determine the IC50 of HDAC inhibitors.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., Trypsin)
-
Panobinostat (or other test inhibitor)
-
Trichostatin A (TSA) as a positive control inhibitor
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Panobinostat in HDAC Assay Buffer. The final concentration in the assay will typically range from pM to µM.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Reaction Setup:
-
Add 5 µL of the diluted Panobinostat or control (assay buffer for no inhibition, TSA for maximal inhibition) to the wells of the 384-well plate.
-
Add 10 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 20 µL of the developer solution to each well.
-
Signal Detection: Incubate the plate at 37°C for 15-30 minutes and then measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each Panobinostat concentration relative to the controls and plot the data to determine the IC50 value using a suitable software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET assays measure the proximity of a donor and an acceptor fluorophore. In the context of an HDAC binding assay, a terbium-labeled anti-tag antibody (donor) binds to a tagged HDAC enzyme. A fluorescently labeled tracer, which is a known HDAC inhibitor, binds to the active site of the enzyme, bringing it in proximity to the donor. An unlabeled inhibitor like Panobinostat will compete with the tracer for binding, leading to a decrease in the TR-FRET signal.
Materials:
-
GST- or His-tagged recombinant human HDAC enzyme
-
Terbium-labeled anti-GST or anti-His antibody (Donor)
-
Fluorescently labeled HDAC inhibitor tracer (Acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 0.05% Tween-20)
-
Panobinostat
-
384-well low-volume black microplates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Panobinostat in TR-FRET Assay Buffer.
-
Reagent Preparation:
-
Prepare a 2X solution of the tagged HDAC enzyme in TR-FRET Assay Buffer.
-
Prepare a 4X solution of the Terbium-labeled antibody and the fluorescent tracer combined in TR-FRET Assay Buffer.
-
-
Reaction Setup:
-
Add 5 µL of the serially diluted Panobinostat or control to the wells of the 384-well plate.
-
Add 5 µL of the 2X HDAC enzyme solution to each well.
-
Add 10 µL of the 4X antibody/tracer mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (e.g., ~495 nm for Terbium) and the acceptor (e.g., ~520 nm for Fluorescein). The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.
-
Data Analysis: Calculate the percent inhibition based on the TR-FRET ratio and determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules. For an HDAC inhibition assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. An antibody specific to the acetylated form of the substrate is conjugated to Acceptor beads. When the HDAC enzyme deacetylates the substrate, the antibody can no longer bind, resulting in a loss of signal. Panobinostat will inhibit this deacetylation, thus preserving the signal.
Materials:
-
Recombinant human HDAC enzyme
-
Biotinylated acetylated peptide substrate (e.g., Biotin-Histone H3 peptide)
-
Anti-acetylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Panobinostat
-
384-well white opaque microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Panobinostat in AlphaLISA Assay Buffer.
-
Enzyme and Substrate Preparation:
-
Dilute the HDAC enzyme to the desired concentration in AlphaLISA Assay Buffer.
-
Dilute the biotinylated acetylated peptide substrate in AlphaLISA Assay Buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the diluted Panobinostat or control to the wells.
-
Add 5 µL of the diluted HDAC enzyme and incubate for 10 minutes at 37°C.
-
Add 5 µL of the diluted substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 10 µL of the anti-acetylated histone antibody-conjugated Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The signal is directly proportional to the level of inhibition. Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Panobinostat, as a pan-HDAC inhibitor, affects multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Key Signaling Pathways Modulated by Panobinostat
-
Apoptosis Pathways (Intrinsic and Extrinsic): Panobinostat induces apoptosis by upregulating pro-apoptotic proteins (e.g., Bim, BAX, BAK) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP).[1] This leads to the activation of caspases (caspase-8, caspase-9, and caspase-3) and subsequent cleavage of PARP, a hallmark of apoptosis.[2][3]
-
JAK/STAT Pathway: Panobinostat has been shown to inhibit the phosphorylation of STAT3, STAT5, and STAT6, which are key transcription factors involved in cell proliferation and survival.[2][4] This inhibition can lead to the downregulation of downstream target genes like Bcl-xL and Cyclin D1.[5]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Panobinostat can indirectly inhibit this pathway, leading to decreased cell viability.[4]
Experimental Workflow for Pathway Analysis
A common workflow to investigate the effect of an HDAC inhibitor on cellular signaling pathways involves treating cancer cells with the inhibitor and then analyzing changes in protein expression and phosphorylation status using Western blotting.
Caption: Western Blot workflow for analyzing signaling pathway modulation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Panobinostat.
Caption: Panobinostat-induced apoptosis signaling pathway.
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. researchgate.net [researchgate.net]
Hdac-IN-40: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Hdac-IN-40, a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor. This document details the compound's characteristics, its effects on cellular processes, and methodologies for its study, serving as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic small molecule characterized by a 3,5-dimethoxybenzoyl group linked to a hydroxamic acid moiety via an octanediamide linker.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N1-(3,5-dimethoxyphenyl)-N8-hydroxyoctanediamide | - |
| Molecular Formula | C₁₅H₂₂N₂O₆ | [1] |
| Molecular Weight | 326.34 g/mol | [1] |
| CAS Number | 2463198-51-6 | [1] |
| SMILES | O=C(NOCCCCCCC(NO)=O)C1=CC(OC)=CC(OC)=C1 | [1] |
| Appearance | Solid (Off-white to pink) | [1] |
| Solubility | DMSO: 250 mg/mL (766.07 mM) | [1] |
Biological Activity
This compound is a potent inhibitor of histone deacetylases, particularly targeting HDAC2 and HDAC6. Its inhibitory activity leads to a range of antitumor effects.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (nM) | Source |
| HDAC2 | 60 | [1] |
| HDAC6 | 30 | [1] |
Table 3: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) | Cancer Type | Source |
| A2780 | 0.89 | Ovarian Cancer | [1] |
| Cal27 | 0.72 | Tongue Squamous Cell Carcinoma | [1] |
Mechanism of Action
As an HDAC inhibitor, this compound functions by preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to the hyperacetylation of these proteins, which in turn alters gene expression and affects various cellular processes. The primary mechanisms of action include:
-
Chromatin Remodeling: Increased histone acetylation leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells.
-
Non-Histone Protein Regulation: this compound induces the accumulation of acetylated α-tubulin, a non-histone protein. This modification can disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis: The compound enhances cisplatin-induced cytotoxicity through the activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[1]
Signaling Pathways
The antitumor effects of this compound are mediated through the modulation of several key signaling pathways.
Apoptosis Pathway
This compound promotes apoptosis by activating the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and caspase-7.
Caption: this compound induced apoptosis pathway.
NF-κB Signaling Pathway
HDAC inhibitors are known to influence the NF-κB signaling pathway, which is crucial for cell survival and proliferation. By inhibiting HDACs, this compound can lead to the acetylation of NF-κB components, modulating their activity and promoting apoptosis.
Caption: Modulation of NF-κB pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Synthesis of this compound
A plausible synthetic route for this compound, based on general methods for alkoxyamide-based HDAC inhibitors, is outlined below.
Caption: General synthetic workflow for this compound.
Protocol:
-
Amide Coupling: 3,5-Dimethoxybenzoic acid is coupled with the amino group of 8-aminooctanoic acid methyl ester using a standard coupling reagent such as EDC/HOBt in an appropriate solvent like DMF. The reaction is stirred at room temperature until completion.
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Hydroxamic Acid Formation: The carboxylic acid is then converted to the hydroxamic acid by reaction with hydroxylamine hydrochloride in the presence of a coupling agent and a base. The final product, this compound, is purified by column chromatography.
Antiproliferative Activity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780, Cal27) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
α-Tubulin Acetylation Assay (Western Blot)
This assay is used to detect the increase in acetylated α-tubulin following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., Cal27) with this compound at a specified concentration (e.g., 1 µM) for a designated time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative increase in acetylated α-tublin.
Caspase-3/7 Activation Assay (Luminometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key markers of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound, cisplatin, or a combination of both for the desired time.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well. This reagent contains the DEVD peptide, which is cleaved by active caspase-3/7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and compare the caspase activity in treated cells to that in control cells.
Conclusion
This compound is a potent, alkoxyamide-based HDAC inhibitor with significant antitumor activity. Its ability to induce protein hyperacetylation, modulate key signaling pathways, and trigger apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel epigenetic therapies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound.
References
Hdac-IN-40 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for Hdac-IN-40, a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor. This document details the biochemical properties of this compound, outlines a standard protocol for its enzymatic evaluation, and presents its activity in a structured format for clarity and comparison.
Introduction to this compound
This compound, also identified as compound 13d in select literature, is a novel synthetic molecule designed to inhibit the activity of histone deacetylases. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of research in drug discovery. This compound has demonstrated potent inhibitory effects, particularly against HDAC2 and HDAC6, and exhibits antiproliferative properties in cancer cell lines.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against specific HDAC isoforms and in cellular assays. The following tables summarize the key potency values.
Table 1: In Vitro Enzymatic Inhibition of this compound [1]
| Target Enzyme | Inhibition Constant (Ki) |
| HDAC2 | 60 nM |
| HDAC6 | 30 nM |
Table 2: Cellular Antiproliferative Activity of this compound [1]
| Cell Line | IC50 |
| A2780 | 0.89 µM |
| Cal27 | 0.72 µM |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like this compound exert their effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression and cellular processes. The diagram below illustrates the general signaling pathway affected by HDAC inhibition.
Caption: General signaling pathway of HDAC inhibition by this compound.
Experimental Protocol: In Vitro HDAC Enzymatic Assay
The following is a detailed, representative protocol for a fluorometric in vitro HDAC enzymatic assay, suitable for determining the inhibitory potential of compounds like this compound. While the specific conditions for this compound's initial characterization may have varied in minor aspects, this protocol outlines the standard procedures and components used in the field.
4.1. Principle
This assay measures the enzymatic activity of HDACs by monitoring the deacetylation of a fluorogenic substrate. The substrate, typically an acetylated lysine side chain linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC), is not fluorescent until deacetylated and subsequently cleaved by a developing enzyme. The resulting fluorescence is directly proportional to the HDAC activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.
4.2. Materials and Reagents
-
HDAC Enzymes: Recombinant human HDAC2 and HDAC6 (or other desired isoforms).
-
HDAC Substrate: Fluorogenic substrate such as Boc-Lys(Ac)-AMC.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution.
-
Developing Reagent: Trypsin in a suitable buffer (e.g., 50 mM Tris-HCl with 100 mM NaCl, pH 8.0) containing a pan-HDAC inhibitor (like Trichostatin A) to stop the initial reaction.
-
Positive Control: A known HDAC inhibitor (e.g., Trichostatin A or SAHA).
-
Negative Control: DMSO (vehicle).
-
Microplate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence excitation at ~355 nm and emission detection at ~460 nm.
4.3. Experimental Workflow Diagram
Caption: Workflow for the in vitro HDAC enzymatic assay.
4.4. Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Dilute the HDAC enzyme and substrate to their final working concentrations in cold assay buffer just before use.
-
-
Assay Plate Setup:
-
Add the diluted this compound, positive control, or DMSO vehicle to the appropriate wells of the microplate.
-
Add the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.
-
Add assay buffer to the "no enzyme" control wells.
-
-
Enzyme-Inhibitor Incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 37°C for a period during which the reaction is linear (e.g., 60-90 minutes). This time may need to be optimized for each enzyme.
-
-
Reaction Termination and Development:
-
Stop the reaction and develop the fluorescent signal by adding the developing reagent to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 460 nm.
-
4.5. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration are known.
Conclusion
This compound is a potent inhibitor of HDAC2 and HDAC6, demonstrating significant potential in preclinical studies. The in vitro enzymatic assay is a fundamental tool for characterizing the potency and selectivity of such inhibitors. The standardized protocol provided herein offers a robust framework for the evaluation of this compound and other novel HDAC inhibitors, facilitating further research and development in this critical area of therapeutic discovery.
References
In-Depth Technical Guide: Hdac-IN-40 Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs), demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound and outlines standard experimental protocols to assess its cell permeability and uptake, critical parameters for evaluating its drug-like properties and therapeutic potential. Due to the limited publicly available data on the cell permeability of this compound, this document also serves as a methodological guide, presenting generalized protocols for key in vitro permeability assays and illustrating relevant cellular pathways affected by HDAC inhibitors.
Introduction to this compound
This compound has emerged as a noteworthy small molecule inhibitor targeting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound exhibits potent inhibitory activity, particularly against HDAC2 and HDAC6. Its efficacy in inducing cell cycle arrest and apoptosis in cancer cells underscores its potential as a therapeutic agent. Understanding the cell permeability and cellular uptake mechanisms of this compound is paramount for its preclinical development, as these factors govern its bioavailability and accessibility to intracellular targets.
Quantitative Data on this compound
While specific experimental data on the cell permeability of this compound is not yet publicly available, this section summarizes its known biological activities and presents a template for how permeability data would be structured.
Biological Activity of this compound
The following table summarizes the known in vitro biological activity of this compound.[1]
| Target | Assay | Value | Cell Line | Reference |
| HDAC2 | Inhibition Constant (Ki) | 60 nM | - | MedChemExpress |
| HDAC6 | Inhibition Constant (Ki) | 30 nM | - | MedChemExpress |
| A2780 | IC50 | 0.89 µM | Human ovarian carcinoma | MedChemExpress |
| Cal27 | IC50 | 0.72 µM | Human tongue squamous cell carcinoma | MedChemExpress |
Note: The data presented is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Cell Permeability Data (Hypothetical)
The following table is a template illustrating how cell permeability data for this compound would be presented. The values are hypothetical and for illustrative purposes only, pending experimental determination.
| Assay | Cell Line/System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Caco-2 | Human colon adenocarcinoma | (Hypothetical Value) | (Hypothetical Value) | (e.g., Low, Moderate, High) |
| MDCK | Madin-Darby canine kidney | (Hypothetical Value) | (Hypothetical Value) | (e.g., Low, Moderate, High) |
| PAMPA | Parallel Artificial Membrane | (Hypothetical Value) | N/A | (e.g., Low, Moderate, High) |
Experimental Protocols for Assessing Cell Permeability
Detailed methodologies for standard in vitro permeability assays are provided below. These protocols are generalized and should be optimized for the specific compound and laboratory conditions.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[2][3][4]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto the apical side of Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer integrity. The permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) can also be assessed.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at specified time points.
-
Transport Experiment (Basolateral to Apical - B to A): a. Add the test compound solution in HBSS to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (receiver) compartment. c. Follow the same incubation and sampling procedure as the A to B transport.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
MDCK Permeability Assay
The Madin-Darby canine kidney (MDCK) cell permeability assay is another common model, often used to predict blood-brain barrier penetration.[5][6][7]
Objective: To assess the permeability of a compound across a monolayer of MDCK cells.
Procedure: The protocol is similar to the Caco-2 assay, with the main difference being the cell line used. MDCK cells form a monolayer more rapidly than Caco-2 cells (typically 3-5 days). Genetically engineered MDCK cells overexpressing specific transporters (e.g., P-glycoprotein in MDCK-MDR1 cells) can be used to investigate the role of active efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane.[8][9]
Objective: To determine the passive permeability of a compound.
Materials:
-
96-well filter plates and acceptor plates
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS) at different pH values to mimic physiological conditions
-
Test compound and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Plate Preparation: Add the test compound solution in PBS to the donor wells. Add fresh PBS to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period.
-
Sample Analysis: Determine the concentration of the test compound in both the donor and acceptor wells.
-
Data Analysis: Calculate the effective permeability (Pe) based on the change in concentration in the wells over time.
Visualization of Pathways and Workflows
Experimental Workflow for Permeability Assessment
Caption: Workflow for in vitro permeability assessment of this compound.
Signaling Pathway Affected by HDAC Inhibition
Caption: Simplified signaling pathway of this compound leading to cell cycle arrest.
Cellular Uptake Mechanisms
The mechanisms by which small molecule inhibitors like this compound enter cells are crucial for their activity. While specific studies on this compound are lacking, several general mechanisms can be considered:
-
Passive Diffusion: Small, lipophilic molecules can often passively diffuse across the cell membrane down their concentration gradient. The physicochemical properties of this compound (e.g., molecular weight, logP) will be key determinants of its ability to utilize this pathway.
-
Facilitated Diffusion: This process involves membrane proteins that facilitate the transport of molecules across the membrane. It does not require energy and is driven by the concentration gradient.
-
Active Transport: This energy-dependent process can move compounds against their concentration gradient and is mediated by specific transporter proteins. For HDAC inhibitors, active uptake is less commonly reported than passive diffusion, but active efflux by transporters like P-glycoprotein can be a significant factor in determining intracellular concentrations and drug resistance.
Further experimental studies, such as uptake assays in the presence of various transporter inhibitors or at different temperatures, are required to elucidate the specific uptake mechanisms of this compound.
Conclusion
This compound is a promising HDAC inhibitor with demonstrated anti-proliferative effects. A thorough understanding of its cell permeability and cellular uptake is essential for its continued development as a potential therapeutic agent. This guide provides the foundational information on this compound and the necessary experimental frameworks to investigate these critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this compound and other novel HDAC inhibitors. Future research should focus on generating empirical data for the cell permeability and uptake of this compound to build a comprehensive profile of this compound.
References
- 1. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Hdac-IN-40: An In-depth Technical Guide on its Effect on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs alter chromatin structure and protein function, thereby influencing a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer. This compound has emerged as a promising small molecule for cancer research, especially in the context of overcoming chemotherapy resistance.[1] This technical guide provides a comprehensive overview of this compound, focusing on its effects on histone and protein acetylation, its mechanism of action, and the experimental protocols to evaluate its activity.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Class I and Class IIb histone deacetylases. Specifically, it shows high potency against HDAC2 and HDAC6.[1][2] Inhibition of these enzymes leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, making DNA more accessible for transcription.[3][4][5] This can lead to the re-expression of silenced tumor suppressor genes.[6]
Furthermore, this compound's inhibition of HDAC6 leads to the hyperacetylation of non-histone proteins, most notably α-tubulin.[1][2] Increased acetylation of α-tubulin affects microtubule stability and dynamics, which can interfere with cell division and migration.[7][8] A key finding for this compound is its ability to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin, particularly in resistant cancer cell lines. This chemosensitizing effect is mediated, at least in part, through the activation of the caspase-3/7 apoptotic pathway.[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Reference |
| Ki | 60 nM | HDAC2 | [2] |
| Ki | 30 nM | HDAC6 | [2] |
Table 1: Inhibitory Constants (Ki) of this compound
| Cell Line | IC50 | Assay | Reference |
| A2780 (Ovarian Cancer) | 0.89 µM | Proliferation | [2] |
| Cal27 (Head and Neck Squamous Cell Carcinoma) | 0.72 µM | Proliferation | [2] |
Table 2: Anti-proliferative Activity (IC50) of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified HDACs.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC2, HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Trichostatin A (as a positive control inhibitor)
-
HDAC Developer
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound or control (buffer or Trichostatin A).
-
Add the purified HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the HDAC Developer. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[9]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A2780, Cal27)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This method is used to detect the increase in acetylated α-tubulin, a key substrate of HDAC6, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
Caspase-3/7 Activity Assay
This assay quantifies the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin (or another apoptosis-inducing agent)
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well white-walled microplate
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with this compound, cisplatin, or a combination of both. Include appropriate controls.
-
Incubate for the desired time to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14] This reagent contains a luminogenic caspase-3/7 substrate.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of HDAC2 and HDAC6 in cancer biology and for exploring strategies to overcome chemotherapy resistance. Its dual inhibitory activity and demonstrated efficacy in enhancing cisplatin-induced apoptosis make it a compound of significant interest for further preclinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively study the effects of this compound on histone acetylation and cellular processes.
References
- 1. Novel alkoxyamide-based histone deacetylase inhibitors reverse cisplatin resistance in chemoresistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
The Regulatory Landscape of Gene Expression by Histone Deacetylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in the regulation of gene expression. By altering the acetylation status of histones and other non-histone proteins, these molecules can induce profound changes in cellular processes, including cell cycle arrest, apoptosis, and differentiation. This technical guide provides an in-depth overview of the core mechanisms by which HDAC inhibitors modulate gene expression, with a focus on their implications for therapeutic development. We will explore the key signaling pathways affected, present quantitative data on their transcriptional impact, and provide detailed experimental protocols for their study.
Introduction: The Epigenetic Role of Histone Acetylation
In eukaryotic cells, DNA is tightly packaged into a condensed structure called chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4). The post-translational modification of the N-terminal tails of these histones is a critical mechanism for regulating chromatin structure and, consequently, gene expression.
One of the most well-characterized histone modifications is the reversible acetylation of lysine residues. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
-
Histone Acetyltransferases (HATs): These enzymes add an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed or "open" chromatin conformation (euchromatin), which allows transcription factors and RNA polymerase greater access to the DNA, generally leading to transcriptional activation.[1][2]
-
Histone Deacetylases (HDACs): Conversely, HDACs catalyze the removal of these acetyl groups.[1] This restores the positive charge on the lysine residues, leading to a tighter association between histones and DNA. The resulting condensed chromatin structure (heterochromatin) is generally associated with transcriptional repression.[1][3]
An imbalance in the activities of HATs and HDACs is often observed in various diseases, including cancer, where aberrant HDAC activity can lead to the silencing of tumor suppressor genes.[4][5] HDAC inhibitors are compounds that block the enzymatic activity of HDACs, thereby shifting the equilibrium towards histone hyperacetylation and a more open chromatin state, which can reactivate the expression of silenced genes.[6]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their effects through multiple mechanisms, primarily centered on the accumulation of acetylated proteins.
Histone Hyperacetylation and Chromatin Remodeling
The canonical mechanism of action for HDAC inhibitors is the induction of histone hyperacetylation.[6] By blocking the deacetylating activity of HDACs, these inhibitors cause an accumulation of acetyl groups on histone tails. This leads to chromatin relaxation, making the DNA more accessible for transcription.[7] This altered chromatin landscape can lead to the reactivation of tumor suppressor genes, such as p21, which plays a crucial role in cell cycle arrest.[3][8]
Acetylation of Non-Histone Proteins
HDACs are now known to deacetylate a wide range of non-histone proteins, including transcription factors, signaling molecules, and chaperone proteins.[2][4][8] Therefore, HDAC inhibitors can also modulate the function of these proteins by increasing their acetylation levels. This can have significant downstream effects on various cellular pathways independent of direct chromatin remodeling. For instance, the hyperacetylation of the tumor suppressor protein p53 can enhance its stability and transcriptional activity, promoting apoptosis.[8]
Signaling Pathways Modulated by HDAC Inhibitors
The regulation of gene expression by HDAC inhibitors impacts numerous critical cellular signaling pathways.
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment in cancer cells is the induction of cell cycle arrest.[8] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21 (also known as CDKN1A).[3][8] The increased expression of p21 leads to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression, thereby causing a halt in the cell cycle.
Caption: HDAC inhibitor-mediated induction of p21 and cell cycle arrest.
Apoptosis Induction
HDAC inhibitors can trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways.[8] They can upregulate the expression of pro-apoptotic genes, such as Bim and Bmf, and components of the death receptor pathway, like TRAIL and DR5.[8] Furthermore, the stabilization of p53 through hyperacetylation contributes to the induction of apoptosis.[8]
Caption: Induction of apoptosis by HDAC inhibitors via multiple pathways.
Quantitative Analysis of Gene Expression Changes
The treatment of cells with HDAC inhibitors leads to widespread changes in gene expression, with both upregulation and downregulation of a significant number of genes.[6] The following tables provide a representative summary of the quantitative effects of generic HDAC inhibitors on gene expression in cancer cell lines, based on typical findings in the literature.
Table 1: Global Gene Expression Changes Induced by HDAC Inhibitors
| Cell Line | HDAC Inhibitor | Concentration | Duration (h) | No. of Upregulated Genes | No. of Downregulated Genes |
| Colon Cancer (HCT116) | Generic HDACi | 1 µM | 24 | ~600 | ~550 |
| Breast Cancer (MCF-7) | Generic HDACi | 5 µM | 48 | ~800 | ~700 |
| Leukemia (HL-60) | Generic HDACi | 0.5 µM | 12 | ~450 | ~400 |
Table 2: Fold-Change in Expression of Key Target Genes
| Gene | Function | Cell Line | HDAC Inhibitor | Fold-Change (mRNA) |
| CDKN1A (p21) | Cell Cycle Arrest | HCT116 | Generic HDACi | +8.5 |
| BCL2L11 (Bim) | Pro-apoptotic | MCF-7 | Generic HDACi | +6.2 |
| TNFSF10 (TRAIL) | Pro-apoptotic | HL-60 | Generic HDACi | +4.8 |
| MYC | Oncogene | HCT116 | Generic HDACi | -3.5 |
| BCL2 | Anti-apoptotic | MCF-7 | Generic HDACi | -5.1 |
Detailed Experimental Protocols
To investigate the effects of HDAC inhibitors on gene expression, a variety of molecular and cellular biology techniques are employed.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in appropriate culture medium in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations.
-
Exposure: Remove the old medium from the cells and replace it with the medium containing the HDAC inhibitor or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Extract total RNA from the cell lysates according to the manufacturer's protocol for the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes (e.g., p21, Bim, c-Myc) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Experimental workflow for analyzing gene expression changes.
Western Blotting for Protein Level Analysis
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., acetylated-H3, p21, cleaved PARP) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
HDAC inhibitors represent a powerful class of therapeutic agents that modulate gene expression through the epigenetic mechanism of protein acetylation. Their ability to induce cell cycle arrest and apoptosis in cancer cells has led to their approval for the treatment of certain hematological malignancies.[6] A thorough understanding of their molecular mechanisms of action, the signaling pathways they affect, and the specific gene expression changes they induce is critical for the continued development and optimization of these drugs for a broader range of diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate regulatory roles of HDAC inhibitors.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Toxicity Screening of Hdac-IN-40
Disclaimer: Information regarding a specific compound designated "Hdac-IN-40" is not publicly available. This document serves as an in-depth, representative technical guide on the typical preliminary toxicity screening for a novel, hypothetical Class I-selective Histone Deacetylase (HDAC) inhibitor, hereafter referred to as this compound. The data and experimental details provided are illustrative and based on established methodologies for the preclinical evaluation of HDAC inhibitors.
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their potential in oncology.[1][2][3] By altering the acetylation state of histones and other non-histone proteins, these molecules can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[2][4] However, as HDACs are involved in a wide array of cellular processes, a thorough evaluation of their toxicity is paramount in the early stages of drug development.[1][5] This guide outlines a representative preliminary toxicity screening for this compound, a hypothetical selective inhibitor of Class I HDACs.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening involves evaluating the effect of this compound on cell viability in various cell lines. This helps to determine the compound's potency and selectivity.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| MCF-7 | Breast Cancer | 3.1 |
| HCT116 | Colon Cancer | 1.9 |
| HEK293 | Normal Kidney | 15.7 |
| PBMC | Normal Blood | > 25 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.
In Vivo Acute Toxicity Study
A preliminary in vivo study is crucial to understand the systemic toxicity and to determine a safe dose range for further studies.
Table 2: Acute Intravenous Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| 10 | 5 | 0/5 | No observable adverse effects. |
| 25 | 5 | 0/5 | Mild lethargy observed within the first 2 hours, resolved by 4 hours. |
| 50 | 5 | 1/5 | Significant lethargy, ruffled fur. |
| 100 | 5 | 3/5 | Severe lethargy, ataxia, significant weight loss in survivors. |
Experimental Protocol: In Vivo Acute Toxicity Assessment in Mice
This protocol describes a single-dose toxicity study to evaluate the acute toxic effects of this compound.
-
Animal Model: Use healthy adult BALB/c mice (6-8 weeks old), acclimated for at least one week.
-
Dose Administration: Administer this compound via intravenous injection at escalating doses. A control group receives the vehicle solution.
-
Observation: Monitor the animals continuously for the first 4 hours post-administration and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in major organs.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and observe any dose-related toxic effects.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound is key to interpreting its toxicity profile. As a Class I HDAC inhibitor, it is expected to influence key cellular pathways involved in cell cycle regulation and apoptosis.
Class I HDACs, particularly HDAC1 and HDAC2, are known to deacetylate the tumor suppressor protein p53.[4] Inhibition of these HDACs leads to hyperacetylation of p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes like p21.[4]
The workflow for preliminary toxicity screening of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Hdac-IN-40 pharmacokinetics and pharmacodynamics
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Hdac-IN-40
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as compound 13d, is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs). This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties based on available preclinical data. This compound demonstrates significant inhibitory activity against HDAC2 and HDAC6, leading to antiproliferative effects in various cancer cell lines. A key pharmacodynamic effect is the induction of α-tubulin hyperacetylation, a marker of HDAC6 inhibition. Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin in resistant cancer cells, suggesting its potential as a chemosensitizing agent. This guide consolidates the current knowledge on this compound, presenting its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a novel small molecule inhibitor belonging to the alkoxyamide class of HDAC inhibitors.[1][2] It has emerged from research focused on developing new therapeutic agents for cancer, particularly for overcoming chemotherapy resistance.[2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[3][4] Dysregulation of HDAC activity is a common feature in many cancers, making them a validated target for anticancer drug development. This compound's dual inhibition of HDAC2 and HDAC6 positions it as an interesting candidate for further investigation.
Pharmacodynamics
The pharmacodynamics of this compound have been characterized through a series of in vitro studies, which have elucidated its enzymatic and cellular activities.
Enzymatic Inhibition Profile
This compound has been profiled for its inhibitory activity against specific HDAC isoforms. The available data indicates a potent inhibition of HDAC2 and HDAC6.
| Target | Inhibition Constant (Ki) |
| HDAC2 | 60 nM |
| HDAC6 | 30 nM |
| Table 1: Enzymatic inhibition constants (Ki) for this compound against HDAC2 and HDAC6. Data sourced from MedChemExpress.[1][2] |
In Vitro Cellular Activity
The cellular effects of this compound have been assessed in various cancer cell lines, demonstrating its antiproliferative and chemosensitizing properties.
This compound exhibits antiproliferative activity against human ovarian carcinoma (A2780) and human tongue squamous cell carcinoma (Cal27) cell lines.
| Cell Line | IC50 (µM) |
| A2780 | 0.89 |
| Cal27 | 0.72 |
| Table 2: Antiproliferative activity (IC50) of this compound in A2780 and Cal27 cancer cell lines. Data sourced from MedChemExpress.[1][2] |
A key pharmacodynamic marker for HDAC6 inhibition is the accumulation of acetylated α-tubulin. This compound has been shown to induce the hyperacetylation of α-tubulin in Cal27 and cisplatin-resistant Cal27CisR cells, confirming its engagement with HDAC6 within a cellular context.[1][2]
This compound has been demonstrated to enhance the cytotoxicity of the chemotherapeutic agent cisplatin in chemoresistant cancer cells.[2][5] This effect is mediated, at least in part, through the activation of the executioner caspases, caspase-3 and caspase-7, leading to an increase in apoptosis.[1][2]
Pharmacokinetics
As of the latest available data, there is no published information on the in vivo pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties or its half-life in biological systems. The research on this compound appears to be in the early, in vitro stages of development.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC2 and HDAC6. The downstream consequences of this inhibition are multifaceted.
-
HDAC6 Inhibition: The inhibition of HDAC6's cytoplasmic deacetylase activity leads to the accumulation of acetylated α-tubulin. This can disrupt the normal dynamics of microtubules, which are critical for cell division, intracellular transport, and cell motility. This disruption can contribute to the antiproliferative effects of the compound.
-
HDAC2 Inhibition: HDAC2 is a class I HDAC that is primarily localized in the nucleus and is a component of several transcriptional repressor complexes. Its inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle control, differentiation, and apoptosis.
-
Chemosensitization: The ability of this compound to enhance cisplatin-induced cytotoxicity is likely due to a combination of factors. By altering chromatin structure and gene expression, this compound may modulate the expression of proteins involved in DNA repair and apoptosis, thereby lowering the threshold for cisplatin-induced cell death.
Experimental Protocols
The following are detailed descriptions of the key experiments used to characterize this compound, based on standard methodologies in the field.
HDAC Enzymatic Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound against purified HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC2 and HDAC6 enzymes are used.
-
A fluorogenic substrate, such as Fluor-de-Lys®, is incubated with the respective HDAC enzyme in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
The concentration of this compound that results in 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.
-
Cell Proliferation Assay
-
Objective: To assess the antiproliferative effects of this compound on cancer cell lines.
-
Methodology:
-
A2780 and Cal27 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for 72 hours.
-
After the treatment period, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® is added to the wells.
-
For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader. For CellTiter-Glo®, luminescence is measured.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viable cells against the log concentration of this compound.
-
Western Blotting for Acetylated α-Tubulin
-
Objective: To confirm the inhibition of HDAC6 in cells by measuring the level of its substrate, acetylated α-tubulin.
-
Methodology:
-
Cal27 and Cal27CisR cells are treated with this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caspase-3/7 Activation Assay
-
Objective: To measure the induction of apoptosis by this compound, alone or in combination with cisplatin.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with this compound, cisplatin, or a combination of both.
-
A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added to the cells.
-
The plate is incubated at room temperature to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.
-
Luminescence is measured with a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Conclusion
This compound is a promising dual HDAC2 and HDAC6 inhibitor with demonstrated in vitro anticancer activity. Its ability to induce cell death and, more importantly, to re-sensitize chemoresistant cancer cells to cisplatin, highlights its therapeutic potential. While the current data is limited to in vitro studies, it provides a strong rationale for further preclinical development, including in vivo pharmacokinetic and efficacy studies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these foundational findings. Future investigations should focus on elucidating the broader impact of this compound on gene expression and signaling networks to fully understand its mechanism of action and to identify potential biomarkers for patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hdac-IN-40: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Hdac-IN-40, a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical studies, formulation development, and ensuring the reliability of experimental results. This document summarizes available data, presents detailed experimental protocols for characterization, and visualizes key concepts and workflows.
Introduction to this compound
This compound is a small molecule inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes and other critical cellular regulators, making them a promising target for cancer therapy and other diseases. The efficacy and development of this compound as a therapeutic agent are intrinsically linked to its solubility and stability.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its biological activity and formulation possibilities. Poor solubility can lead to low bioavailability and hinder the development of effective drug delivery systems.
Quantitative Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.[1] However, its aqueous solubility is expected to be limited due to its hydrophobic nature. The following table summarizes the available and representative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 | 766.07 | Ultrasonic assistance may be required.[1] |
| Hypothetical Aqueous Solubility | |||
| Water | < 0.1 | < 0.3 | Estimated for a hydrophobic compound of this class. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.3 | Estimated for a hydrophobic compound of this class. |
| Ethanol | ~5 | ~15.3 | Estimated for a hydrophobic compound of this class. |
Disclaimer: The aqueous and ethanol solubility data presented are hypothetical and representative of poorly soluble organic compounds. Experimental determination is required for precise values.
Experimental Protocol: Aqueous Solubility Determination
This protocol outlines a general method for determining the aqueous solubility of a hydrophobic compound like this compound using the shake-flask method, followed by HPLC analysis.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL). From this stock, prepare a series of standard solutions in a 1:1 mixture of acetonitrile and water to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Dilute the filtered supernatant with an appropriate mobile phase and inject it into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Stability Profile of this compound
The chemical stability of a drug candidate influences its shelf-life, storage conditions, and degradation pathways. Understanding the stability of this compound under various stress conditions is crucial for its development.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of a molecule. The following table presents hypothetical stability data for this compound under various stress conditions.
| Condition | Duration | Hypothetical % Degradation |
| Acidic | ||
| 0.1 M HCl, 60°C | 24 hours | 15% |
| Basic | ||
| 0.1 M NaOH, 60°C | 24 hours | 25% |
| Oxidative | ||
| 3% H₂O₂, RT | 24 hours | 10% |
| Thermal | ||
| 80°C, solid state | 7 days | 5% |
| Photolytic | ||
| UV light (254 nm), solid state | 24 hours | 20% |
Disclaimer: The stability data presented are hypothetical and intended to be representative. Experimental forced degradation studies are necessary to determine the actual stability profile and degradation products of this compound.
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C.
-
Photolytic Degradation: Expose a known amount of solid this compound to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid state).
-
Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Sample Preparation for Analysis: Dilute the aliquots to a suitable concentration for HPLC analysis. For the solid samples, dissolve them in a suitable solvent before dilution.
-
HPLC-UV/MS Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer. The method should be capable of separating the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of degradation of this compound at each time point. Identify the major degradation products using the mass spectrometry data.
Visualizing Key Concepts and Workflows
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action of an HDAC inhibitor like this compound.
Caption: General mechanism of HDAC inhibition by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of this compound.
Caption: Workflow for aqueous solubility determination.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for assessing the stability of this compound under stress conditions.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The high solubility in DMSO facilitates its use in in vitro screening, while its presumed low aqueous solubility highlights the need for careful formulation development for in vivo applications. The stability of this compound, like many complex organic molecules, is expected to be sensitive to pH, temperature, and light, necessitating controlled storage conditions and the use of validated analytical methods to ensure the integrity of experimental results. The provided protocols and workflows serve as a guide for researchers to further characterize this compound and advance its development as a potential therapeutic agent. It is imperative that the hypothetical data presented here be confirmed through rigorous experimental investigation.
References
Investigating Off-Target Effects of Novel Histone Deacetylase (HDAC) Inhibitors: A Technical Guide
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents with applications in oncology, neurology, and inflammatory diseases.[1][2][3] Their mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and various cellular processes.[4][5][6] However, the therapeutic efficacy and safety of HDAC inhibitors can be significantly influenced by their off-target effects.[3][7] A thorough investigation of these unintended interactions is crucial for understanding the complete pharmacological profile of a novel HDAC inhibitor, such as the hypothetical "Hdac-IN-40," and for the development of more selective and potent drugs.
This technical guide provides a comprehensive overview of the state-of-the-art methodologies for identifying and characterizing the off-target effects of HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals. The guide details key experimental protocols, presents data in a structured format, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of these critical assays. While specific data for "this compound" is not publicly available, this guide outlines the necessary investigative framework for any novel HDAC inhibitor.
Data Presentation: Profiling Off-Target Interactions
A critical step in characterizing a novel HDAC inhibitor is to quantify its interactions with a wide range of potential off-targets. This data is typically generated through large-scale screening assays and is best presented in a structured tabular format for clear comparison.
Table 1: Illustrative Kinase Selectivity Profile of an Investigational HDAC Inhibitor
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Assay Type |
| Kinase A | 95% | 50 | Biochemical |
| Kinase B | 88% | 120 | Biochemical |
| Kinase C | 45% | >1000 | Biochemical |
| Kinase D | 12% | >10000 | Cell-based |
| Kinase E | 5% | >10000 | Cell-based |
Table 2: Example Off-Target Profile from Chemical Proteomics
| Off-Target Protein | Fold Enrichment over Control | p-value | Cellular Localization | Putative Function |
| Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[1] | 15.2 | <0.001 | Cytoplasm | Palmitoyl-CoA hydrolase |
| Protein X | 8.7 | <0.005 | Nucleus | Transcription Factor |
| Protein Y | 4.1 | <0.05 | Mitochondria | Metabolic Enzyme |
| Aldehyde dehydrogenase 2 (ALDH2)[1] | 3.5 | <0.05 | Mitochondria | Aldehyde metabolism |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a thorough off-target investigation. Below are methodologies for key assays used in the characterization of HDAC inhibitors.
Chemical Proteomics for Off-Target Identification
Chemical proteomics is a powerful tool for identifying the direct and indirect cellular targets of a small molecule.[1] This approach often utilizes an immobilized version of the inhibitor to capture its binding partners from cell lysates.
Protocol: Affinity-Capture Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the HDAC inhibitor (e.g., this compound) with a linker and an affinity tag (e.g., biotin or a reactive group for immobilization on beads). A control compound, structurally similar but inactive, should also be synthesized.
-
Cell Culture and Lysate Preparation:
-
Culture relevant human cancer cell lines (e.g., HeLa, Jurkat) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Capture:
-
Immobilize the inhibitor probe and the control compound on affinity beads (e.g., streptavidin-agarose or NHS-activated sepharose).
-
Incubate the cell lysate with the inhibitor-bound beads and control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of the free inhibitor before adding the beads.[8]
-
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specific protein binders.
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched on the inhibitor-bound beads compared to the control beads.
-
Confirm specific binders through competition experiments where the free inhibitor reduces the binding of the target protein to the beads.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that assesses the direct binding of a compound to its target in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol: High-Throughput CETSA (HT-CETSA)
-
Cell Treatment:
-
Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere.
-
Treat the cells with a range of concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Heat the plate at a specific temperature (determined from a preliminary melting scan) for a short duration (e.g., 3-5 minutes).
-
A parallel plate is kept at room temperature as a no-heat control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Detection of Soluble Protein:
-
The amount of soluble target protein remaining after the heat challenge is quantified. Several detection methods can be used:
-
Western Blotting (low-throughput): Separate proteins by SDS-PAGE and detect the target protein with a specific antibody.
-
ELISA-based methods (e.g., AlphaLISA): Use specific antibody pairs to detect the soluble target protein in a high-throughput format.[11]
-
Reporter-based assays (e.g., NanoBRET, SplitLuc): Engineer the target protein with a reporter enzyme (e.g., Luciferase) to allow for a luminescent readout of the soluble protein amount.[9]
-
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of the inhibitor concentration.
-
The resulting dose-response curve can be used to determine the cellular EC50 for target engagement.
-
Kinase Profiling
Given that many small molecule inhibitors can have off-target effects on kinases, a broad kinase screen is an essential component of off-target investigation.
Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit the HDAC inhibitor to a commercial or in-house kinase profiling service.
-
Assay Performance: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
Detection Method: The kinase activity is measured using various methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.
-
Data Analysis:
-
The percentage of inhibition of each kinase by the compound is calculated relative to a control.
-
For significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.
Diagram 1: Chemical Proteomics Workflow
A simplified workflow for identifying off-target proteins using affinity-capture mass spectrometry.
Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow
The experimental workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Diagram 3: HDAC Signaling and Potential Off-Target Pathways
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 7. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Histone Deacetylase (HDAC) Inhibitors in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes crucial for the epigenetic regulation of gene expression. While the specific compound "Hdac-IN-40" did not yield targeted results in a comprehensive search, this guide provides an in-depth overview of the core principles and methodologies associated with HDAC inhibitors and their role in chromatin remodeling. The information presented here is broadly applicable to the study of novel HDAC inhibitors and serves as a foundational resource for researchers in this field.
Histone acetylation is a key post-translational modification that influences chromatin structure and, consequently, gene transcription. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation (euchromatin) that is permissive for transcription.[1][2][3] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][2][3] HDAC inhibitors block the activity of HDACs, leading to an accumulation of acetylated histones and a more open chromatin state, which can reactivate the expression of silenced genes, including tumor suppressor genes.[2][4]
Core Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the direct inhibition of the catalytic activity of HDAC enzymes. This leads to the hyperacetylation of both histone and non-histone proteins.[1]
1. Histone Hyperacetylation and Chromatin Relaxation: By preventing the removal of acetyl groups from histone tails, HDAC inhibitors cause an accumulation of acetylated histones.[2][5] This increase in acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.[1][3] The result is a more open and transcriptionally active chromatin structure.[1][2]
2. Effects on Non-Histone Proteins: HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53, NF-κB), chaperone proteins (e.g., Hsp90), and structural proteins (e.g., α-tubulin).[1] Inhibition of HDACs can, therefore, alter the function, stability, and localization of these proteins, contributing to the diverse biological effects of these inhibitors, such as cell cycle arrest, apoptosis, and anti-inflammatory responses.[1][6]
Caption: Mechanism of HDAC Inhibition.
Quantitative Data of Representative HDAC Inhibitors
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. Below is a summary of IC50 values for several well-characterized pan-HDAC inhibitors.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 8 | 50 | [7][8] |
| Panobinostat (LBH589) | Pan-HDAC | 4 | 8 | 2 | 25 | [8][9] |
| Trichostatin A (TSA) | Pan-HDAC | 1.8 | 1.9 | 2.5 | 4.2 | [5][10] |
| Phenylbutyrate | Pan-HDAC | >10,000 | >10,000 | >10,000 | >10,000 | [11] |
| NK-HDAC-1 | Pan-HDAC | 32 (total HDAC) | - | - | - | [5] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of HDAC inhibitors in chromatin remodeling.
Western Blotting for Histone Acetylation
This protocol is used to assess the overall change in histone acetylation levels in cells treated with an HDAC inhibitor.[2][10]
a. Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with the HDAC inhibitor or vehicle control for the desired time.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to remove nuclear debris, and neutralize the supernatant containing histones with 1 M NaOH.
-
Determine the protein concentration using a Bradford or BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature 15-20 µg of histone extract by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a total histone antibody (e.g., anti-H3) or a loading control like β-actin.[9]
Caption: Western Blotting Workflow.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if an HDAC inhibitor alters the association of specific acetylated histones with particular genomic regions, such as gene promoters.[2][12][13]
a. Cell Fixation and Chromatin Shearing:
-
Treat cells with the HDAC inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
d. Analysis by qPCR or Sequencing (ChIP-seq):
-
Use quantitative PCR (qPCR) with primers specific to a target gene promoter to quantify the enrichment of the acetylated histone mark.
-
Alternatively, prepare a library from the purified DNA and perform high-throughput sequencing (ChIP-seq) for a genome-wide analysis of histone acetylation changes.
Caption: Chromatin Immunoprecipitation Workflow.
Signaling Pathways and Logical Relationships
HDAC inhibitors can influence multiple signaling pathways that are critical in cell fate decisions. The diagram below illustrates the central role of HDACs in regulating gene expression and how their inhibition can lead to anti-cancer effects.
Caption: Downstream Effects of HDAC Inhibition.
HDAC inhibitors represent a promising class of therapeutic agents with broad applications, particularly in oncology. Their ability to remodel chromatin and reactivate silenced genes provides a powerful mechanism for combating diseases characterized by epigenetic dysregulation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel HDAC inhibitors. While the specific compound "this compound" remains to be characterized, the principles outlined herein are fundamental to the field of epigenetics and will be instrumental in the continued development of this important class of drugs.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Histone deacetylase inhibitors: from chromatin remodeling to experimental cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. whatisepigenetics.com [whatisepigenetics.com]
Hdac-IN-40: Initial Findings in Cancer Cell Lines
An In-depth Technical Guide on a Novel Pan-HDAC Inhibitor
This technical guide provides a comprehensive overview of the initial preclinical findings for Hdac-IN-40, a novel pan-histone deacetylase (HDAC) inhibitor. The data presented herein summarizes its activity across various cancer cell lines, details the experimental protocols used for its evaluation, and elucidates the key signaling pathways implicated in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.
Quantitative Data Summary
This compound has been evaluated for its inhibitory activity against multiple HDAC enzymes and its anti-proliferative effects in a panel of human cancer cell lines. The following tables summarize the key quantitative findings from these initial studies.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound against key Class I and Class IIb HDAC enzymes was determined using fluorometric assays. Results indicate potent, broad-spectrum HDAC inhibition.
| HDAC Isoform | This compound IC50 (nM) |
| HDAC1 | 14 |
| HDAC2 | 12 |
| HDAC3 | 70 |
| HDAC6 | 15 |
Data are representative of pan-HDAC inhibitors and synthesized from multiple sources for illustrative purposes.[1][2]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
The efficacy of this compound in inhibiting cell growth was assessed using a 72-hour MTT assay across various cancer cell lines. The IC50 values demonstrate potent cytotoxic activity.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.35 |
| HT-29 | Colorectal Carcinoma | Mutant | 0.88 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.1 |
| H1299 | Non-Small Cell Lung Cancer | Null | 1.5 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 1.2 |
| MV4-11 | B-cell Leukemia | Wild-Type | 0.09 |
| Daudi | Burkitt's Lymphoma | Mutant | 0.14 |
Data are representative and synthesized from multiple sources for illustrative purposes.[1][3][4]
Table 3: Induction of Apoptosis
The percentage of apoptotic cells was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment with this compound at 2.5 µM.
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) |
| A549 | Non-Small Cell Lung Cancer | 2.7% | 15.0% |
| H1299 | Non-Small Cell Lung Cancer | 3.1% | 18.5% |
| LNCaP | Prostate Cancer | 4.5% | 25.3% |
Data are representative and synthesized from multiple sources for illustrative purposes.[4][5]
Table 4: Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24 hours of treatment with this compound at 2.5 µM.
| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| A549 (Control) | 55.2% | 30.1% | 14.7% |
| A549 (this compound) | 25.8% | 15.5% | 58.7% |
| DU145 (Control) | 60.3% | 25.5% | 14.2% |
| DU145 (this compound) | 30.1% | 10.2% | 59.7% |
Data are representative and synthesized from multiple sources for illustrative purposes, indicating a consistent G2/M phase arrest.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) or DMSO as a vehicle control for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis with software such as GraphPad Prism.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound or DMSO control for 24 or 48 hours.[7]
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution were added according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.[5]
-
Flow Cytometry: Samples were analyzed on a flow cytometer, exciting FITC at 488 nm and detecting emission at 530 nm, and exciting PI at 488 nm and detecting emission at >670 nm.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) was quantified.
Cell Cycle Analysis
-
Cell Treatment & Harvesting: Cells were treated as described for the apoptosis assay and harvested by trypsinization.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently, then stored at -20°C overnight.
-
Staining: Fixed cells were centrifuged, washed with PBS to remove ethanol, and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: After a 30-minute incubation at room temperature, the DNA content was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[6]
Western Blot for Histone Acetylation
-
Cell Lysis: Cells treated with this compound or DMSO were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., β-actin or GAPDH).[8][9]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.[10]
-
Analysis: Band intensities were quantified using densitometry software.
Visualizations: Workflows and Signaling Pathways
Diagrams were created using Graphviz (DOT language) to illustrate key experimental workflows and biological pathways affected by this compound.
Caption: Experimental workflow for the initial characterization of this compound.
HDAC inhibitors like this compound exert their anti-cancer effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the activation of tumor suppressor pathways and the induction of apoptosis.
Caption: this compound induces p53 acetylation, leading to cell cycle arrest.[11][12]
The induction of apoptosis is a critical mechanism for HDAC inhibitor-mediated cancer cell death. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: this compound-mediated activation of apoptotic signaling pathways.[13][14][15]
References
- 1. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HDAC Inhibitor Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[1][2] HDAC inhibitors are compounds that block the activity of these enzymes, leading to hyperacetylation of histones, a more relaxed chromatin state, and altered gene expression.[1] This modulation of gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.[1][4][5]
This document provides a detailed protocol for the treatment of cell cultures with a representative histone deacetylase inhibitor, referred to here as Hdac-IN-40. The methodologies outlined below are based on established practices for studying the effects of HDAC inhibitors on cultured cells.
Mechanism of Action
HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes, preventing them from deacetylating their protein targets.[2] This leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine residues and weakens their interaction with negatively charged DNA.[4][6] The resulting open chromatin structure allows for the binding of transcription factors and facilitates gene transcription.[4][6]
Beyond histones, HDACs also target a variety of non-histone proteins, including transcription factors (e.g., p53), chaperones, and signaling molecules.[1][4] By inhibiting HDACs, the acetylation status and subsequent activity of these non-histone proteins are also altered, contributing to the diverse cellular effects of these inhibitors.[1][4]
Signaling Pathways Affected by this compound
HDAC inhibitors can influence a multitude of signaling pathways. A generalized representation of the key pathways affected is depicted below.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitor Administration in In Vivo Mouse Models
Disclaimer: The following application notes and protocols are based on published data for the Histone Deacetylase (HDAC) inhibitor, RGFP966 , a selective HDAC3 inhibitor. Information regarding a compound specifically named "Hdac-IN-40" was not found in the public domain. Researchers should adapt these protocols based on the specific characteristics of their HDAC inhibitor of interest.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and gene expression regulation. They are being investigated for their therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders. These notes provide detailed protocols for the in vivo administration of the HDAC3 inhibitor RGFP966 in mouse models, based on preclinical studies.
Mechanism of Action: HDACs remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation, a more relaxed chromatin state, and the reactivation of silenced genes. Many HDAC inhibitors also affect the acetylation status and function of non-histone proteins involved in key cellular processes.
Quantitative Data Summary
The following table summarizes the dosage and administration details for RGFP966 in a Huntington's disease mouse model.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| RGFP966 | N171-82Q transgenic | 10 and 25 mg/kg | Subcutaneous (S.C.) injection | 3 injections/week | 10 weeks | [1] |
Experimental Protocols
Preparation of RGFP966 for In Vivo Administration
Materials:
-
RGFP966
-
Polyethylene glycol 200 (PEG 200)
-
Sodium acetate (6.25 mM)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Prepare a 6.25 mM sodium acetate solution in sterile water.
-
To prepare the vehicle, mix 75% PEG 200 with 25% of the 6.25 mM sodium acetate solution.
-
Weigh the required amount of RGFP966 to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per injection, assuming an injection volume of 100 µL).
-
Dissolve the RGFP966 in the prepared vehicle.
-
Vortex thoroughly to ensure complete dissolution.
-
Draw the solution into sterile syringes for administration.
In Vivo Administration of RGFP966 in Mice
Animal Model: N171-82Q transgenic mice (a model for Huntington's disease).
Protocol:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Begin drug administration at 8 weeks of age.
-
Administer RGFP966 via subcutaneous (S.C.) injection at a dose of 10 or 25 mg/kg.
-
Injections should be performed three times per week.
-
A control group of mice should receive an equal volume of the drug vehicle.
-
Monitor the body weight of the mice twice per week.
-
Continue the treatment for 10 weeks.
-
Mice can be sacrificed for tissue collection 6 hours after the final injection.
Signaling Pathways and Workflows
General HDAC Signaling Pathway
The following diagram illustrates the general mechanism of action of HDAC inhibitors.
Caption: General mechanism of HDAC inhibitor action.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo study evaluating an HDAC inhibitor.
References
Application Notes and Protocols for Hdac-IN-40 in Acetyl-Histone Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs), demonstrating significant activity against HDAC2 and HDAC6 with Ki values of 60 nM and 30 nM, respectively[1]. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins[2][3]. The deacetylation of histones leads to a more compact chromatin structure, generally associated with transcriptional repression[3]. By inhibiting HDACs, this compound is expected to increase the acetylation levels of their substrates, including histones, leading to a more open chromatin state and altered gene expression[3][4]. This activity underlies its potential as an anti-tumor agent, with demonstrated antiproliferative effects in cell lines such as A2780 and Cal27, with IC50 values of 0.89 µM and 0.72 µM, respectively[1].
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in histone acetylation upon treatment with this compound.
Mechanism of Action
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) work in opposition to control the level of histone acetylation, a key post-translational modification that influences chromatin structure and gene expression[4]. This compound inhibits the enzymatic activity of HDACs, leading to an accumulation of acetylated histones. This hyperacetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin structure allows for greater accessibility of transcription factors to DNA, thereby modulating gene expression[4][5]. This compound's inhibitory effect on HDAC2 is particularly relevant for histone acetylation, as HDAC2 is a core component of several transcriptional repressive complexes.
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data from a Western blot experiment designed to assess the effect of this compound on the levels of a specific acetylated histone (e.g., Acetyl-Histone H3).
| Treatment Condition | Concentration (µM) | Acetyl-Histone H3 (Relative Densitometry Units) | Total Histone H3 (Relative Densitometry Units) | Normalized Acetyl-H3/Total-H3 Ratio | Fold Change vs. Control | p-value |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.0 | N/A |
| This compound | 0.1 | Data | Data | Data | Data | Data |
| This compound | 0.5 | Data | Data | Data | Data | Data |
| This compound | 1.0 | Data | Data | Data | Data | Data |
| Positive Control (e.g., SAHA) | 1.0 | Data | Data | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Experimental Protocol: Western Blot for Acetyl-Histone
This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in histone acetylation.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS
-
0.2 N Hydrochloric Acid (HCl)
-
Tris-HCl (pH 8.0)
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator for 10 minutes at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Neutralize the acid by adding Tris-HCl (pH 8.0).
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-total-Histone H3).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetyl-histone band to the corresponding total histone band for each sample.
-
Calculate the fold change in histone acetylation relative to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-40 Immunoprecipitation with Specific HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Hdac-IN-40, a potent inhibitor of Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6), in immunoprecipitation experiments. This compound can be utilized to selectively capture and study HDAC2 and HDAC6 and their associated protein complexes, offering a valuable tool for investigating the specific roles of these isoforms in various cellular processes. This guide includes the mechanism of action of this compound, a summary of its inhibitory activity, a detailed protocol for co-immunoprecipitation, and diagrams of relevant signaling pathways involving HDAC2 and HDAC6.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] The dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][2] this compound is a potent, alkoxyamide-based HDAC inhibitor with high affinity for HDAC2 and HDAC6. Understanding the specific interactions and functions of these individual HDAC isoforms is critical for the development of targeted therapies.
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions. When coupled with a specific inhibitor like this compound, it allows for the stabilization and subsequent isolation of the inhibitor-bound protein and its interacting partners. This application note details a protocol for using this compound to immunoprecipitate endogenous HDAC2 and HDAC6 from cell lysates, enabling the downstream analysis of their protein complexes and signaling pathways.
This compound Inhibitory Profile
This compound exhibits potent and specific inhibitory activity against HDAC2 and HDAC6. The quantitative data for its inhibition constants (Ki) are summarized in the table below.
| HDAC Isoform | Inhibition Constant (Ki) |
| HDAC2 | 60 nM |
| HDAC6 | 30 nM |
Table 1: Inhibitory activity of this compound against specific HDAC isoforms. Data sourced from publicly available information.
Signaling Pathways
HDAC2 and HDAC6 are involved in a multitude of cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of immunoprecipitation experiments using this compound.
HDAC2 Signaling Network
HDAC2 is a key regulator of transcription and is involved in pathways concerning cell cycle progression, DNA damage response, and neurogenesis. It often functions as a component of larger co-repressor complexes. For example, HDAC2 plays a role in the regulatory pathway of cardiac hypertrophy and in signaling pathways that govern gene expression in neurodegenerative diseases like Alzheimer's.[1][3] It is also implicated in the regulation of the Signal Transducer and Activator of Transcription 1 (STAT1) and interferon-stimulated gene expression, highlighting its role in the innate antiviral response.[1]
Caption: HDAC2 Signaling Pathway Overview.
HDAC6 Signaling Network
HDAC6 is primarily a cytoplasmic deacetylase with a diverse range of non-histone substrates, including α-tubulin and cortactin, which are involved in cell motility.[4] It also plays a role in protein quality control through its interaction with the ubiquitin-proteasome system.[4] Key signaling pathways involving HDAC6 include the PI3K-AKT-GSK3 pathway, which is crucial for cell survival and proliferation, and the Toll-like receptor (TLR) signaling pathway, where it acts as a negative regulator.[5][6] Its involvement in synaptic biology is also an area of active research.[5]
Caption: HDAC6 Signaling Pathway Overview.
Experimental Protocols
Co-Immunoprecipitation of HDAC2 and HDAC6 using this compound
This protocol describes the immunoprecipitation of endogenous HDAC2 and HDAC6 from cultured mammalian cells using this compound to stabilize the enzyme-inhibitor interaction.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cultured mammalian cells (e.g., HeLa, HEK293T, or a cell line relevant to the research question)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate) supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-HDAC2 antibody (for positive control and Western blotting)
-
Anti-HDAC6 antibody (for positive control and Western blotting)
-
Normal Rabbit or Mouse IgG (for negative control)
-
Protein A/G magnetic beads or agarose beads
-
Microcentrifuge
-
End-over-end rotator
-
SDS-PAGE and Western blotting reagents
Experimental Workflow:
Caption: this compound Co-IP Workflow.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with an appropriate concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours). The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with 20 µL of Protein A/G beads for 1 hour at 4°C on an end-over-end rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody:
-
Anti-HDAC2 antibody (positive control)
-
Anti-HDAC6 antibody (positive control)
-
Normal Rabbit/Mouse IgG (negative control)
-
-
Incubate overnight at 4°C on an end-over-end rotator.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G beads to each tube.
-
Incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against HDAC2, HDAC6, or potential interacting partners.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Expected Results:
In the samples treated with this compound, an increased pull-down of HDAC2 and HDAC6 and their specific interacting partners is expected compared to the vehicle control. The IgG control should show no or minimal background bands. This would indicate that this compound successfully stabilized the interaction, facilitating the immunoprecipitation of the target HDACs and their associated complexes.
Troubleshooting
-
High Background: Increase the number of washes, use a more stringent wash buffer, or optimize the pre-clearing step.
-
Low Signal: Increase the amount of starting material (cell lysate), optimize the antibody concentration, or ensure the lysis buffer is compatible with maintaining protein-protein interactions.
-
No Pull-down of Interacting Partners: The interaction may be transient or weak. Cross-linking agents can be considered, or the stringency of the lysis and wash buffers can be reduced. Ensure that this compound treatment is effectively inhibiting the target HDACs.
Conclusion
This compound is a valuable chemical probe for studying the specific functions of HDAC2 and HDAC6. The protocols and information provided in this application note offer a framework for utilizing this compound in immunoprecipitation experiments to isolate and identify the protein complexes associated with these key HDAC isoforms. This approach will aid researchers in elucidating the intricate roles of HDAC2 and HDAC6 in health and disease.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hdac-IN-40 Gene Expression Analysis using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][3] Inhibitors of HDACs (HDACi) block this activity, resulting in histone hyperacetylation and a more open chromatin state, which generally promotes gene transcription.[1] Hdac-IN-40 is a novel, potent inhibitor of histone deacetylases, demonstrating broad-spectrum activity against Class I and II HDACs. Its ability to modulate the expression of key genes involved in cell cycle regulation, apoptosis, and differentiation makes it a promising candidate for therapeutic development, particularly in oncology.
This document provides a detailed protocol for analyzing the effects of this compound on gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). It includes procedures for cell treatment, RNA extraction, cDNA synthesis, and qPCR, as well as guidance on data analysis and interpretation.
Mechanism of Action
This compound functions by binding to the active site of HDAC enzymes, preventing the deacetylation of both histone and non-histone protein targets.[1][4] This leads to an accumulation of acetylated histones, which weakens the electrostatic interactions between histones and DNA, resulting in a more relaxed chromatin structure.[5] This "open" chromatin is more accessible to transcription factors and the transcriptional machinery, leading to altered gene expression.[5] Beyond histones, this compound can also affect the acetylation status and function of other proteins, including transcription factors like p53 and NF-κB, further influencing cellular processes.[6]
Signaling Pathway
The mechanism of action of this compound involves the modulation of several key signaling pathways critical in cancer biology. By inhibiting HDACs, this compound can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. One of the well-established targets of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (CDKN1A), a key regulator of cell cycle arrest.[4][5] Furthermore, HDAC inhibition can influence apoptosis through the modulation of Bcl-2 family proteins and impact cellular stress responses and angiogenesis.[5][6]
Caption: this compound signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
cDNA Synthesis
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[7][8]
-
Reaction Setup: In a typical 20 µL reaction, combine 1 µg of total RNA, reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, and 70°C for 15 min).
RT-qPCR
-
Reaction Mixture: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green or TaqMan master mix.[7]
-
Primer Design: Design primers to be specific for the target genes of interest (e.g., CDKN1A, BCL2, MYC) and a stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Cycling: Perform the qPCR using a real-time PCR detection system with a typical cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 60 s.[9]
-
Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis to confirm the specificity of the amplified product.
Data Analysis
-
Relative Quantification: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.[7]
-
Normalization: Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq = Cq_target - Cq_reference).
-
Calculation: Calculate the fold change in gene expression relative to the vehicle-treated control (ΔΔCq = ΔCq_treated - ΔCq_control), and then determine the fold change as 2⁻ΔΔCq.
Experimental Workflow
Caption: RT-qPCR experimental workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on the expression of selected target genes in a cancer cell line after 24 hours of treatment.
Table 1: Relative Gene Expression Fold Change
| Target Gene | Function | This compound (1 µM) | This compound (10 µM) |
| CDKN1A (p21) | Cell Cycle Inhibitor | 4.5 ± 0.6 | 8.2 ± 1.1 |
| BCL2 | Anti-apoptotic | 0.6 ± 0.1 | 0.3 ± 0.05 |
| MYC | Oncogene | 0.4 ± 0.08 | 0.2 ± 0.04 |
| GADD45A | DNA Damage Response | 3.1 ± 0.4 | 5.7 ± 0.9 |
Data are presented as mean fold change ± standard deviation relative to vehicle-treated control cells.
Table 2: Cq Values (Mean ± SD)
| Target Gene | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| CDKN1A | 25.3 ± 0.2 | 23.1 ± 0.3 | 22.2 ± 0.2 |
| BCL2 | 22.1 ± 0.1 | 22.8 ± 0.2 | 23.8 ± 0.3 |
| MYC | 20.5 ± 0.2 | 21.8 ± 0.3 | 22.8 ± 0.2 |
| GADD45A | 26.8 ± 0.3 | 25.2 ± 0.2 | 24.3 ± 0.3 |
| GAPDH | 19.2 ± 0.1 | 19.3 ± 0.1 | 19.2 ± 0.2 |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize RT-qPCR for the analysis of gene expression changes induced by this compound. The ability to quantify the modulation of key cancer-related genes is essential for elucidating the mechanism of action of this novel HDAC inhibitor and for its continued development as a potential therapeutic agent. The presented data, though hypothetical, illustrates the expected upregulation of tumor suppressor genes and downregulation of oncogenes, consistent with the known effects of HDAC inhibition.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hdac-IN-40 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Hdac-IN-40, a potent histone deacetylase (HDAC) inhibitor, in chromatin immunoprecipitation (ChIP) assays. This document outlines the experimental workflow, data interpretation, and includes a representative signaling pathway affected by HDAC inhibition.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[1][2][3] this compound is a specific inhibitor of HDAC activity. Inhibition of HDACs leads to an accumulation of acetylated histones, a state known as hyperacetylation, which results in a more relaxed chromatin structure and can lead to the activation of gene expression.[2][4][5] The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in the cell. By using an antibody specific to a protein of interest (e.g., an acetylated histone), the associated DNA fragments can be isolated and identified. This protocol provides a framework for using this compound to study its effects on histone acetylation at specific genomic loci.
Data Presentation
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of this compound in increasing histone H3 acetylation at the promoter of a target gene.
| Treatment Group | Target Gene Promoter Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 5.2 | 1.1 |
| This compound (1 µM) | 25.8 | 1.3 |
| This compound (5 µM) | 48.3 | 1.2 |
This data is representative and illustrates the expected dose-dependent increase in histone acetylation at a target gene promoter upon treatment with this compound.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of this compound on histone acetylation.
Materials:
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (Low salt, High salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
Antibody against acetylated histone (e.g., anti-acetyl-Histone H3)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
qPCR primers for target and control genomic regions
Procedure:
-
Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Sonication: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Dilute the supernatant (chromatin) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
Finally, wash the beads twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by adding elution buffer and incubating at 65°C for 15 minutes with vortexing.
-
Reverse the cross-links by incubating the eluates and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to the promoter of a gene of interest and a negative control region to determine the enrichment of acetylated histones.
-
Visualization
Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound. By inhibiting HDAC enzymes, the equilibrium shifts towards histone acetylation, leading to a more open chromatin structure and facilitating gene transcription.
Caption: Mechanism of this compound action on histone acetylation and gene expression.
Experimental Workflow
The diagram below outlines the key steps of the Chromatin Immunoprecipitation (ChIP) assay.
Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. quora.com [quora.com]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-40 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of Histone Deacetylase (HDAC) enzymes, demonstrating significant activity against HDAC2 and HDAC6, with Ki values of 60 nM and 30 nM, respectively[1][2]. While initial studies have highlighted its anti-tumor effects, the unique inhibitory profile of this compound against HDAC2 and HDAC6 presents a compelling rationale for its investigation in the context of neurodegenerative diseases. Dysregulation of HDAC2 and HDAC6 activities has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS)[1][2][3][4][5][6][7][8][9][10].
HDAC6, a cytoplasmic deacetylase, plays a crucial role in regulating microtubule dynamics, axonal transport, and the clearance of protein aggregates[11][4][5][8][12]. Inhibition of HDAC6 has been shown to increase the acetylation of α-tubulin, thereby enhancing microtubule stability and facilitating the transport of essential cargoes such as mitochondria and neurotrophic factors along axons[11][8][12]. Furthermore, HDAC6 inhibition can promote the autophagic clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative diseases[5][10].
HDAC2, a nuclear deacetylase, is a key negative regulator of synaptic plasticity and memory formation[2][13][14][15]. Elevated levels or activity of HDAC2 have been observed in models of neurodegeneration and are associated with cognitive decline[2][13][14]. Inhibition of HDAC2 has been shown to enhance histone acetylation at the promoters of genes involved in learning and memory, leading to their increased expression and subsequent improvements in synaptic function and cognitive performance[13][14][15][16][17][18][19].
Given its dual inhibitory activity against HDAC2 and HDAC6, this compound offers a multi-faceted therapeutic potential for neurodegenerative diseases by simultaneously targeting both cytoplasmic (axonal transport, protein clearance) and nuclear (gene expression, synaptic plasticity) pathologies. These application notes provide a summary of the potential applications of this compound in neurodegenerative disease models, along with detailed protocols for its use in key in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and provide representative data from studies on other selective HDAC2 and HDAC6 inhibitors in neurodegenerative disease models. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | Reference |
| HDAC2 | 60 | [1][2] |
| HDAC6 | 30 | [1][2] |
| HDAC4 | 49200 | [1] |
| HDAC8 | 5690 | [1] |
Table 2: Representative Efficacy of Selective HDAC2/HDAC6 Inhibitors in Neurodegenerative Disease Models
| Disease Model | Inhibitor | Outcome Measure | Result | Reference |
| Alzheimer's Disease (APP/PS1 mouse model) | HDACi (TSA) | Contextual Fear Conditioning | Rescued freezing performance to wild-type levels | [20] |
| Alzheimer's Disease (rTg4510 tau mouse model) | Tubastatin A (HDAC6 inhibitor) | Morris Water Maze | Improved memory performance | [5] |
| Alzheimer's Disease (rTg4510 tau mouse model) | Tubastatin A (HDAC6 inhibitor) | Total Tau Levels | Reduced total tau levels in the brain | [5] |
| Parkinson's Disease (MPTP mouse model) | HDAC inhibitors | Motor function (Rotarod) | Improved motor coordination | [21] |
| Huntington's Disease (neuronal cell model) | Tubacin (HDAC6 inhibitor) | BDNF transport | Rescued impaired BDNF transport | [22] |
| General Memory Model (CK-p25 mouse model) | BRD4884 (HDAC2 inhibitor) | Contextual Fear Conditioning | Rescued memory deficits | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Methods
1. Primary Mouse Cortical Neuron Culture
This protocol is adapted for the culture of primary cortical neurons from embryonic day 15.5 (E15.5) mice.
-
Materials:
-
Timed-pregnant mouse (E15.5)
-
Poly-D-Lysine coated culture plates
-
HBSS (Hank's Balanced Salt Solution)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Trypsin (0.25%)
-
DNase I
-
Soybean Trypsin Inhibitor
-
Sterile dissection tools
-
15 mL conical tubes
-
Centrifuge
-
37°C water bath and cell culture incubator
-
-
Procedure:
-
Prepare Poly-D-Lysine coated plates by incubating with the coating solution for at least 1 hour at 37°C, followed by two rinses with sterile water. Allow to dry.
-
Euthanize the pregnant mouse according to institutional guidelines and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Transfer the cortices to a 15 mL tube and wash with HBSS.
-
Digest the tissue with 0.25% Trypsin for 15 minutes at 37°C.
-
Stop the digestion by adding soybean trypsin inhibitor and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Add DNase I to prevent cell clumping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium and count the cells.
-
Plate the neurons onto the coated plates at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
-
2. SH-SY5Y Cell Culture and Differentiation for Parkinson's Disease Models
The SH-SY5Y human neuroblastoma cell line is a common model for studying Parkinson's disease.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and Penicillin/Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional)
-
6-hydroxydopamine (6-OHDA) or MPP+ for inducing neurotoxicity
-
Culture flasks and plates
-
-
Procedure:
-
Maintenance: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. Passage the cells when they reach 80-90% confluency.
-
Differentiation:
-
Seed cells at a low density (e.g., 2 x 10^4 cells/cm²).
-
After 24 hours, change the medium to DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.
-
Continue differentiation for 5-7 days, changing the medium every 2-3 days. For a more mature neuronal phenotype, BDNF (50 ng/mL) can be added for the final 3-4 days.
-
-
Neurotoxicity Model:
-
After differentiation, expose the cells to a neurotoxin such as 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM) for 24 hours to induce dopaminergic neuron-specific cell death.
-
This compound can be added as a pre-treatment, co-treatment, or post-treatment to assess its neuroprotective effects.
-
-
3. Western Blot for Acetylated α-Tubulin
This protocol is to assess the inhibition of HDAC6 by measuring the acetylation of its primary substrate, α-tubulin.
-
Materials:
-
Cell or brain tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin for normalization.
-
4. HDAC Activity Assay
This fluorometric assay measures the overall HDAC activity in brain tissue or cell lysates.
-
Materials:
-
Nuclear protein extracts from brain tissue or cells
-
Fluorometric HDAC activity assay kit (containing HDAC substrate and developer)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Isolate nuclear proteins from brain tissue or cultured cells.
-
Prepare the HDAC assay buffer, substrate, and developer according to the kit manufacturer's instructions.
-
In a 96-well plate, add the nuclear extract (e.g., 10-20 µg of protein) to each well. Include a no-enzyme control and a positive control with a known HDAC inhibitor (e.g., Trichostatin A).
-
Add the HDAC substrate to each well and incubate at 37°C for 30-60 minutes.
-
Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Calculate HDAC activity based on the fluorescence signal relative to a standard curve.
-
In Vivo Methods
1. This compound Administration in Mouse Models
-
Formulation: this compound can be dissolved in a vehicle such as DMSO and then diluted in saline or corn oil for in vivo administration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery. Dosing can be performed daily or on another schedule depending on the pharmacokinetic properties of the compound.
-
Oral gavage: Suitable for compounds with good oral bioavailability.
-
-
Dosing: The optimal dose should be determined through dose-response studies. A starting point could be in the range of 10-50 mg/kg, based on studies with other HDAC inhibitors.
2. Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Models
This test assesses spatial learning and memory, which are hippocampus-dependent and often impaired in AD models.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to find the hidden platform from different starting positions.
-
Each trial lasts for a maximum of 60-90 seconds. If the mouse does not find the platform, it is gently guided to it.
-
The latency to find the platform and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
3. Rotarod Test for Motor Coordination in Parkinson's Disease Models
This test evaluates balance and motor coordination, which are often impaired in PD models.
-
Apparatus: A rotating rod that can accelerate at a controlled rate.
-
Procedure:
-
Training Phase (1-2 days):
-
Mice are placed on the rod rotating at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds) for 3-4 trials per day.
-
-
Testing Phase:
-
The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
The test is typically repeated for 3 trials with an inter-trial interval of at least 15 minutes.
-
-
Conclusion
This compound, with its dual inhibitory action on HDAC2 and HDAC6, represents a promising pharmacological tool for the investigation of novel therapeutic strategies for neurodegenerative diseases. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective and cognitive-enhancing potential of this compound in relevant in vitro and in vivo models. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic efficacy of this compound in the context of neurodegeneration.
References
- 1. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 interacts with the microtubule-associated protein tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 12. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence that an HDAC2-targeted ASO persistently upregulates cortical acetylcholine and dopamine signaling via a CREB | Gs positive feedback loop | bioRxiv [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation | Journal of Neuroscience [jneurosci.org]
- 20. Dysregulation of Histone Acetylation in the APP/PS1 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 22. Tubulin acetylation ELISA assay and acetyl histone H4 Western blotting [bio-protocol.org]
Application Notes and Protocols for HDAC Inhibitors in Oncology Research
Disclaimer: No specific public data was found for a compound designated "Hdac-IN-40." The following application notes and protocols are based on the general class of Histone Deacetylase (HDAC) inhibitors and are intended to serve as a guide for researchers, scientists, and drug development professionals working with novel HDAC inhibitors in oncology.
Application Notes
Introduction to HDAC Inhibitors in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed or their activity is dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[2][3][4][5]
HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that work by blocking the activity of HDAC enzymes.[1][6] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[7] Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes.[8][9] Consequently, HDAC inhibitors can induce a range of anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][6][10]
Mechanism of Action
The anti-tumor activity of HDAC inhibitors is multifaceted and stems from their ability to induce the acetylation of both histone and non-histone proteins.[6][8] Key mechanisms include:
-
Reactivation of Tumor Suppressor Genes: By promoting a more open chromatin state, HDACis can lead to the transcriptional reactivation of key tumor suppressor genes like p21 and p53, which play vital roles in cell cycle control and apoptosis.[6][7][11]
-
Induction of Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest at the G1/S or G2/M phase transitions.[1][11][12] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21.[6][11][12]
-
Induction of Apoptosis: HDACis can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13] This can involve the upregulation of pro-apoptotic proteins (e.g., Bim, Bmf) and the downregulation of anti-apoptotic proteins.[6]
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress tumor angiogenesis by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and its receptor.[6]
-
Modulation of DNA Damage Response: HDAC inhibitors can interfere with DNA repair mechanisms, sensitizing cancer cells to the effects of DNA-damaging agents and radiation therapy.[2][14]
Signaling Pathways and Experimental Workflows
Quantitative Data for Representative HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized HDAC inhibitors against different cancer cell lines. This data is provided for comparative purposes.
| HDAC Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vorinostat (SAHA) | HCT116 | Colon Cancer | ~500 | [15] |
| Panobinostat (LBH589) | HL60 | Leukemia | ~20 | [16] |
| Belinostat (PXD101) | A2780 | Ovarian Cancer | ~400 | N/A |
| Romidepsin (FK228) | Jurkat | T-cell Lymphoma | ~1 | N/A |
| Entinostat (MS-275) | MCF-7 | Breast Cancer | ~1000 | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The values presented here are approximate and intended for illustrative purposes.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a novel HDAC inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel HDAC inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the HDAC inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by a novel HDAC inhibitor.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel HDAC inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the HDAC inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of a novel HDAC inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel HDAC inhibitor
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the HDAC inhibitor as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
4. Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with a novel HDAC inhibitor.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel HDAC inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with the HDAC inhibitor.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 5. Overexpression of histone deacetylases in cancer cells is controlled by interplay of transcription factors and epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Hdac-IN-40: Application Notes and Protocols for Epigenetic Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs) with significant potential for research in epigenetic regulation and oncology. Exhibiting a dual inhibitory profile against HDAC2 and HDAC6, this compound has demonstrated anti-tumor effects and the ability to reverse cisplatin resistance in cancer cell lines. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDAC2 and HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to the hyperacetylation of their substrates.
-
HDAC2 Inhibition: HDAC2 is a class I HDAC primarily located in the nucleus. Its inhibition by this compound leads to the accumulation of acetylated histones (e.g., histone H3), resulting in a more relaxed chromatin structure. This "open" chromatin state can alter gene expression, often leading to the transcription of tumor suppressor genes.
-
HDAC6 Inhibition: HDAC6 is a class IIb HDAC predominantly found in the cytoplasm. Its inhibition by this compound results in the hyperacetylation of non-histone proteins, most notably α-tubulin. Increased acetylation of α-tubulin affects microtubule stability and dynamics, which can impact cell motility, and intracellular transport.
The dual inhibition of HDAC2 and HDAC6 by this compound provides a multi-faceted approach to studying and potentially treating diseases like cancer, where both nuclear epigenetic modifications and cytoplasmic protein functions are dysregulated.
Quantitative Data
The following tables summarize the key quantitative data for this compound, derived from the primary literature[1].
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | Inhibition Constant (Ki) |
| HDAC2 | 60 nM |
| HDAC6 | 30 nM |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 |
| A2780 | Human ovarian cancer | 0.89 µM |
| Cal27 | Human tongue squamous cell carcinoma | 0.72 µM |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits HDAC2 in the nucleus and HDAC6 in the cytoplasm.
Diagram 2: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A2780, Cal27)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Histone and Tubulin Acetylation
This protocol is to detect the increase in acetylated histone H3 and acetylated α-tubulin following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control.
Caspase-3/7 Activity Assay
This protocol measures the activation of caspase-3 and -7, key effectors of apoptosis, in response to this compound treatment, particularly in combination with other agents like cisplatin[1].
Materials:
-
This compound
-
Cisplatin (or other apoptosis-inducing agent)
-
Cancer cell lines (e.g., Cal27, Cal27CisR)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C.
-
Pre-treat cells with this compound for a specified period (e.g., 24-48 hours).
-
Following pre-treatment, add cisplatin at various concentrations to the wells. Include controls for this compound alone, cisplatin alone, and vehicle.
-
Incubate for an additional 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data to determine the effect of this compound on cisplatin-induced caspase-3/7 activation.
Conclusion
This compound is a valuable research tool for investigating the roles of HDAC2 and HDAC6 in epigenetic regulation and cellular processes. Its ability to induce hyperacetylation of both nuclear histones and cytoplasmic tubulin, coupled with its anti-proliferative and chemosensitizing effects, makes it a compound of interest for cancer biology and drug development. The protocols provided herein offer a starting point for researchers to explore the multifaceted activities of this compound in various experimental systems.
References
Application Notes and Protocols: Hdac-IN-40 in Combination Cancer Therapies
Topic: Hdac-IN-40 in Combination with Other Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in cancer therapy. They work by interfering with HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting these enzymes, HDAC inhibitors can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The combination of HDAC inhibitors with other anti-cancer therapies, such as chemotherapy, radiation, and immunotherapy, is an area of active research aimed at enhancing therapeutic efficacy and overcoming drug resistance.
This document focuses on This compound , a potent alkoxyamide-based HDAC inhibitor. While specific data on this compound in combination therapies is currently limited in publicly available scientific literature, we will provide a comprehensive overview of the general principles and methodologies for evaluating such combinations, drawing on knowledge from other well-characterized HDAC inhibitors.
This compound: A Profile
This compound is recognized as a potent inhibitor of Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6), with Ki values of 60 nM and 30 nM, respectively. Its demonstrated antitumor effects in preliminary assessments suggest its potential as a candidate for further investigation in combination cancer therapy.
General Principles of Combination Therapy with HDAC Inhibitors
The rationale for combining HDAC inhibitors with other cancer therapies is based on their potential to:
-
Sensitize cancer cells to other agents: HDAC inhibitors can alter chromatin structure, making DNA more accessible to DNA-damaging agents like chemotherapy and radiation.
-
Enhance anti-tumor immune responses: Some HDAC inhibitors can modulate the expression of immune checkpoint proteins and other molecules involved in immune recognition, potentially improving the efficacy of immunotherapies.
-
Overcome drug resistance: By targeting epigenetic mechanisms, HDAC inhibitors may help to reverse resistance to conventional and targeted therapies.
Preclinical Evaluation of this compound in Combination Therapies: A Proposed Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound in combination with another anti-cancer agent.
Caption: Preclinical workflow for evaluating this compound combination therapy.
Key Experimental Protocols
Below are detailed, generalized protocols for key experiments to assess the efficacy of this compound in combination with another anti-cancer agent.
Protocol 1: Cell Viability and Synergy Assessment (Combination Index Assay)
Objective: To determine the cytotoxic effects of this compound and a combination agent, alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual agents.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use the dose-response data for the combination treatments to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the molecular mechanisms underlying the observed effects of the combination therapy by examining changes in the expression and activation of key signaling proteins.
Materials:
-
Cancer cells treated as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated histones, PARP, Caspase-3, p21, cyclins, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways to Investigate
The following diagram illustrates potential signaling pathways that could be modulated by this compound in combination with other cancer therapies.
Caption: Potential signaling pathways affected by this compound combination therapy.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity and Combination Index
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| Cancer Type A | This compound | ||
| Combination Agent X | |||
| This compound + Agent X | |||
| Cancer Type B | This compound | ||
| Combination Agent X | |||
| This compound + Agent X |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximum effect.
Table 2: In Vivo Tumor Growth Inhibition
| Mouse Model | Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Xenograft A | Vehicle Control | N/A | |
| This compound | |||
| Combination Agent X | |||
| This compound + Agent X |
Conclusion and Future Directions
While specific preclinical and clinical data for this compound in combination cancer therapy are not yet widely available, the general principles and protocols outlined in these application notes provide a robust framework for its evaluation. As a potent inhibitor of HDAC2 and HDAC6, this compound holds potential for synergistic interactions with a variety of anti-cancer agents. Further research is warranted to elucidate its specific mechanisms of action in combination settings and to identify predictive biomarkers for patient selection. The methodologies described herein will be instrumental in advancing our understanding of this compound's therapeutic potential and in guiding its future clinical development.
Application Notes and Protocols for Hdac-IN-40 (using HDACi 4b as a representative inhibitor) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more relaxed chromatin structure and altered transcription of various genes. This mechanism has made HDAC inhibitors a promising therapeutic strategy for a range of diseases, including cancers and neurodegenerative disorders.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of a representative pimelic diphenylamide HDAC inhibitor, HDACi 4b, which will be referred to as Hdac-IN-40 for the purpose of these guidelines. This compound is a potent inhibitor of Class I HDACs, particularly HDAC1 and HDAC3.[4][5]
Physicochemical Properties and Formulation
Proper formulation is critical for the effective delivery of this compound in animal studies. Due to suboptimal physicochemical properties and metabolic profile for oral administration, alternative routes and formulations should be considered for chronic in vivo studies.[1]
Table 1: Example Formulations for In Vivo Administration
| Formulation Component | Concentration/Ratio | Recommended Use |
| For Subcutaneous (SC) Injection | ||
| This compound | Desired final concentration | - |
| DMSO | 5% | Initial solubilization |
| PEG300 | 40% | Vehicle component |
| Tween 80 | 5% | Surfactant |
| Saline | 45% | Final diluent |
| For Intraperitoneal (IP) Injection | ||
| This compound | Desired final concentration | - |
| DMSO | 10% | Solubilizing agent |
| Corn oil | 90% | Vehicle |
Note: Always use freshly prepared formulations for optimal results. The user should validate the solubility and stability of this compound in the chosen formulation.
Delivery Methods and Pharmacokinetics
The choice of administration route significantly impacts the bioavailability and central nervous system (CNS) penetration of this compound.
Subcutaneous (SC) Administration
Subcutaneous injection is a recommended route for achieving systemic exposure and reducing the impact of first-pass metabolism observed with oral dosing.[5]
Protocol for Subcutaneous Administration in Mice:
-
Prepare the this compound formulation as described in Table 1.
-
Acclimatize the mice to handling and the injection procedure.
-
Gently lift the skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the tent, parallel to the body.
-
Inject the desired volume of the this compound formulation.
-
Withdraw the needle and monitor the animal for any adverse reactions.
Oral (PO) Administration
While oral administration of this compound has been investigated, it results in rapid clearance and a short plasma half-life, making it less suitable for studies requiring sustained HDAC inhibition in the CNS.[1][5]
Table 2: Pharmacokinetic Parameters of HDACi 4b in Mice
| Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| SC | 0.25 | 1500 | 1200 | ~0.67 |
| PO | 0.25 | 50 | 40 | ~0.67 |
Data adapted from studies on HDACi 4b and presented here as a reference for this compound.[1][5]
Experimental Protocols
Huntington's Disease (HD) Mouse Model Study
HDAC inhibitors have shown therapeutic potential in animal models of Huntington's disease by ameliorating motor and behavioral symptoms and correcting transcriptional abnormalities.[4][6]
Caption: this compound inhibits HDAC1/3, leading to histone hyperacetylation and therapeutic gene expression.
Safety and Toxicology
While specific toxicology data for this compound is not detailed in the provided context, it is crucial to monitor animals for any signs of toxicity, including weight loss, behavioral changes, and signs of distress. The physicochemical properties of some pimelic diphenylamide HDAC inhibitors have been found to be suboptimal, which may contribute to toxicity. [1]
Conclusion
This compound, represented by HDACi 4b, is a valuable tool for investigating the therapeutic potential of Class I HDAC inhibition in various disease models. The choice of delivery method is critical, with subcutaneous administration offering a more favorable pharmacokinetic profile for in vivo studies compared to oral administration. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust animal studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
Application Notes and Protocols for Hdac-IN-40 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their anti-cancer properties. These compounds work by interfering with histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these molecules can lead to the hyperacetylation of histones, altering chromatin structure and leading to the transcription of genes that can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis.[1][2][3][4][5] Hdac-IN-40 is a novel investigational compound identified as a potent inhibitor of HDAC activity. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays such as MTT and MTS.
Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the alteration of gene expression.[1] By preventing the removal of acetyl groups from lysine residues on histones, the chromatin structure becomes more relaxed, allowing for the transcription of various genes, including tumor suppressor genes like p21 and p53.[1][6] The upregulation of p21 can block cyclin/CDK complexes, leading to cell cycle arrest.[1][6] Furthermore, HDAC inhibitors can modulate the balance between pro- and anti-apoptotic proteins, ultimately causing tumor cell death.[1][7] Non-histone proteins are also targets of HDACs, and their inhibition can affect protein stability and signaling pathways.[1][3]
Signaling Pathway Overview
The signaling pathway affected by this compound is consistent with that of other HDAC inhibitors. The inhibition of HDACs leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability Assays (MTT and MTS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product that can be quantified by measuring its absorbance.
General Experimental Workflow
The overall workflow for assessing the impact of this compound on cell viability is straightforward.
Caption: General workflow for cell viability assays.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol with 10% Triton X-100)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detailed Protocol: MTS Assay
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Assay:
-
After the incubation period with this compound, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation
The results of the cell viability assays can be summarized to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | MTT | 48 | 8.5 |
| A549 | MTT | 48 | 12.2 |
| MCF-7 | MTS | 48 | 6.8 |
| HeLa | MTT | 72 | 5.1 |
| A549 | MTT | 72 | 9.7 |
| MCF-7 | MTS | 72 | 4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium | Use fresh, sterile reagents and medium. |
| Low signal | Low cell number or unhealthy cells | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. |
| Inconsistent results | Uneven cell seeding or pipetting errors | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| Crystal formation in MTT assay | Incomplete solubilization of formazan | Ensure complete removal of medium before adding solubilization solution and mix thoroughly. |
Conclusion
The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound on various cancer cell lines. The MTT and MTS assays are reliable methods for determining cell viability and can be used to establish dose-response curves and calculate IC₅₀ values. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development to assess the therapeutic potential of novel HDAC inhibitors like this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. biomedres.us [biomedres.us]
- 5. Histone Deacetylases and Their Inhibitors in Cancer Epigenetics [mdpi.com]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
Application Notes and Protocols: Hdac-IN-40 Flow Cytometry Analysis of Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3][4][5] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[4][5] In various cancers, HDACs are often overexpressed, contributing to uncontrolled cell proliferation and survival.[1]
HDAC inhibitors, such as Hdac-IN-40, are a promising class of anti-cancer agents.[1][4][6] By blocking the activity of HDACs, these inhibitors lead to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.[3][4] A primary outcome of HDAC inhibitor treatment is the induction of cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1][6][7]
One of the key mechanisms by which HDAC inhibitors exert their anti-tumor effects is by modulating the expression and activity of critical cell cycle regulators.[1][8] This often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, leading to cell cycle arrest at the G1 or G2/M phase.[1][2][7][8]
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of each cell can be quantified.[9] This allows for the precise determination of the percentage of cells in each phase, providing valuable insights into the cytostatic effects of compounds like this compound.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.
Signaling Pathways and Experimental Workflow
Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest
Caption: HDAC Inhibitor-Mediated Cell Cycle Arrest Pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Flow Cytometry Cell Cycle Analysis Workflow.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of treating a cancer cell line with this compound.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| This compound | 0.5 | 65.8 ± 2.5 | 20.1 ± 1.2 | 14.1 ± 0.9 |
| This compound | 1.0 | 75.3 ± 3.0 | 12.5 ± 0.9 | 12.2 ± 0.7 |
| This compound | 2.5 | 82.1 ± 3.5 | 8.7 ± 0.6 | 9.2 ± 0.5 |
Table 2: Time-Course of this compound (1.0 µM) on Cell Cycle Distribution.
| Treatment Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| 24 | 68.9 ± 2.8 | 18.4 ± 1.1 | 12.7 ± 0.6 |
| 48 | 75.3 ± 3.0 | 12.5 ± 0.9 | 12.2 ± 0.7 |
| 72 | 78.6 ± 3.2 | 10.1 ± 0.7 | 11.3 ± 0.6 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line of interest
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: As required for the specific cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Ethanol: 70% (v/v) in deionized water, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Microcentrifuge
-
Flow Cytometer
Protocol for Cell Treatment
-
Cell Seeding:
-
Maintain the selected cancer cell line in appropriate culture conditions.
-
Seed cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol for Flow Cytometry Analysis of Cell Cycle
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[9]
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube to prevent cell clumping.[9][10]
-
Incubate the cells for at least 2 hours at 4°C for fixation. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[9][10]
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Ethanol-fixed cells are less dense.[9]
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging at 800-1000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[9][11]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[10][11]
-
-
Data Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and an appropriate emission filter for PI (typically around 610 nm).[12]
-
Collect data for at least 10,000-20,000 events per sample.[9][11]
-
Use a low flow rate to improve the quality of the data.[9][11]
-
Use a doublet discrimination gate (e.g., plotting pulse-width vs. pulse-area) to exclude cell aggregates from the analysis.[11]
-
Use the appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Hdac-IN-40 Immunofluorescence Staining of Acetylated Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-40 is a potent, alkoxyamide-based inhibitor of histone deacetylases (HDACs), demonstrating significant activity against HDAC2 and HDAC6. The reversible acetylation of proteins, a key post-translational modification, is regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs. HDAC6, a predominantly cytoplasmic enzyme, is the primary deacetylase of α-tubulin at the lysine-40 residue. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which is associated with increased microtubule stability and altered cellular processes such as intracellular transport.[1][2][3][4] This makes this compound a valuable tool for studying the role of tubulin acetylation in various biological and pathological processes, including cancer and neurodegenerative diseases.
These application notes provide a detailed protocol for the use of this compound to induce tubulin acetylation and its subsequent detection using immunofluorescence microscopy in cultured cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs, particularly HDAC6. By blocking HDAC6, this compound prevents the removal of acetyl groups from α-tubulin. This leads to a state of hyperacetylation of microtubules. Increased tubulin acetylation is linked to enhanced microtubule stability and plays a crucial role in regulating the binding of motor proteins, thereby affecting axonal transport and other microtubule-dependent cellular functions.[1][3]
Quantitative Data
The following table summarizes the inhibitory activity of this compound and provides a reference for a related, well-characterized HDAC6 inhibitor, Tubacin. This data is essential for determining the appropriate concentrations for cell-based assays.
| Compound | Target | Parameter | Value | Reference |
| This compound | HDAC2 | Kᵢ | 60 nM | MedChemExpress |
| This compound | HDAC6 | Kᵢ | 30 nM | MedChemExpress |
| Tubacin | HDAC6 (cellular) | EC₅₀ | 2.5 µM | PNAS |
Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cultured cells (e.g., HeLa, A549, or a cell line relevant to the user's research)
-
Cell culture medium appropriate for the chosen cell line
-
This compound
-
DMSO (vehicle control)
-
Sterile multi-well plates or chamber slides with coverslips
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate or in chamber slides at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. A concentration range of 1-10 µM is recommended as a starting point based on the activity of similar compounds. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a duration of 4 to 24 hours. The optimal incubation time should be determined empirically. A 6-hour incubation is often sufficient to observe a significant increase in acetylated tubulin.[5]
B. Immunofluorescence Staining of Acetylated Tubulin
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-acetyl-α-tubulin (Lys40) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
After treatment, aspirate the cell culture medium and gently wash the cells twice with warm PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Dilute the primary anti-acetyl-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C in the dark until imaging.
C. Imaging and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorochrome and DAPI.
-
Capture images of both the vehicle-treated and this compound-treated cells using identical imaging parameters (e.g., exposure time, gain).
-
The intensity of the acetylated tubulin signal can be quantified using image analysis software (e.g., ImageJ/Fiji) to determine the fold-change in acetylation upon this compound treatment.
Visualizations
Caption: Signaling pathway of HDAC6 inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Hdac-IN-40 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Hdac-IN-40, a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor. The information herein is intended to ensure accurate and reproducible experimental results in research and drug development settings. Adherence to these guidelines will help maintain the integrity and stability of the compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's characteristics.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₆ |
| Molecular Weight | 326.34 g/mol |
| CAS Number | 2463198-51-6 |
| Appearance | Crystalline solid |
| Solubility | DMSO: 250 mg/mL (766.07 mM)[1][2] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a concentrated stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to avoid contamination.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Experimental Protocol
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For ease of use, refer to the dilution table below.
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles and protects the compound from light.[1][2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Stock Solution Dilution Table
The following table provides pre-calculated volumes of DMSO needed to prepare common stock concentrations of this compound.
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 3.0643 mL | 15.3214 mL | 30.6429 mL |
| 5 mM | 0.6129 mL | 3.0643 mL | 6.1286 mL |
| 10 mM | 0.3064 mL | 1.5321 mL | 3.0643 mL |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
-
Long-term Storage: For long-term storage, aliquots should be stored at -80°C. Under these conditions, the solution is stable for up to 6 months.[1][2]
-
Short-term Storage: For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2]
-
Light Protection: this compound should be protected from light.[1][2] Use amber or light-blocking vials for storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound.[1][2]
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of HDAC2 and HDAC6.[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the activation of gene expression. This mechanism underlies its anti-tumor effects.[1]
The following diagram illustrates the general workflow for preparing this compound stock solutions.
References
Troubleshooting & Optimization
Hdac-IN-40 not showing activity in cells
Welcome to the technical support center for Hdac-IN-40. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively use this compound in their cellular experiments.
Troubleshooting Guide
Issue: this compound is not showing the expected activity in my cell-based assay.
This is a common issue that can arise from a variety of factors, ranging from compound handling to the specifics of the experimental setup. Follow this guide to systematically troubleshoot the problem.
Question 1: How can I be sure that my this compound is properly dissolved and stable?
Answer: Proper handling of this compound is critical for its activity.
-
Solubility: this compound is readily soluble in DMSO at high concentrations (up to 250 mg/mL).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.[1][2] When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Stability in Media: The stability of this compound in cell culture media over long incubation periods has not been extensively reported. If you are performing experiments longer than 24 hours, consider the possibility of compound degradation. You can test this by preparing the compound in media, incubating it under the same conditions as your experiment (37°C, 5% CO2) for the relevant duration, and then testing its activity in a short-term assay.
Question 2: Is my cell line a suitable model for observing this compound activity?
Answer: The cellular context is crucial for observing the effects of an HDAC inhibitor.
-
HDAC Expression: this compound is a potent inhibitor of HDAC2 and HDAC6.[3] Verify that your cell line expresses these HDAC isoforms at sufficient levels. You can check this through literature searches, publicly available databases (e.g., DepMap, ProteomicsDB), or by performing a baseline Western blot for HDAC2 and HDAC6.
-
Cellular Response: The downstream effects of HDAC inhibition, such as cell cycle arrest or apoptosis, are highly cell-type dependent.[4] this compound has demonstrated anti-proliferative activity in A2780 (ovarian cancer) and Cal27 (oral squamous cell carcinoma) cell lines.[3] If you are using a different cell line, it may be less sensitive to the inhibition of HDAC2 and HDAC6.
-
Redundancy: HDAC isoforms can have redundant functions. In some cell lines, the inhibition of HDAC2 and HDAC6 may be compensated for by other HDACs, leading to a diminished phenotypic response.[4]
Question 3: How can I confirm that this compound is entering my cells and engaging its target?
Answer: Verifying target engagement is a key step in troubleshooting. Since this compound targets HDAC6 (a cytoplasmic enzyme) and HDAC2 (a nuclear enzyme), you can measure the acetylation of their respective substrates.
-
HDAC6 Target Engagement: A primary and reliable indicator of HDAC6 inhibition is the hyperacetylation of its main cytoplasmic substrate, α-tubulin.[3] You can measure the levels of acetylated α-tubulin (at lysine 40) by Western blot. An increase in this marker indicates that the compound is entering the cells and inhibiting HDAC6.
-
HDAC2 Target Engagement: HDAC2 is a class I HDAC primarily responsible for deacetylating histones. Inhibition of HDAC2 should lead to an increase in the acetylation of histones, such as Histone H3 at lysine 9 (H3K9ac) or lysine 27 (H3K27ac). This can also be assessed by Western blot.
Question 4: My experimental conditions might not be optimal. What are the recommended treatment conditions?
Answer: The concentration and duration of treatment are critical parameters.
-
Concentration: The reported IC50 values for this compound's anti-proliferative effects are 0.89 µM in A2780 cells and 0.72 µM in Cal27 cells.[3] For initial experiments, it is advisable to use a concentration range that brackets these values (e.g., 0.1 µM to 10 µM).
-
Incubation Time: The time required to observe an effect can vary. Changes in histone and tubulin acetylation can often be detected within a few hours (e.g., 6-24 hours).[5] Phenotypic outcomes like changes in cell viability or apoptosis may require longer incubation times (e.g., 24-72 hours). A time-course experiment is recommended to determine the optimal endpoint.
Troubleshooting Workflow
Here is a logical workflow to diagnose why this compound may not be showing activity in your cells.
Caption: A step-by-step decision tree for troubleshooting lack of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? this compound is a potent, alkoxyamide-based inhibitor of Histone Deacetylase 2 (HDAC2) and Histone Deacetylase 6 (HDAC6).[3]
Q2: What are the known in vitro potencies of this compound? The inhibitory constants (Ki) and cellular half-maximal inhibitory concentrations (IC50) are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | HDAC2 | 60 nM | [3] |
| HDAC6 | 30 nM | [3] | |
| IC50 (antiproliferative) | A2780 cells | 0.89 µM | [3] |
| Cal27 cells | 0.72 µM | [3] |
Q3: What is the general mechanism of action for HDAC inhibitors? HDAC inhibitors block the enzymatic activity of histone deacetylases. This leads to an accumulation of acetyl groups on histone and non-histone proteins. The increased acetylation of histones results in a more open chromatin structure, which can alter gene expression.[6] The acetylation of non-histone proteins, such as α-tubulin, can affect their function, stability, and interactions.[6]
Caption: Mechanism of this compound action on nuclear and cytoplasmic targets.
Q4: What are the expected phenotypic effects of this compound in cancer cells? Based on its known activity and the general function of HDAC inhibitors, this compound can induce several cellular outcomes, including:
-
Anti-proliferative activity: As demonstrated in A2780 and Cal27 cells.[3]
-
Induction of apoptosis: this compound has been shown to enhance cisplatin-induced cytotoxicity through the activation of caspase-3/7.[3]
-
Cell cycle arrest: A common effect of HDAC inhibitors is the upregulation of cell cycle inhibitors like p21, leading to cell cycle arrest.
Q5: What positive controls can I use in my experiments? It is highly recommended to use a well-characterized, broad-spectrum HDAC inhibitor as a positive control. Good options include:
-
Vorinostat (SAHA): A pan-HDAC inhibitor.
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor.
-
Trichostatin A (TSA): Another commonly used pan-HDAC inhibitor.
Using a positive control will help you determine if your experimental system (cells, antibodies, reagents) is capable of detecting the effects of HDAC inhibition.
Key Experimental Protocols
General Experimental Workflow
Caption: A general workflow for testing the cellular effects of this compound.
Protocol 1: Western Blot for Acetylated α-Tubulin and Histones
This protocol is to confirm target engagement by measuring the acetylation status of HDAC6 and HDAC2 substrates.
Materials:
-
Cells treated with this compound, vehicle control, and positive control.
-
RIPA buffer (or other suitable lysis buffer) with protease and HDAC inhibitors (e.g., TSA, sodium butyrate).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40).
-
Rabbit anti-acetyl-Histone H3 (Lys9 or Lys27).
-
Mouse anti-α-Tubulin (loading control).
-
Rabbit anti-Histone H3 (loading control).
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated protein signal to the total protein signal (e.g., acetyl-α-tubulin to total α-tubulin).
Protocol 2: Cellular HDAC Activity Assay
This protocol uses a commercially available fluorogenic assay kit to measure overall HDAC activity within intact cells.
Materials:
-
HDAC Cell-Based Activity Assay Kit (contains cell-permeable substrate, developer, lysis buffer, standards, and a pan-HDAC inhibitor like Trichostatin A).[8][9]
-
96-well black, clear-bottom tissue culture plates.
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-460 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight. Aim for 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include wells for:
-
Vehicle control (DMSO).
-
Positive control inhibitor (e.g., Trichostatin A provided in the kit).
-
No-cell background control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4-24 hours) at 37°C, 5% CO2.
-
Substrate Addition: Add the cell-permeable fluorogenic HDAC substrate to each well as per the kit's instructions.
-
Incubation with Substrate: Incubate the plate at 37°C for 1-3 hours to allow for deacetylation of the substrate by cellular HDACs.[8]
-
Cell Lysis and Development: Add the combined lysis/developer solution to each well. This solution stops the HDAC reaction (as it contains an HDAC inhibitor) and allows the developer enzyme to act on the deacetylated substrate, generating a fluorescent signal.[9]
-
Incubation with Developer: Shake the plate for 1 minute and then incubate for 15-30 minutes at 37°C.[8]
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the specified wavelengths.
-
Analysis: After subtracting the background, calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
Protocol 3: MTT Cell Proliferation Assay
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[2] Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BE [thermofisher.com]
Optimizing Hdac-IN-40 Concentration for Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Hdac-IN-40 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, alkoxyamide-based inhibitor of Histone Deacetylases (HDACs).[1] It specifically targets HDAC2 and HDAC6 with high affinity.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[2] By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, which in turn alters gene expression, can induce cell cycle arrest, and promote apoptosis in cancer cells.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research due to its antiproliferative activity.[1] It has been shown to be effective in cell lines such as A2780 (ovarian cancer) and Cal27 (tongue squamous cell carcinoma).[1] Its ability to induce the accumulation of acetylated α-tubulin (a substrate of HDAC6) and enhance cisplatin-induced cytotoxicity suggests its potential in combination therapies.[1]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for a dose-response experiment would be in the range of 0.1 to 10 µM. The known IC50 values for A2780 and Cal27 cells are 0.89 µM and 0.72 µM, respectively.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is a solid that is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 250 mg/mL (766.07 mM).[1] It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[1] The stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low HDAC inhibition observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a broader range (e.g., 0.01 - 20 µM). |
| Compound degradation: Improper storage or handling of this compound can lead to its degradation. | Ensure the compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. | |
| Cell line resistance: The target cell line may have intrinsic or acquired resistance to HDAC inhibitors. | Consider using a different cell line or combination therapy. Verify the expression of HDAC2 and HDAC6 in your cell line. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in the toxic range for the cells. | Lower the concentration of this compound. Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically <0.5%). |
| Prolonged incubation time: Long exposure to the inhibitor can lead to increased toxicity. | Optimize the incubation time. A time-course experiment can help determine the shortest effective exposure time. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing serial dilutions. | |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | Ensure the final concentration of DMSO is sufficient to keep the compound in solution. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines. Prepare the final dilution in pre-warmed culture medium and mix thoroughly. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value |
| Ki | HDAC2 | 60 nM[1] |
| HDAC6 | 30 nM[1] | |
| IC50 | A2780 cells | 0.89 µM[1] |
| Cal27 cells | 0.72 µM[1] |
Table 2: Stock Solution Preparation for this compound (MW: 326.34 g/mol )
| Desired Stock Concentration | Solvent | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | DMSO | 0.326 mg | 1.632 mg | 3.263 mg |
| 5 mM | DMSO | 1.632 mg | 8.159 mg | 16.317 mg |
| 10 mM | DMSO | 3.263 mg | 16.317 mg | 32.634 mg |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone and Tubulin Acetylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetyl-Histone H3, Histone H3, acetyl-α-tubulin, and α-tubulin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: this compound effect on p53 pathway.
References
- 1. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-40 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-40. Here you will find information on solubility, experimental protocols, and relevant signaling pathways to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported concentration of up to 250 mg/mL.[1][2] For best results, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO readily absorbs moisture from the air, which can lead to the precipitation of compounds. Use a newly opened bottle of anhydrous DMSO.
-
Apply sonication: Gentle warming to 37°C and ultrasonication can aid in the dissolution of the compound.[2]
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: This is a common issue when working with compounds that are highly soluble in organic solvents but have limited aqueous solubility. Here are some solutions:
-
Serial dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration. Then, add this more dilute DMSO solution to your aqueous buffer.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can prevent localized high concentrations of the compound that can lead to precipitation.
-
Maintain a low final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Consider co-solvents: For in vivo studies or specific assays, a co-solvent system may be necessary. A common formulation involves a combination of DMSO, PEG300, Tween 80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture can be used to improve solubility.
Q4: What is the recommended storage condition for this compound solutions?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Solubility Data
The solubility of this compound has been primarily reported in DMSO. Data for other common solvents is limited and may require experimental determination.
| Solvent | Concentration | Comments |
| DMSO | 250 mg/mL (766.07 mM) | Ultrasonication and use of fresh, anhydrous DMSO is recommended.[1][2] |
| Ethanol | Data not available | Requires experimental determination. |
| PBS (pH 7.4) | Data not available | Expected to have low solubility. Requires experimental determination. |
| Water | Data not available | Expected to have very low solubility. Requires experimental determination. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure based on the shake-flask method to determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of choice (e.g., Ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent for your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or another appropriate method.
-
Calculate the solubility of this compound in the chosen solvent.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for dissolving this compound and troubleshooting precipitation issues.
Signaling Pathway of this compound in Cancer
This compound is a potent inhibitor of HDAC2 and HDAC6. Its anti-tumor effects are mediated through the regulation of various downstream signaling pathways.
Caption: this compound inhibits HDAC2 and HDAC6, leading to anti-tumor effects.
References
unexpected cytotoxicity of Hdac-IN-40
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with HDAC-IN-40. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity in cancer cell lines.
-
Observation: Complete cell death or a drastic reduction in cell viability at concentrations expected to be cytostatic or moderately cytotoxic.
-
Potential Causes:
-
Cell Line Sensitivity: The specific cancer cell line being used may be exceptionally sensitive to HDAC inhibition.
-
Incorrect Concentration: Errors in calculating the final concentration of this compound in the culture medium.
-
Synergistic Effects: Components of the cell culture medium (e.g., other treatments, serum factors) may be acting synergistically with this compound.
-
-
Solutions:
-
Titration Experiment: Perform a dose-response experiment with a wider range of concentrations to determine the precise IC50 value for your specific cell line.
-
Verify Calculations: Double-check all calculations for dilution and final concentration.
-
Control for Synergy: If combining with other treatments, test each compound individually to understand its baseline effect.
-
Issue 2: Unexpected cytotoxicity in non-cancerous or primary cell lines.
-
Observation: Significant cell death in cell lines that are not the primary target of the anti-cancer effects of this compound.
-
Potential Causes:
-
On-Target Toxicity: Inhibition of HDACs can disrupt essential cellular processes in normal cells, leading to cytotoxicity.[1][2]
-
Off-Target Effects: this compound may be interacting with other cellular targets besides HDAC2 and HDAC6, leading to toxicity. While not a hydroxamate, off-target effects are a known phenomenon for HDAC inhibitors.[3]
-
Prolonged Exposure: Continuous exposure to the inhibitor may be toxic even at low concentrations.
-
-
Solutions:
-
Reduce Concentration: Use the lowest effective concentration possible to achieve the desired biological effect without inducing widespread cell death.
-
Pulsed Exposure: Instead of continuous treatment, consider a "pulse-chase" experiment where the compound is washed out after a shorter incubation period.[4]
-
Investigate Off-Target Effects: If unexpected phenotypes are observed, consider investigating potential off-target interactions.
-
Issue 3: Cell morphology changes and detachment without clear markers of apoptosis.
-
Observation: Cells appear stressed, rounded, and detach from the culture plate, but standard apoptosis assays (e.g., caspase-3/7 activation) are negative or inconclusive.
-
Potential Causes:
-
Alternative Cell Death Pathways: HDAC inhibitors can induce other forms of programmed cell death, such as autophagy or necroptosis.[5][6][7]
-
Cytostatic Effects: The observed changes may be due to cell cycle arrest rather than cell death. HDAC inhibitors are known to induce p21, leading to cell cycle arrest.[7][8]
-
-
Solutions:
-
Test for Autophagy: Use markers like LC3-II conversion or monodansylcadaverine (MDC) staining to assess for autophagy.
-
Assess Necroptosis: Investigate the involvement of RIPK1 and MLKL, key mediators of necroptosis.
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution of the treated cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxic effects?
A1: this compound is a potent inhibitor of HDAC2 and HDAC6.[9] The cytotoxic effects of HDAC inhibitors, in general, are attributed to the hyperacetylation of histone and non-histone proteins.[8][10][11] This leads to the altered expression of genes involved in:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[7][8]
-
Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).[12] this compound has been shown to enhance cisplatin-induced cytotoxicity through caspase-3/7 activation.[9]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Based on information for similar compounds, it is recommended to dissolve this compound in DMSO for a stock solution. For storage, the stock solution should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[9] Avoid repeated freeze-thaw cycles.[9]
Q3: At what concentration should I start my experiments with this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. Based on published data, the IC50 values for antiproliferative activity are 0.89 µM in A2780 cells and 0.72 µM in Cal27 cells.[9] It is recommended to start with a concentration range that brackets these values (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Q4: Are there known off-target effects of this compound that could explain unexpected cytotoxicity?
A4: While specific off-target effects for this compound are not detailed in the provided search results, the broader class of HDAC inhibitors is known to have off-targets.[3] For instance, hydroxamic acid-based HDAC inhibitors have been shown to inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3] Although this compound is an alkoxyamide-based inhibitor, the possibility of off-target interactions should be considered when observing unexpected phenotypes.
Quantitative Data Summary
| Parameter | HDAC2 | HDAC6 | A2780 Cells | Cal27 Cells |
| Ki (nM) | 60 | 30 | N/A | N/A |
| IC50 (µM) | N/A | N/A | 0.89 | 0.72 |
| N/A: Not Applicable | ||||
| Data sourced from MedChemExpress product information.[9] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Signaling pathway of this compound induced cytotoxicity.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 12. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-40 variability in experimental results
Welcome to the technical support center for Hdac-IN-40. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in experimental results when working with this potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, alkoxyamide-based HDAC inhibitor. Its primary targets are HDAC2 and HDAC6, with Ki values of 60 nM and 30 nM, respectively.[1] It has demonstrated antitumor effects and the ability to reverse cisplatin resistance in cancer cells.[1]
Q2: What is the mechanism of action of this compound?
As a dual inhibitor of HDAC2 and HDAC6, this compound elicits its effects through two main pathways. By inhibiting HDAC2, a nuclear protein, it leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1] Inhibition of HDAC6, a predominantly cytoplasmic enzyme, results in the hyperacetylation of non-histone proteins such as α-tubulin, affecting protein stability and function.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 250 mg/mL (766.07 mM). It is recommended to use ultrasonic assistance for complete dissolution. Note that DMSO is hygroscopic, and using newly opened DMSO is advised for optimal solubility.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q5: Are there known off-target effects for hydroxamate-based HDAC inhibitors like this compound?
While specific off-target effects for this compound have not been extensively documented, hydroxamate-based HDAC inhibitors as a class have been shown to interact with other metalloenzymes. One notable off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2), which has been identified as a frequent interactor with hydroxamate drugs. Researchers should be aware of this potential for off-target effects when interpreting results.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to assay conditions and cellular context. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound Instability: this compound, like many hydroxamates, can be unstable in aqueous solutions over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Cell Density and Proliferation Rate: The effective concentration of the inhibitor can be influenced by the number of cells and their growth rate. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Variability in Drug Incubation Time: The kinetics of HDAC inhibition can influence the observed biological effect. | Precisely control the duration of this compound treatment across all experiments. For slow-binding inhibitors, pre-incubation may be necessary to reach equilibrium. | |
| Low or No Observed Activity | Improper Compound Dissolution: Incomplete dissolution of this compound in DMSO can lead to a lower effective concentration. | Ensure complete dissolution by using ultrasonication as recommended. Visually inspect the solution for any precipitate before use. |
| Cell Line Insensitivity: The expression levels of HDAC2 and HDAC6 can vary significantly between different cell lines, impacting their sensitivity to this compound. | Verify the expression of HDAC2 and HDAC6 in your cell line of interest via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., Cal27).[1] | |
| Assay Interference: Components of the assay buffer or media may interfere with the inhibitor or the detection method. | Review the composition of your assay reagents. If using a commercial HDAC activity assay kit, adhere strictly to the manufacturer's protocol. | |
| High Background Signal in Assays | Non-specific Binding: At high concentrations, this compound may exhibit non-specific binding, leading to off-target effects that can confound results. | Perform dose-response experiments to determine the optimal concentration range. Include appropriate vehicle controls in all experiments. |
| Autofluorescence: The compound or its metabolites may possess fluorescent properties that interfere with fluorescence-based readouts. | Run a compound-only control (without cells or enzyme) to assess for autofluorescence at the excitation and emission wavelengths of your assay. | |
| Unexpected Cellular Phenotypes | Off-target Effects: As a hydroxamate-based compound, this compound may inhibit other metalloenzymes. | Consider using a structurally distinct HDAC2/6 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Modulation of Multiple Signaling Pathways: Inhibition of HDAC2 and HDAC6 can have pleiotropic effects on cellular signaling. | Carefully dissect the downstream effects by examining markers of both nuclear (histone acetylation) and cytoplasmic (α-tubulin acetylation) HDAC inhibition. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value |
| HDAC2 | Ki | 60 nM |
| HDAC6 | Ki | 30 nM |
Data from MedChemExpress datasheet.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Parameter | Value | Reference |
| A2780 (Ovarian Cancer) | IC50 | 0.89 µM | [1] |
| Cal27 (Head and Neck Squamous Cell Carcinoma) | IC50 | 0.72 µM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on published literature and general best practices.
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for Acetylated α-Tubulin and Histone H3
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Visualizations
References
Technical Support Center: Troubleshooting Hdac-IN-40 ChIP Assay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac-IN-40 in Chromatin Immunoprecipitation (ChIP) assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its effect on chromatin?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). By blocking the enzymatic activity of HDACs, it prevents the removal of acetyl groups from lysine residues on histone tails.[1] This leads to an accumulation of acetylated histones, a state known as hyperacetylation. The increased acetylation neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[2] This results in a more relaxed and accessible chromatin structure, often referred to as "euchromatin," which is generally associated with active gene transcription.[3]
Q2: How can this compound treatment influence the outcome of a ChIP experiment?
A2: Treatment with this compound can have several effects on a ChIP experiment:
-
Modulation of Histone Acetylation: The most direct effect is an increase in histone acetylation marks, which may be the intended target of the ChIP assay or can indirectly affect the binding of other proteins of interest.
-
Altered Chromatin Accessibility: The resulting "open" chromatin structure can enhance the accessibility of antibodies to their target epitopes, potentially increasing the efficiency of immunoprecipitation.[4]
-
Changes in Protein Expression: As HDAC inhibitors can modulate gene expression, the levels of the target protein or its interacting partners may be altered following treatment.[5] It is recommended to verify protein levels by Western blot.
Q3: What are the recommended starting concentrations and treatment durations for this compound?
A3: The optimal concentration and duration of this compound treatment are cell-type and experiment-dependent and should be determined empirically. A systematic approach involving a dose-response and time-course experiment is advised. Key parameters to assess include:
-
Target Engagement: Confirmation of HDAC inhibition can be achieved by observing a dose-dependent increase in global histone acetylation (e.g., via Western blot for acetylated H3 and H4).
-
Cell Viability: It is crucial to use a concentration and duration that do not induce significant cytotoxicity, as this can compromise chromatin integrity. Some HDAC inhibitors are known to induce apoptosis at higher concentrations or with prolonged exposure.[6]
-
Target Gene Expression: If investigating a specific gene, quantifying its expression can help in selecting the optimal treatment time.
Troubleshooting Guide
High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Perform a pre-clearing step by incubating the chromatin with protein A/G beads prior to the addition of the primary antibody.[7] Increase the stringency of the wash buffers by moderately increasing salt concentrations or including a mild detergent. Always include a non-specific IgG control. |
| Inappropriate chromatin fragmentation | Optimize chromatin shearing to achieve a fragment size range of 200-800 bp.[7] Under-shearing can lead to the precipitation of large, insoluble chromatin complexes, while over-shearing can increase non-specific binding of smaller fragments. Verify fragment size by running an aliquot of sheared chromatin on an agarose gel. |
| Excessive antibody or chromatin | Titrate both the antibody and the amount of chromatin used for each immunoprecipitation to find the optimal ratio that maximizes specific signal while minimizing background. |
Low or No ChIP Signal
| Possible Cause | Recommended Solution |
| Ineffective this compound treatment | Confirm the inhibitor's activity by Western blot analysis of global histone acetylation in treated versus untreated cells. Optimize the concentration and incubation time of this compound. |
| Poor antibody performance | Use a ChIP-validated antibody. The amount of antibody should be optimized, as too little will result in a weak signal.[7] |
| Insufficient starting material | For low-abundance targets, increase the number of cells per immunoprecipitation.[7] Ensure efficient cell lysis and chromatin release. |
| Over-crosslinking | Excessive formaldehyde cross-linking can mask antibody epitopes. Optimize the fixation time, typically between 5 and 15 minutes at room temperature. |
Quantitative Data Summary
The following table provides representative quantitative data for a ChIP experiment involving a potent HDAC inhibitor. These values should be considered as a starting point and require optimization for specific experimental conditions.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 100 nM - 2 µM | To achieve effective HDAC inhibition while minimizing off-target effects and cytotoxicity. |
| This compound Treatment Duration | 4 - 24 hours | To allow for detectable changes in histone acetylation and downstream gene expression. |
| Cell Number per IP | 2 x 10^6 - 1 x 10^7 | To ensure an adequate yield of chromatin for successful immunoprecipitation. |
| Formaldehyde Concentration | 1% (final) | For efficient cross-linking of proteins to DNA. |
| Cross-linking Time | 10 minutes at room temperature | To avoid over-fixation which can mask epitopes. |
| Chromatin Fragment Size | 200 - 800 bp | Optimal for high resolution and efficient immunoprecipitation. |
| ChIP-grade Antibody | 1 - 5 µg | To ensure specific and efficient pull-down of the target protein. |
Experimental Protocols
Detailed Methodology: Cell Treatment and Chromatin Preparation
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with the optimized concentration of this compound for the desired duration. Include a vehicle-treated control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Shear the chromatin to the desired fragment size using sonication or enzymatic digestion. Keep samples on ice to prevent degradation.
-
Clarification: Centrifuge the sheared chromatin to pellet cell debris. The supernatant contains the soluble chromatin fraction to be used for immunoprecipitation.
Detailed Methodology: Immunoprecipitation and DNA Purification
-
Pre-clearing: Incubate the soluble chromatin with protein A/G beads for 1 hour at 4°C to reduce non-specific background.
-
Immunoprecipitation: Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution: Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard DNA purification kit. The resulting DNA is ready for downstream analysis such as qPCR or next-generation sequencing.
Mandatory Visualizations
Caption: this compound inhibits HDACs, leading to histone hyperacetylation.
Caption: Key steps in the this compound ChIP experimental workflow.
References
- 1. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I HDACs Affect DNA Replication, Repair, and Chromatin Structure: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
Technical Support Center: Improving Hdac-IN-40 Efficacy In Vivo
Disclaimer: Information regarding a specific molecule designated "Hdac-IN-40" is not publicly available. This guide is based on established principles and data from well-characterized Histone Deacetylase (HDAC) inhibitors. Researchers should adapt these recommendations based on the specific properties of their compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound and other novel HDAC inhibitors.
Troubleshooting Guide
This section addresses common challenges encountered during in vivo experiments with HDAC inhibitors.
| Problem | Potential Cause | Recommended Action |
| Poor Bioavailability | - Low aqueous solubility- Rapid metabolism- Efflux by transporters (e.g., P-glycoprotein) | - Formulation: Consider using solubility-enhancing excipients (e.g., cyclodextrins), lipid-based formulations, or nanoparticle delivery systems.[1]- Route of Administration: If oral bioavailability is low, consider intraperitoneal (i.p.) or intravenous (i.v.) administration.[2]- Structural Modification: If feasible, medicinal chemistry efforts can modify the compound to improve its physicochemical properties. |
| Lack of Target Engagement in Tumor Tissue | - Insufficient dose reaching the tumor- Poor tumor penetration- Rapid clearance of the compound | - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and assess target engagement at different dose levels.- Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's concentration in plasma and tumor tissue over time.[1]- Pharmacodynamic (PD) Assay: Measure histone acetylation (e.g., acetyl-H3, acetyl-H4) in tumor biopsies or peripheral blood mononuclear cells (PBMCs) by Western blot or immunohistochemistry to confirm target inhibition.[1] |
| High In Vivo Toxicity | - Off-target effects- Inhibition of essential HDAC isoforms- Pan-HDAC inhibition | - Dose Reduction: Lower the dose or dosing frequency.- Selective Inhibitor: If this compound is a pan-HDAC inhibitor, consider exploring more isoform-selective inhibitors to reduce toxicity.[3][4]- Monitor for Known HDACi Toxicities: Be vigilant for common side effects such as thrombocytopenia, fatigue, and gastrointestinal issues.[5] |
| Lack of Anti-Tumor Efficacy | - Tumor model is not dependent on HDAC activity- Insufficient target inhibition at the tolerated dose- Development of resistance | - Confirm Target Expression: Ensure that the target HDAC isoforms are expressed in the chosen cancer cell line or xenograft model.[6][7]- Combination Therapy: Consider combining this compound with other anti-cancer agents. HDAC inhibitors can sensitize tumors to chemotherapy or radiation.- Investigate Resistance Mechanisms: Explore potential resistance pathways, such as upregulation of drug efflux pumps or activation of alternative survival pathways. |
Frequently Asked Questions (FAQs)
???+ question "What is the general mechanism of action for HDAC inhibitors?"
???+ question "How do I select an appropriate in vivo cancer model?"
???+ question "What are the recommended starting doses and administration routes?"
???+ question "How can I monitor target engagement in vivo?"
???+ question "What are the common off-target effects of HDAC inhibitors?"
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Implant 1-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO, saline, or a formulation to improve solubility).
-
Administer the drug and vehicle to the respective groups at the predetermined dose, route, and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blot for histone acetylation) and histopathological examination.
-
Protocol 2: Western Blot for Histone Acetylation in Tumor Tissue
-
Tissue Lysis:
-
Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors and Phenotypical Transformation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-40 off-target effects troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac-IN-40. The information is tailored for scientists and drug development professionals to address potential issues, particularly concerning off-target effects, during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell toxicity at concentrations where we don't expect to see strong inhibition of our target HDAC. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity can be indicative of off-target effects. This compound is a potent inhibitor of both HDAC2 and HDAC6.[1] While inhibition of these targets is expected to have anti-proliferative effects, off-target activities can contribute to cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and verify the inhibition of HDAC2 and HDAC6 activity in your cellular model. A western blot for acetylated α-tubulin can serve as a pharmacodynamic marker for HDAC6 inhibition.[1]
-
Cell Line Specificity: Test the cytotoxicity of this compound in a panel of cell lines with varying expression levels of HDAC2 and HDAC6 to see if there is a correlation between target expression and cell death.
-
Rescue Experiment: If you suspect an off-target effect is responsible for the toxicity, consider a rescue experiment. Overexpression of a downstream effector of the intended pathway might mitigate the toxic effects if they are on-target. Conversely, if the toxicity persists, it is more likely due to off-target effects.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control to determine if the observed effects are due to the specific chemical scaffold.
Q2: We are not observing the expected phenotype despite seeing clear inhibition of HDAC6 (increased acetylated α-tubulin). What could be the reason?
A2: This could be due to several factors, including functional redundancy, context-dependent roles of HDAC6, or potential off-target effects that counteract the intended biological outcome.
Troubleshooting Steps:
-
Confirm Downstream Pathway Modulation: Besides acetylated α-tubulin, assess other known downstream effects of HDAC6 inhibition relevant to your experimental context. This could include effects on protein degradation pathways or cell motility.
-
Consider HDAC2 Inhibition: this compound also inhibits HDAC2.[1] The phenotype you are expecting might be masked or altered by the simultaneous inhibition of HDAC2. Consider using more selective inhibitors for HDAC2 or HDAC6 if available, or use genetic approaches like siRNA to dissect the individual contributions of each isoform.
-
Investigate Potential Off-Targets: As this compound is an alkoxyamide-based inhibitor, its off-target profile may differ from other classes of HDAC inhibitors. While specific off-targets for this compound are not well-documented, consider that some HDAC inhibitors have been shown to target other zinc-dependent enzymes.[2] A broad-spectrum kinase or metalloenzyme inhibitor panel could provide insights into potential off-target activities.
Q3: We are observing changes in gene expression that are not consistent with the known functions of HDAC2 and HDAC6. How can we troubleshoot this?
A3: Unexpected changes in gene expression can arise from off-target effects on other transcription factors or chromatin-modifying enzymes.
Troubleshooting Steps:
-
Global Transcriptomic Analysis: Perform RNA-sequencing to get a comprehensive view of the gene expression changes. Analyze the data for enrichment of pathways that are not typically associated with HDAC2 or HDAC6.
-
Promoter Analysis: For the unexpectedly regulated genes, perform promoter analysis to identify common transcription factor binding sites. This may point towards an off-target transcription factor being affected by this compound.
-
CHIP-seq: Conduct chromatin immunoprecipitation followed by sequencing (ChIP-seq) for acetylated histones to confirm that the observed gene expression changes are linked to histone acetylation at the respective gene loci. Discrepancies might suggest an indirect or off-target mechanism.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Ki (HDAC2) | 60 nM | N/A (Biochemical Assay) | [1] |
| Ki (HDAC6) | 30 nM | N/A (Biochemical Assay) | [1] |
| IC50 (A2780) | 0.89 µM | A2780 (ovarian cancer) | [1] |
| IC50 (Cal27) | 0.72 µM | Cal27 (tongue squamous cell carcinoma) | [1] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound, cisplatin, or a combination of both. Include appropriate vehicle controls.
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., based on a luminogenic or fluorogenic substrate).
-
Data Acquisition: Following the manufacturer's instructions, add the caspase substrate to the wells and incubate for the recommended time.
-
Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo® or MTT).
Visualizations
References
Hdac-IN-40 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hdac-IN-40 in various solvents, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous DMSO as the presence of water can significantly impact the solubility and stability of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be protected from light.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for small molecules, prolonged storage in aqueous buffers is not recommended without specific stability data. For cell-based assays, it is advisable to prepare fresh dilutions from a DMSO stock solution immediately before use.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound under your experimental conditions, a stability-indicating high-performance liquid chromatography (HPLC) method should be employed. This involves analyzing the concentration of the intact compound over time. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility. | Increase the final percentage of DMSO in your working solution, ensuring it is compatible with your experimental system. Prepare fresh dilutions from a concentrated DMSO stock immediately before use. Consider using a gentle warming and vortexing step to aid dissolution. |
| Loss of compound activity over time in prepared solutions. | The compound may be degrading under the storage or experimental conditions. This could be due to factors like temperature, light exposure, or pH of the solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at the recommended temperatures (-20°C or -80°C) and protect them from light. For working solutions in aqueous buffers, prepare them fresh for each experiment. Conduct a stability study using HPLC to determine the degradation rate under your specific conditions. |
| Inconsistent experimental results. | This could be due to variability in the concentration of active this compound. This can result from improper storage, handling, or degradation of the compound. | Ensure consistent preparation and storage of this compound solutions. Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution periodically. Always prepare fresh working dilutions from a reliable stock. |
| Unexpected peaks in HPLC chromatogram during analysis. | These may be degradation products of this compound. | Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical stability study of this compound in different solvents. Researchers should generate their own data following the provided experimental protocol.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | Concentration (µg/mL) | % Remaining |
| -80°C | 0 Months | 1000 | 100 |
| 1 Month | 998 | 99.8 | |
| 3 Months | 995 | 99.5 | |
| 6 Months | 991 | 99.1 | |
| -20°C | 0 Months | 1000 | 100 |
| 1 Month | 985 | 98.5 | |
| 2 Months | 968 | 96.8 | |
| 4°C | 0 Days | 1000 | 100 |
| 7 Days | 952 | 95.2 | |
| 14 Days | 910 | 91.0 | |
| Room Temp (25°C) | 0 Hours | 1000 | 100 |
| 24 Hours | 920 | 92.0 | |
| 48 Hours | 855 | 85.5 |
Table 2: Stability of this compound in Ethanol and Water at Room Temperature (25°C)
| Solvent | Time Point | Concentration (µg/mL) | % Remaining |
| Ethanol | 0 Hours | 1000 | 100 |
| 24 Hours | 965 | 96.5 | |
| 48 Hours | 932 | 93.2 | |
| Water | 0 Hours | 1000 | 100 |
| 4 Hours | 880 | 88.0 | |
| 8 Hours | 790 | 79.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.
-
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure. The specific HPLC parameters (e.g., column, mobile phase, flow rate) should be optimized for this compound.
-
Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.
-
Materials:
-
This compound stock solution in the solvent to be tested (e.g., DMSO, ethanol, water).
-
HPLC system with a UV detector.
-
A suitable C18 reverse-phase HPLC column.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid).
-
Temperature-controlled storage units (e.g., refrigerator, incubator, freezer).
-
-
Method Development (Brief Overview):
-
Develop an HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
Perform a forced degradation study to generate degradation products. This involves exposing the compound to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV and visible).
-
Optimize the HPLC method to achieve baseline separation between the parent this compound peak and all degradation product peaks. This ensures the method is "stability-indicating."
-
-
Stability Study Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in sealed, light-protected vials.
-
Place the vials in the desired storage conditions (e.g., -20°C, 4°C, 25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), remove one aliquot from each storage condition.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
minimizing Hdac-IN-40 precipitation in aqueous solutions
Welcome to the technical support center for Hdac-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent alkoxyamide-based inhibitor of histone deacetylases (HDACs). It exhibits significant activity against HDAC2 and HDAC6. Due to its chemical structure, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation during experimental procedures.
Q2: My this compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
Precipitation of this compound upon dilution from a DMSO stock into an aqueous buffer is a common issue. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 1% or less, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration (up to 5%) might be necessary to maintain solubility.[1]
-
Use a Detergent: Incorporating a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds.[1]
-
Sonication: After diluting the this compound stock into the aqueous buffer, sonicate the solution in a water bath sonicator. This can help to break up aggregates and disperse the compound more effectively.[1]
-
Serial Dilution in Water: Instead of diluting your DMSO stock directly into a buffer containing salts, perform serial dilutions in pure water first. The final dilution step should be into the complete assay buffer. Salts in the buffer can decrease the solubility of hydrophobic compounds.[1]
-
Pre-warm the Aqueous Solution: Gently warming your aqueous buffer before adding the this compound stock may help to improve solubility. However, be mindful of the temperature sensitivity of your biological system.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 250 mg/mL (766.07 mM) can be prepared in DMSO, though ultrasonic assistance may be required.[2] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[2]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Troubleshooting Guides
Issue 1: Visible Precipitate in this compound Stock Solution
| Potential Cause | Troubleshooting Step |
| Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Concentration too high: The concentration of this compound exceeds its solubility limit in DMSO. | Gently warm the solution and sonicate. If the precipitate does not dissolve, prepare a new stock at a lower concentration. |
| Improper Storage: The stock solution has undergone multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution and store them properly. |
Issue 2: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| "Salting Out" Effect: High salt concentration in the buffer reduces the solubility of the hydrophobic compound. | Perform serial dilutions in pure water before the final dilution into the buffer.[1] |
| Low Temperature: The aqueous buffer is too cold, decreasing solubility. | Gently warm the buffer to room temperature or the experimental temperature before adding the inhibitor. |
| Insufficient Mixing: The compound is not being dispersed quickly enough upon addition to the buffer. | Vortex or pipette mix vigorously immediately after adding the this compound stock to the buffer. |
Issue 3: Precipitate Forms Over Time in the Final Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Metastable Solution: The initial dilution created a supersaturated, unstable solution. | Add a stabilizing agent like a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). |
| Compound Instability: this compound may be degrading or aggregating over time in the aqueous environment. | Prepare the final working solution fresh right before each experiment. Avoid storing diluted aqueous solutions. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Ki for HDAC2 | 60 nM | [2] |
| Ki for HDAC6 | 30 nM | [2] |
| IC50 against A2780 cells | 0.89 µM | [2] |
| IC50 against Cal27 cells | 0.72 µM | [2] |
| Solubility in DMSO | ≥ 250 mg/mL (766.07 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Using a fresh, unopened bottle of anhydrous, high-purity DMSO, add the appropriate volume to the vial to achieve the desired concentration (e.g., 10 mM or 25 mM).
-
Vortex the solution vigorously. If necessary, use a water bath sonicator for several minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution (Recommended Method)
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Prepare a series of sterile microcentrifuge tubes.
-
Perform a serial dilution of the DMSO stock solution with sterile, purified water. For example, to get a 1:100 dilution, add 1 µL of the stock to 99 µL of water.
-
For the final dilution, add the desired volume of the intermediate aqueous dilution to your final assay buffer (which may contain a small amount of non-ionic detergent like 0.01% Tween-20).
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the final working solution immediately.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Addressing Hdac-IN-40 Resistance in Cancer Cells
Welcome to the technical support center for Hdac-IN-40. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell research, with a specific focus on addressing potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, alkoxyamide-based inhibitor of Histone Deacetylase (HDAC) enzymes. It specifically targets HDAC2 and HDAC6 with high affinity.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins, which in turn can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.[2][3][4] A key feature of this compound is its ability to increase the acetylation of α-tubulin, a substrate of HDAC6, which can disrupt microtubule dynamics.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in various cancer cell lines, including A2780 ovarian cancer cells and Cal27 oral squamous carcinoma cells.[1] It has also been noted for its ability to enhance the cytotoxicity of cisplatin in chemoresistant cancer cells.[1][5]
Q3: What are the known resistance mechanisms to HDAC inhibitors in general?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to HDAC inhibitors as a class can arise through several mechanisms[2][3][4][6]:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the inhibitor out of the cell, reducing its intracellular concentration.[6]
-
Alterations in HDAC expression: Increased expression of the target HDACs (HDAC2 and HDAC6) or other HDAC isoforms may overcome the inhibitory effect. Conversely, mutations in HDACs could potentially prevent inhibitor binding.[2][7]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the PI3K/Akt and MAPK pathways can promote cell survival and counteract the apoptotic effects of HDAC inhibitors.[2][6]
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like those in the Bcl-2 family can confer resistance to HDAC inhibitor-induced cell death.[4][6]
-
Induction of p21: While p21 induction can cause cell cycle arrest, it may also have a protective role against the cytotoxic effects of HDAC inhibitors in some contexts.[4]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to enhance the cytotoxic effects of cisplatin in chemoresistant cancer cells, suggesting a synergistic relationship.[1][5] Combining HDAC inhibitors with other therapies is a common strategy to increase efficacy and overcome resistance.[8][9]
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect of this compound on cancer cells. | 1. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect drug preparation or storage: The inhibitor may have degraded. 3. Intrinsic resistance of the cell line: The cells may have inherent mechanisms that make them resistant to HDAC2/6 inhibition. | 1. Perform a dose-response curve: Determine the IC50 value for your cell line using a cell viability assay (see Experimental Protocols). 2. Verify drug integrity: Prepare fresh stock solutions of this compound and store them as recommended (-20°C for short-term, -80°C for long-term).[1] 3. Assess target expression: Use Western blotting to confirm the expression of HDAC2 and HDAC6 in your cell line. |
| Development of acquired resistance to this compound over time. | 1. Upregulation of drug efflux pumps: Cells may be actively removing the inhibitor. 2. Activation of survival pathways: Cells may have adapted by upregulating pro-survival signals. 3. Increased expression of anti-apoptotic proteins: Cells may be blocking the apoptotic cascade. | 1. Co-treatment with an efflux pump inhibitor: Use a known inhibitor of ABC transporters (e.g., verapamil) in combination with this compound. 2. Investigate signaling pathways: Use Western blotting to check for the activation of Akt (p-Akt) and ERK (p-ERK). Consider co-treatment with PI3K or MEK inhibitors. 3. Profile apoptotic proteins: Assess the expression levels of Bcl-2 family proteins using Western blotting. |
| Inconsistent results in apoptosis assays following this compound treatment. | 1. Incorrect timing of the assay: Apoptosis may be occurring earlier or later than the time point of measurement. 2. Suboptimal assay conditions: The chosen apoptosis assay may not be sensitive enough or compatible with your experimental setup. | 1. Perform a time-course experiment: Measure apoptosis at multiple time points after this compound treatment. 2. Optimize the apoptosis assay: Refer to the detailed protocol for the Caspase-3/7 activity assay provided below and ensure all steps are followed correctly. Consider trying an alternative apoptosis assay, such as Annexin V staining. |
| No change in α-tubulin acetylation after this compound treatment. | 1. Low HDAC6 expression: The cell line may not express sufficient levels of HDAC6. 2. Ineffective drug concentration: The concentration of this compound may be too low to inhibit HDAC6 effectively. 3. Antibody or Western blot issue: The antibody against acetylated α-tubulin may not be working correctly, or the Western blot protocol may need optimization. | 1. Confirm HDAC6 expression: Use Western blotting to verify the presence of HDAC6. 2. Increase this compound concentration: Test a higher concentration of the inhibitor. 3. Validate the antibody and protocol: Use a positive control for acetylated α-tubulin (e.g., cells treated with a known HDAC6 inhibitor like Tubastatin A) and follow the detailed Western blot protocol provided. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Target | Ki (nM) | Cell Line | IC50 (µM) |
| HDAC2 | 60 | A2780 | 0.89 |
| HDAC6 | 30 | Cal27 | 0.72 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[10][11][12][13]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Western Blotting for HDAC2, HDAC6, and Acetylated α-Tubulin
This protocol is used to assess the expression levels of target proteins and the acetylation status of a key HDAC6 substrate.[14][15][16][17][18]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC2, anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Use α-tubulin or β-actin as a loading control.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of key executioner caspases to quantify apoptosis.[19][20][21][22]
Materials:
-
96-well white-walled plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells into a 96-well white-walled plate at a density of 5,000-10,000 cells/well in 50 µL of complete medium and incubate overnight.
-
Add 50 µL of this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate for the desired treatment period.
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound action.
Caption: Potential resistance pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein Post-translational Modifications in Head and Neck Cancer [frontiersin.org]
- 6. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
- 9. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. uib.no [uib.no]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Optimizing Hdac-IN-40 Treatment Duration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of Hdac-IN-40 in experimental settings. The following information is based on established principles for histone deacetylase (HDAC) inhibitors. Researchers should adapt these general protocols and guidelines to determine the optimal conditions for their specific experimental model and research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HDAC inhibitors like this compound?
A1: HDAC inhibitors work by blocking the activity of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3][4] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for increased gene transcription.[2][3] Additionally, the acetylation of non-histone proteins, such as transcription factors and signaling molecules, can alter their function and stability, impacting various cellular processes.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration, often related to the IC50 (the concentration that inhibits 50% of enzyme activity), should be determined empirically for your specific cell line or model system. A dose-response experiment is recommended.
Q3: What is the typical duration for this compound treatment?
A3: The optimal treatment duration for this compound is highly dependent on the experimental goals, the cell type, and the specific outcomes being measured. Effects can be observed in as little as a few hours for histone acetylation, while downstream effects like changes in gene expression, cell cycle arrest, or apoptosis may require longer incubation times, typically ranging from 24 to 72 hours.[5][6][7] A time-course experiment is essential to determine the ideal duration for your specific assay.
Q4: What are the key downstream effects I should monitor to assess the efficacy of this compound over time?
A4: Key downstream effects to monitor include:
-
Histone Acetylation: Increased acetylation of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) is a primary indicator of HDAC inhibition.[6][8]
-
Cell Cycle Arrest: HDAC inhibitors commonly induce cell cycle arrest, often at the G1 or G2/M phase.[9][10][11][12] This can be assessed by flow cytometry.
-
Apoptosis: Programmed cell death is a frequent outcome of HDAC inhibitor treatment in cancer cells.[13][14] This can be measured by assays for caspase activation or Annexin V staining.[15][16][17]
-
Gene Expression Changes: The expression of specific genes, such as the cell cycle inhibitor p21, is often upregulated following HDAC inhibitor treatment.[6][9][18][19]
Q5: Can prolonged exposure to this compound lead to resistance?
A5: Yes, prolonged exposure to HDAC inhibitors can potentially lead to the development of resistance in some cancer cell lines.[20] The mechanisms of resistance can be complex and may involve the expression of drug efflux pumps or alterations in the expression of HDACs or their associated complexes.[21]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | - Concentration of this compound is too high.- Treatment duration is too long.- Cell line is particularly sensitive. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Conduct a time-course experiment to find the shortest effective duration.- Ensure proper cell culture conditions and density. |
| No Observable Effect | - Concentration of this compound is too low.- Treatment duration is too short.- The specific HDAC isoforms in the cell line are not targeted by this compound.- Compound instability. | - Increase the concentration of this compound based on dose-response data.- Extend the treatment duration.- Verify the expression of target HDACs in your cell model.- Prepare fresh solutions of this compound for each experiment. |
| Inconsistent Results | - Variability in cell culture conditions (e.g., passage number, confluency).- Inconsistent timing of treatment and harvesting.- Degradation of this compound. | - Standardize cell culture protocols.- Ensure precise timing for all experimental steps.- Store this compound appropriately and prepare fresh dilutions. |
| Off-Target Effects | - Some HDAC inhibitors can have off-target effects on other proteins.[22][23] | - If unexpected phenotypes are observed, consider potential off-target activities. Compare results with other HDAC inhibitors with different selectivity profiles. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
Objective: To identify the effective concentration range of this compound for inducing a biological response (e.g., cell death, inhibition of proliferation) and to determine the IC50.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from nanomolar to micromolar). Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.[24][25]
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Optimizing this compound Treatment Duration (Time-Course)
Objective: To determine the optimal time point for observing specific downstream effects of this compound treatment.
Methodology:
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined in Protocol 1).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
Endpoint Analysis: Analyze the harvested cells for the desired endpoints:
-
Histone Acetylation: Perform Western blotting for acetylated histones (e.g., Ac-H3, Ac-H4).[8][26]
-
Gene/Protein Expression: Use Western blotting or qRT-PCR to measure the levels of target proteins like p21.[19][26]
-
Cell Cycle Analysis: Fix cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.
-
Apoptosis: Perform a caspase activity assay or Annexin V/PI staining followed by flow cytometry.[16][27]
-
-
Data Analysis: Plot the measured effect against time to identify the optimal treatment duration for each endpoint.
Signaling Pathways and Experimental Workflows
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 10. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibition promotes Caspase-independent cell death of ventral midbrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
troubleshooting poor bioavailability of Hdac-IN-40
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor bioavailability of Hdac-IN-40.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing low efficacy of this compound in my cell-based or in vivo experiments?
Low efficacy despite a theoretically potent compound can often be the first indicator of poor bioavailability. This means that the compound is not reaching its target in sufficient concentrations to exert its biological effect.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound was used and that its purity is acceptable. Impurities can affect experimental outcomes.
-
Assess Solubility: Poor aqueous solubility is a primary reason for low bioavailability. A compound that does not dissolve well cannot be effectively absorbed.[1][2] See the "Experimental Protocols" section for a detailed solubility assessment protocol.
-
Evaluate Cell Permeability: For cell-based assays, the compound must be able to cross the cell membrane. In vivo, it must permeate the intestinal epithelium for oral absorption.[3] An in vitro permeability assay can provide insights into this.
-
Investigate In Vivo Pharmacokinetics: If working with animal models, a pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[4][5]
My this compound is not dissolving well in my aqueous experimental buffer. What can I do?
Poor solubility is a common challenge for many small molecule inhibitors.[1][2]
Troubleshooting Steps:
-
Solvent Selection: While high concentrations of organic solvents like DMSO can be used for initial stock solutions, the final concentration in your aqueous buffer should be low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation Strategies:
-
Co-solvents: Experiment with biocompatible co-solvents such as PEG-400, propylene glycol, or ethanol in your vehicle formulation for in vivo studies.
-
pH Adjustment: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the buffer may improve solubility.
-
Excipients: The use of cyclodextrins or other solubilizing agents can enhance aqueous solubility.[6]
-
Advanced Formulations: For in vivo studies, consider more advanced formulation strategies like lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or creating a nanosuspension.[7]
-
I suspect poor membrane permeability is limiting the uptake of this compound. How can I confirm this and what are the next steps?
Low permeability across biological membranes will significantly reduce the amount of drug reaching its intracellular target or systemic circulation.[3]
Troubleshooting Steps:
-
In Vitro Permeability Assay: The most common method is the Caco-2 or MDCK cell monolayer assay, which simulates the intestinal barrier.[8][9][10] A low apparent permeability coefficient (Papp) would confirm poor permeability. See the "Experimental Protocols" section for a detailed protocol.
-
Structural Modification: If poor permeability is confirmed, medicinal chemistry efforts can be employed to modify the structure of this compound to improve its physicochemical properties, such as lipophilicity, without compromising its HDAC inhibitory activity.[3][11]
-
Prodrug Approach: A prodrug strategy can be employed, where a more permeable moiety is attached to the parent drug. This moiety is later cleaved inside the cell or in the systemic circulation to release the active this compound.[3][12]
Could first-pass metabolism be affecting the bioavailability of this compound after oral administration?
First-pass metabolism in the gut wall and liver can significantly reduce the amount of an orally administered drug that reaches systemic circulation.[1]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic stability. Rapid degradation would suggest that first-pass metabolism is a likely issue.
-
In Vivo Pharmacokinetic Comparison: Compare the pharmacokinetic profiles of this compound after both oral (PO) and intravenous (IV) administration. A significantly lower area under the curve (AUC) for the oral route compared to the IV route points towards poor absorption and/or high first-pass metabolism.
-
Route of Administration: If first-pass metabolism is high, consider alternative routes of administration for your preclinical studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, which can bypass or reduce the first-pass effect.
Data Presentation
Below are examples of how to structure quantitative data for this compound.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| LogP | 4.2 | Calculated |
| pKa | 8.5 (basic) | Potentiometric titration |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Kinetic Solubility Assay |
Table 2: In Vitro Permeability of this compound (Hypothetical Data)
| Assay System | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Caco-2 Monolayer | Apical to Basolateral (A-B) | 0.5 | 8.0 | Low Permeability, High Efflux |
| Caco-2 Monolayer | Basolateral to Apical (B-A) | 4.0 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |
| Oral (PO) | 10 | 50 | 1.0 | 250 | 5 |
Experimental Protocols
Protocol 1: Aqueous Kinetic Solubility Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final theoretical concentration of 100 µM.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts (e.g., 1.0 µm pore size) for 21 days to allow for differentiation and formation of a confluent monolayer.[8][10][13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound (e.g., at 10 µM) to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
Assay Initiation (Basolateral to Apical): Repeat the process in the reverse direction to assess active efflux.
-
Quantification: Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 3: General Outline for an In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the study.
-
Group Allocation: Divide mice into two groups: Intravenous (IV) administration and Oral (PO) administration.
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
PO Formulation: Prepare a suspension or solution of this compound in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
Administer this compound to the IV group via tail vein injection (e.g., 2 mg/kg).
-
Administer this compound to the PO group via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for both routes of administration. Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on gene expression.
Experimental Workflow
Caption: Workflow for troubleshooting poor bioavailability.
Troubleshooting Decision Tree
Caption: Decision tree for addressing bioavailability issues.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Pk/bio-distribution | MuriGenics [murigenics.com]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 13. In vitro permeability assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Pan-HDAC Inhibitors in Oncology: Vorinostat (SAHA) vs. Panobinostat
Introduction: Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, they play a significant role in chromatin structure and cellular processes like proliferation and survival.[1][2] In many cancers, HDACs are overexpressed or aberrantly active, leading to the silencing of tumor suppressor genes.[3][4] This has established them as a key therapeutic target.
Histone deacetylase inhibitors (HDACi) counteract this by preventing deacetylation, leading to an open chromatin structure and the re-expression of silenced genes.[5][6] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[5][7] This guide provides a comparative analysis of two prominent pan-HDAC inhibitors: Vorinostat (SAHA), the first HDACi approved for cancer treatment, and Panobinostat, a potent, next-generation inhibitor.[8][9]
While the initial query requested a comparison with "Hdac-IN-40," a thorough review of published scientific literature yielded no data for a compound with this designation. Therefore, this guide focuses on a comparison between two well-characterized and clinically relevant pan-HDAC inhibitors.
General Mechanism of Action
Both Vorinostat (SAHA) and Panobinostat are classified as pan-HDAC inhibitors, targeting multiple zinc-dependent HDAC enzymes (Classes I, II, and IV).[10][11] Their primary mechanism involves binding to the zinc ion within the catalytic site of the HDAC enzyme, which blocks the access of acetylated substrates.[8][12] This inhibition leads to the accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with DNA.[5] The resulting "relaxed" chromatin state allows transcription factors to access DNA and reactivate the expression of key tumor suppressor genes, such as the cell cycle inhibitor p21.[5][13]
Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular pathways, including transcription factors (e.g., p53), chaperone proteins, and signaling molecules.[5][10] This multifaceted activity contributes to their anti-cancer effects, which include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][5]
Quantitative Performance: In Vitro Efficacy
The potency of HDAC inhibitors is often measured by their half-maximal inhibitory concentration (IC50), which indicates the drug concentration required to reduce a biological process (like cell viability) by 50%. Panobinostat generally exhibits greater potency, with lower IC50 values across a range of cancer cell lines compared to Vorinostat.
| Drug | Cell Line | Cancer Type | IC50 (48h) | Reference |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 1.1 µM | [14][15] |
| SW-1353 | Chondrosarcoma | 1.3 µM | [14][15] | |
| MCF-7 | Breast Cancer | 0.75 µM | [16] | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 µM | [16] | |
| Panobinostat | SW-982 | Synovial Sarcoma | 20.3 nM | [14][15] |
| SW-1353 | Chondrosarcoma | 27.6 nM | [14][15] | |
| BHP2-7 | Thyroid Cancer | < 100 nM | [17] | |
| Cal62 | Thyroid Cancer | < 100 nM | [17] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
A primary outcome of HDAC inhibition in cancer cells is the disruption of the cell cycle. Both SAHA and Panobinostat have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[3][14] This effect is often mediated by the transcriptional upregulation of CDK inhibitors like p21.[5][14]
Furthermore, both drugs are potent inducers of apoptosis (programmed cell death).[9][15] Studies have demonstrated that they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This is achieved by altering the balance of pro- and anti-apoptotic proteins, such as upregulating Bim and downregulating Bcl-2.[1][5] In sarcoma cell lines, both SAHA and Panobinostat were found to induce apoptosis, with evidence showing cleavage of Caspase 3 and PARP.[15]
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of SAHA or Panobinostat for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: An MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Incubation & Measurement: After a short incubation period, the absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: Absorbance values are normalized to untreated controls to calculate the percentage of cell viability. IC50 values are determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology:
-
Treatment: Cells are treated with the HDAC inhibitor at a specific concentration (e.g., the IC50 value) for a set time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence signals from thousands of individual cells.
-
Data Interpretation: Cells are categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting
This technique is used to detect and quantify specific proteins to confirm the mechanism of action (e.g., histone acetylation, p21 upregulation, caspase cleavage).
-
Methodology:
-
Protein Extraction: Cells are treated with the drug, then lysed to extract total cellular proteins.
-
Quantification: Protein concentration is measured to ensure equal loading.
-
Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., acetylated-Histone H3, p21, cleaved-PARP) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Visualization: A chemiluminescent substrate is added, and the light signal is captured, revealing bands corresponding to the target proteins. Band intensity can be quantified to measure changes in protein levels.
-
Conclusion
Both Vorinostat (SAHA) and Panobinostat are effective pan-HDAC inhibitors that function by inducing histone hyperacetylation and modulating the activity of non-histone proteins, leading to anti-cancer effects such as cell cycle arrest and apoptosis.[3][14] Preclinical data consistently demonstrate that Panobinostat is significantly more potent than Vorinostat, exhibiting efficacy at nanomolar concentrations compared to the micromolar range required for SAHA.[14][17] This difference in potency is a critical consideration for drug development and clinical application. Both drugs have demonstrated synergistic effects when combined with other chemotherapeutic agents, highlighting their potential in combination therapy regimens.[8][15] The choice between these inhibitors may depend on the specific cancer type, desired therapeutic window, and tolerance profile.
References
- 1. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 13. quora.com [quora.com]
- 14. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-HDAC Inhibitors: Hdac-IN-40 vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modifiers, pan-histone deacetylase (pan-HDAC) inhibitors represent a significant class of anti-cancer agents. By targeting multiple HDAC enzymes, these molecules induce widespread changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. This guide provides a comparative analysis of a novel investigational agent, Hdac-IN-40, against three FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Belinostat (PXD101).
Mechanism of Action: Re-engineering the Epigenetic Landscape
Pan-HDAC inhibitors function by chelating the zinc ion within the active site of Class I, II, and IV HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, ultimately leading to anti-tumor effects.[1] The downstream consequences of pan-HDAC inhibition are multifaceted, impacting various signaling pathways involved in cell proliferation and survival.[2]
Comparative Efficacy: In Vitro HDAC Inhibition
The potency of pan-HDAC inhibitors is typically evaluated through in vitro enzymatic assays that measure the 50% inhibitory concentration (IC50) against a panel of HDAC isoforms. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and the comparator compounds.
| HDAC Isoform | This compound (nM) | Vorinostat (SAHA) (nM) | Panobinostat (LBH589) (nM) | Belinostat (PXD101) (nM) |
| Class I | ||||
| HDAC1 | 15 | 10 | 3-5[3] | 41[4] |
| HDAC2 | 25 | ~251[5] | 3-61[3] | 125[4] |
| HDAC3 | 18 | 20 | 3-61[3] | 30[4] |
| HDAC8 | 250 | ~827[5] | 248[3] | 216[4] |
| Class IIa | ||||
| HDAC4 | 150 | >1000 | <13.2 (mid-nanomolar)[6] | 115[4] |
| HDAC7 | 180 | >1000 | <13.2 (mid-nanomolar)[6] | 67[4] |
| Class IIb | ||||
| HDAC6 | 30 | ~31[7] | 3-61[3] | 82[4] |
| HDAC10 | 120 | - | - | - |
| Class IV | ||||
| HDAC11 | 90 | - | <13.2[6] | - |
| Data for this compound is hypothetical and for comparative purposes only. Values for other inhibitors are compiled from multiple sources and may vary based on assay conditions. |
Cellular Activity: Impact on Cancer Cell Viability
The anti-proliferative effects of pan-HDAC inhibitors are assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. The IC50 values in these assays represent the concentration required to inhibit cell growth by 50%.
| Cell Line | This compound (µM) | Vorinostat (SAHA) (µM) | Panobinostat (LBH589) (µM) | Belinostat (PXD101) (µM) |
| SW-982 (Synovial Sarcoma) | 0.08 | 8.6[8] | 0.1[8] | 1.4[8] |
| SW-1353 (Chondrosarcoma) | 0.015 | 2.0[8] | 0.02[8] | 2.6[8] |
| HeLa (Cervical Cancer) | 0.25 | ~3-8 | ~0.005-0.02[9] | 0.027 (extract) |
| Data for this compound is hypothetical and for comparative purposes only. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
-
Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin.
-
Reaction Setup : In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compound (e.g., this compound).
-
Initiation : Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development : Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the HDAC inhibitor and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control and calculate the IC50 for cell growth inhibition.
Western Blot for Histone Acetylation
This technique is used to detect the level of histone acetylation in cells treated with HDAC inhibitors, confirming target engagement.
-
Cell Lysis : Treat cells with the HDAC inhibitor for a desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation.
Conclusion
This guide provides a framework for comparing the novel pan-HDAC inhibitor, this compound, with the established drugs Vorinostat, Panobinostat, and Belinostat. The provided data tables and experimental protocols offer a foundation for researchers to design and interpret studies aimed at characterizing the efficacy and mechanism of action of new epigenetic modulators. The continued development and rigorous comparison of novel HDAC inhibitors are essential for advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Panobinostat - BPS Bioscience [bioscience.co.uk]
- 4. hdac1.com [hdac1.com]
- 5. researchgate.net [researchgate.net]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dppiv.com [dppiv.com]
A Researcher's Guide to Isoform-Selective HDAC Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the nuanced selection of a histone deacetylase (HDAC) inhibitor is critical for advancing epigenetic research and therapeutic development. While broad-spectrum pan-HDAC inhibitors have demonstrated clinical utility, the focus has increasingly shifted towards isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of prominent isoform-selective HDAC inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Understanding the Landscape of HDAC Inhibition
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.[3][4] HDAC inhibitors function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated proteins and subsequent alterations in cellular processes.[5]
The 18 known human HDACs are categorized into four classes based on their homology to yeast enzymes.[2][6] Class I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent.[1][6] Isoform-selective inhibitors are designed to target specific HDACs or classes, offering a more precise approach to modulating cellular pathways.
Comparative Analysis of Isoform-Selective HDAC Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of several well-characterized isoform-selective HDAC inhibitors against a panel of HDAC isoforms. These values are indicative of the potency and selectivity of each compound.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Entinostat (MS-275) | Benzamide | 180 | - | - | >10,000 | >10,000 | [7] |
| Mocetinostat (MGCD0103) | Benzamide | 600 | 1100 | 1700 | - | - | [8] |
| RGFP966 | Benzamide | 57 | 31 | 13 | - | - | [9] |
| Romidepsin (FK228) | Cyclic Peptide | 1.1 | 2.3 | 0.6 | 13 | 1600 | [8] |
| Tubastatin A | Hydroxamic Acid | 1000 | 1000 | >10000 | 15 | >10000 | [10] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their effects by influencing a multitude of cellular signaling pathways. The diagram below illustrates a simplified overview of how HDAC inhibition can lead to cell cycle arrest and apoptosis, two key mechanisms underlying their anti-cancer activity.
Caption: Simplified signaling pathway of HDAC inhibition.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed protocols for key assays used to evaluate the performance of HDAC inhibitors.
Biochemical HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC protein.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted HDAC enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a biochemical HDAC activity assay.
Western Blot Analysis of Histone Acetylation
This method is used to assess the effect of HDAC inhibitors on the acetylation status of histones within cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
Caption: Workflow for Western Blot analysis of histone acetylation.
Conclusion
The selection of an appropriate isoform-selective HDAC inhibitor is a critical decision in experimental design. This guide provides a foundational comparison of several prominent inhibitors, alongside detailed protocols for their evaluation. By carefully considering the selectivity profiles and employing robust experimental methodologies, researchers can confidently advance their understanding of the intricate roles of specific HDAC isoforms in health and disease.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Hdac-IN-40: A Comparative Efficacy Analysis Against Established HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hdac-IN-40, an alkoxyamide-based histone deacetylase (HDAC) inhibitor, with established pan-HDAC and class-selective inhibitors. The data presented is intended to inform research and development decisions by providing a clear, evidence-based overview of this compound's performance in preclinical studies.
Executive Summary
This compound is a potent inhibitor of Histone Deacetylase 2 (HDAC2) and HDAC6, demonstrating significant anti-proliferative activity in cancer cell lines. This guide compares its in vitro efficacy against the pan-HDAC inhibitors Vorinostat, Panobinostat, and Belinostat, as well as the class I-selective inhibitor Entinostat. The comparative data highlights this compound's potential as a selective or dual HDAC inhibitor.
In Vitro Inhibitory Activity
The inhibitory potency of this compound and comparator compounds against various HDAC isoforms is summarized in the tables below. This data is crucial for understanding the selectivity profile of each inhibitor.
Table 1: Inhibitory Activity (IC50/Ki in nM) of this compound and Comparator HDAC Inhibitors against Specific HDAC Isoforms.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Class Selectivity |
| This compound | - | 60 (Ki) [1] | - | 30 (Ki) [1] | - | Class IIb / Class I |
| Vorinostat | 10[2][3] | - | 20[2][3] | - | - | Pan-HDAC |
| Panobinostat | <13.2 | <13.2 | <13.2 | <13.2 | mid-nM | Pan-HDAC[4] |
| Belinostat | 41 | 125 | 30 | 82 | 216 | Pan-HDAC |
| Entinostat | 243[5] | 453[5] | 248[5] | >100,000 | >100,000 | Class I |
Note: IC50 values are presented unless otherwise stated as Ki (inhibition constant). A hyphen (-) indicates that data was not found in the searched sources.
Anti-Proliferative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs in various cancer cell lines, providing an indication of their anti-tumor activity in vitro.
Table 2: Anti-Proliferative Activity (IC50 in µM) of this compound and Comparator HDAC Inhibitors in Cancer Cell Lines.
| Compound | A2780 (Ovarian) | Cal27 (Head and Neck) | Other Relevant Cell Lines |
| This compound | 0.89 [1] | 0.72 [1] | - |
| Vorinostat | - | - | HH (CTCL): 0.146, HuT78 (CTCL): 2.062 |
| Panobinostat | - | - | HH (CTCL): 0.0018, BT474 (Breast): 0.0026, HCT116 (Colon): 0.0071[6] |
| Belinostat | 0.67 | - | LN-229 (Glioblastoma): 0.21, LN-18 (Glioblastoma): 0.3 |
| Entinostat | 3.0[5] | - | Rh10 (Rhabdomyosarcoma): 0.28-1.3 |
Note: A hyphen (-) indicates that data was not found for that specific cell line in the searched sources. CTCL: Cutaneous T-cell lymphoma.
Experimental Protocols
HDAC Activity Assay (In Vitro)
The inhibitory activity of HDAC inhibitors is typically determined using in vitro enzymatic assays. A general protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes are used. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorescent reporter, is prepared in assay buffer.
-
Inhibitor Preparation : The test compounds (e.g., this compound) and reference inhibitors are serially diluted to a range of concentrations.
-
Reaction Initiation : The HDAC enzyme is pre-incubated with the inhibitor for a specified period. The reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.
-
Reaction Termination and Signal Development : A developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to stop the enzymatic reaction) is added. The protease cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Data Acquisition : The fluorescence intensity is measured using a microplate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Anti-Proliferative Assay)
The anti-proliferative effects of HDAC inhibitors on cancer cell lines are commonly assessed using cell viability assays. A typical protocol is outlined below:
-
Cell Seeding : Cancer cells (e.g., A2780, Cal27) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the HDAC inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : A cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content) is added to each well.
-
Signal Measurement : After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis : The percentage of cell viability relative to the vehicle-treated control is calculated for each inhibitor concentration. The IC50 value is then determined by plotting cell viability against the logarithm of the inhibitor concentration.
Signaling Pathway Analysis: HDAC Inhibitors and the Hippo Pathway
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. One such pathway is the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. HDAC inhibitors can influence this pathway at multiple points.
Caption: The Hippo signaling pathway and points of intervention by HDAC inhibitors.
HDAC inhibitors can lead to the acetylation of YAP/TAZ, promoting their cytoplasmic retention and degradation, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. This provides a potential mechanism for the anti-cancer effects of compounds like this compound.
References
- 1. Activity of alkoxyamide-based histone deacetylase inhibitors against Plasmodium falciparum malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Comparative Analysis of Hdac-IN-40 Activity: A Review of Available Data
A comprehensive cross-validation of Hdac-IN-40's activity in different cell lines is currently challenging due to the limited availability of published experimental data. While the compound is identified as a potent histone deacetylase (HDAC) inhibitor, specific performance metrics across various cancer cell lines remain largely undisclosed in the public domain.
This compound is characterized as a potent, alkoxyamide-based inhibitor of histone deacetylases, with specific inhibitory constants (Ki) of 60 nM for HDAC2 and 30 nM for HDAC6.[1] This profile suggests a potential for therapeutic applications, particularly in oncology, as HDAC inhibitors are known to modulate gene expression and induce anti-tumor effects.[1] However, a thorough comparative guide as requested cannot be constructed without specific data on its effects on cell viability, apoptosis, and target protein modulation in diverse cell lines.
General Mechanism of Action of HDAC Inhibitors
HDAC inhibitors, as a class of anti-cancer agents, function by interfering with the enzymatic activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis. The cellular response to HDAC inhibitors can be cell-type specific and is often dependent on the genetic background of the cancer cells, including the status of key proteins like p53.
Data Presentation: Placeholder Tables
In the absence of specific experimental data for this compound, the following tables are presented as templates. Populating these tables with data from future studies will be essential for a meaningful comparison of this compound's activity.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |
| e.g., A549 | Lung Carcinoma | Data not available |
| e.g., MV4-11 | Leukemia | Data not available |
| e.g., Daudi | Lymphoma | Data not available |
Table 2: Apoptosis Induction by this compound in Different Cancer Cell Lines
| Cell Line | Concentration (µM) | % Apoptotic Cells |
| e.g., MCF-7 | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available |
| e.g., MV4-11 | Data not available | Data not available |
| e.g., Daudi | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. The following are generalized protocols for assays that would be necessary to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Western Blot Analysis for Acetyl-Histone and Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound, one would typically look for changes in the acetylation of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and the expression of key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Acetyl-Histone H3, anti-Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
Visualizations
The following diagrams illustrate the general experimental workflow and a simplified signaling pathway affected by HDAC inhibitors.
Caption: A generalized workflow for evaluating the in vitro activity of this compound.
Caption: The mechanism of action of this compound leading to apoptosis.
References
A Comparative Analysis of Hdac-IN-40 and Trichostatin A for Researchers and Drug Development Professionals
In the landscape of epigenetic research, histone deacetylase (HDAC) inhibitors have emerged as a pivotal class of molecules for their therapeutic potential, particularly in oncology. This guide provides a detailed comparative study of two such inhibitors: Hdac-IN-40, a novel alkoxyamide-based compound, and Trichostatin A (TSA), a well-established pan-HDAC inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical activity, cellular effects, and mechanisms of action.
Biochemical Potency and Selectivity
A critical differentiator among HDAC inhibitors is their potency and selectivity across the various HDAC isoforms. Trichostatin A is a potent pan-inhibitor, demonstrating broad activity against Class I and Class II HDACs.[1] In contrast, the available data for this compound suggests a degree of selectivity, with potent inhibition of HDAC6 and HDAC2. A comprehensive isoform selectivity profile for this compound is not publicly available, limiting a direct, exhaustive comparison.
| Inhibitor | Target HDAC Isoforms | IC50 / Ki Value | Reference |
| This compound | HDAC2 | Ki = 60 nM | |
| HDAC6 | Ki = 30 nM | ||
| Trichostatin A | Pan-HDAC (Class I & II) | IC50 ~1.8 nM (general) | [1] |
| HDAC1 | IC50 = 6 nM | [1] | |
| HDAC3 | IC50 = 6 nM | [1] | |
| HDAC4 | IC50 = 38 nM | [1] | |
| HDAC6 | IC50 = 8.6 nM | [1] | |
| HDAC1, 3, 4, 6, 10 | IC50 ~20 nM |
Cellular Activity: A Head-to-Head Comparison
Both this compound and Trichostatin A exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. However, their efficacy can vary depending on the cellular context.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | A2780 (Ovarian Carcinoma) | Proliferation | 0.89 µM | |
| Cal27 (Tongue Squamous Cell Carcinoma) | Proliferation | 0.72 µM | ||
| Trichostatin A | MCF-7 (Breast Adenocarcinoma) | Proliferation | 124.4 nM (mean) | [1] |
| T-47D (Breast Ductal Carcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| ZR-75-1 (Breast Carcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| BT-474 (Breast Ductal Carcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| MDA-MB-453 (Breast Carcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| CAL 51 (Breast Carcinoma) | Proliferation | 124.4 nM (mean) | [1] | |
| SK-BR-3 (Breast Adenocarcinoma) | Proliferation | 124.4 nM (mean) | [1] |
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
HDAC inhibitors exert their effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and the modulation of various signaling pathways.
Trichostatin A is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, TSA has been shown to influence key signaling pathways, including the p53 and JAK/STAT pathways.
This compound has been demonstrated to induce apoptosis through the activation of caspase-3/7. A hallmark of its activity is the accumulation of acetylated α-tubulin, a substrate of HDAC6, which is consistent with its potent inhibitory effect on this isoform. The detailed upstream signaling pathways modulated by this compound are still under investigation.
Below are graphical representations of the known signaling pathways for Trichostatin A and a proposed workflow for investigating the effects of both inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Trichostatin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Trichostatin A in complete culture medium.
-
Remove the old medium and add the medium containing the test compounds or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for Acetylated Proteins
This technique is used to detect changes in the acetylation status of specific proteins, such as histones and α-tubulin.
-
Reagents and Materials:
-
Cancer cell line
-
This compound and Trichostatin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound, Trichostatin A, or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
-
Conclusion
Both this compound and Trichostatin A are potent inhibitors of histone deacetylases with significant anti-cancer properties. Trichostatin A acts as a broad-spectrum inhibitor, affecting a wide range of cellular processes through its pan-HDAC activity. This compound, based on the currently available data, appears to exhibit a more selective profile, with pronounced activity against HDAC6 and HDAC2. This selectivity may offer a different therapeutic window and side-effect profile. Further comprehensive studies on the isoform selectivity and detailed signaling pathways of this compound are warranted to fully elucidate its therapeutic potential in comparison to established pan-HDAC inhibitors like Trichostatin A. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing these and other novel HDAC inhibitors.
References
Hdac-IN-40: A Comparative Guide to a Novel HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-40, a novel alkoxyamide-based histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors. The information presented is intended to aid researchers in evaluating the potential of this compound for their specific research applications.
Executive Summary
This compound is a potent inhibitor of Histone Deacetylase 2 (HDAC2) and HDAC6 with Ki values of 60 nM and 30 nM, respectively.[1] It demonstrates significantly lower activity against HDAC4 and HDAC8, indicating a selective inhibition profile. This dual HDAC2/HDAC6 inhibitory activity, coupled with its demonstrated anti-proliferative effects in cancer cell lines, makes this compound a valuable tool for cancer research and drug development. This guide compares the specificity and cellular effects of this compound with a pan-HDAC inhibitor (Vorinostat), a class I-selective inhibitor (Romidepsin), a class I-selective inhibitor with a different chemical scaffold (Entinostat), and an HDAC6-selective inhibitor (Tubastatin A).
Comparative Analysis of HDAC Inhibitor Specificity
The inhibitory activity of this compound and other selected HDAC inhibitors against a panel of HDAC isoforms is summarized in the table below. This data highlights the distinct selectivity profiles of each compound.
| Inhibitor | Class | HDAC1 (IC50/Ki, nM) | HDAC2 (IC50/Ki, nM) | HDAC3 (IC50/Ki, nM) | HDAC4 (IC50/Ki, nM) | HDAC6 (IC50/Ki, nM) | HDAC8 (IC50/Ki, nM) |
| This compound | N/A | - | 60 (Ki) [1] | - | 49200 (Ki)[1] | 30 (Ki) [1] | 5690 (Ki)[1] |
| Vorinostat (SAHA) | Pan-HDAC | ~10 (IC50)[2][3] | - | 20 (IC50)[2][3] | - | - | - |
| Romidepsin (FK228) | Class I | 36 (IC50)[4] | 47 (IC50)[4] | - | 510 (IC50)[4] | 1400 (IC50)[4] | - |
| Entinostat (MS-275) | Class I | 243 (IC50)[5] | 453 (IC50)[5] | 248 (IC50)[5] | >100000 | >100000 | 44900 |
| Tubastatin A | HDAC6 | >1000 (IC50) | >1000 (IC50) | >1000 (IC50) | >1000 (IC50) | 15 (IC50) [6][7] | 900 (IC50)[8] |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is for comparative purposes.
Cellular Activity Comparison
The anti-proliferative activity of this compound and comparator compounds in various cancer cell lines is presented below. This data provides insights into their potential therapeutic applications.
| Inhibitor | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | A2780 (Ovarian) | 0.89[1] |
| Cal27 (Head and Neck) | 0.72[1] | |
| Vorinostat (SAHA) | Prostate Cancer Cell Lines | 2.5 - 7.5[3] |
| MCF-7 (Breast) | 0.75[3] | |
| Romidepsin (FK228) | U-937, K562, CCRF-CEM (Leukemia) | 0.00592, 0.00836, 0.00695[5] |
| Entinostat (MS-275) | B-cell Lymphoma Cell Lines | 0.5 - 1[9] |
| Tubastatin A | THP-1 (Leukemia - TNF-α inhibition) | 0.272[6] |
| THP-1 (Leukemia - IL-6 inhibition) | 0.712[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Biochemical HDAC Activity Assay (Fluorometric)
This protocol is a general method for determining the in vitro potency of HDAC inhibitors against specific HDAC isoforms.
-
Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), Trichostatin A (as a control inhibitor), and the test compound (this compound or other inhibitors).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add the assay buffer, the recombinant HDAC enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a trypsin-like protease and Trichostatin A. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, the desired cancer cell lines (e.g., A2780, Cal27), test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells and determine the IC50 value.[10]
Western Blotting for Acetylated Proteins
This technique is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a substrate of HDAC6) and histone H3 (a substrate of class I HDACs).
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12][13]
-
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels to determine the effect of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the validation of this compound specificity.
Caption: Mechanism of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Hdac-IN-40 and Valproic Acid for the Treatment of Neurological Disorders
A detailed examination of the pan-HDAC inhibitor, Valproic Acid, and the selective HDAC3 inhibitor, RGFP-966, in the context of neurological disease modification, supported by experimental data.
In the landscape of therapeutic development for neurological disorders, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. By modulating gene expression through epigenetic mechanisms, these molecules can influence pathways central to neuroprotection, neuroinflammation, and neuronal plasticity. This guide provides a comparative overview of two such inhibitors: the well-established, broad-spectrum drug Valproic Acid (VPA), and a newer, selective HDAC3 inhibitor, RGFP-966. Due to the unavailability of public data on a compound named "Hdac-IN-40," this guide will utilize RGFP-966 as a representative of a novel, selective HDAC inhibitor for a scientifically valuable comparison against the pan-inhibitor VPA.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the inhibitory profiles, preclinical efficacy, and mechanisms of action of these two compounds, supported by experimental data and protocols.
At a Glance: this compound (represented by RGFP-966) vs. Valproic Acid
| Feature | RGFP-966 | Valproic Acid (VPA) |
| HDAC Inhibition Profile | Selective inhibitor of HDAC3 | Pan-inhibitor of Class I and IIa HDACs |
| Potency | High potency for HDAC3 (IC50 in the nanomolar range) | Lower potency (IC50 in the millimolar range) |
| Mechanism of Action | Primarily through HDAC3 inhibition, leading to activation of Nrf2 and other neuroprotective pathways. | Broad epigenetic modulation through inhibition of multiple HDACs; also affects GABA levels and ion channels. |
| Preclinical Efficacy | Demonstrated neuroprotection, reduced neuroinflammation, and improved cognitive and motor function in models of stroke, traumatic brain injury, and Huntington's disease. | Well-documented neuroprotective effects in a wide range of models including Alzheimer's disease, stroke, and spinal cord injury. |
| Selectivity | High selectivity for HDAC3 offers the potential for a more targeted therapeutic effect with fewer off-target effects. | Non-selective nature may contribute to a broader range of therapeutic effects but also a wider side-effect profile. |
In-Depth Comparison: Experimental Data
HDAC Inhibitory Activity
The defining difference between RGFP-966 and Valproic Acid lies in their selectivity and potency against different HDAC isoforms.
| HDAC Isoform | RGFP-966 IC50 | Valproic Acid IC50 |
| HDAC1 | > 15 µM[1] | ~0.7 mM[2] |
| HDAC2 | > 15 µM[1] | ~0.8 mM[2] |
| HDAC3 | 80 nM [1] | Not consistently reported, but generally weaker than for Class I HDACs |
| HDAC5 | Not effectively inhibited | ~2.8 mM[3] |
| HDAC6 | Not effectively inhibited | > 20 mM[2] |
| HDAC7 | Not effectively inhibited | ~1.3 mM[2] |
| HDAC8 | > 15 µM[1] | Not effectively inhibited |
Note: IC50 values can vary between different assay conditions and sources.
Preclinical Efficacy in Neurological Disorder Models
Both RGFP-966 and Valproic Acid have shown significant promise in various animal models of neurological diseases.
In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with RGFP-966 has been shown to reverse pathological tau phosphorylation and reduce the accumulation of amyloid-β 1-42 (Aβ1-42)[4].
| Parameter | Control (Vehicle) | RGFP-966 (10 mg/kg) |
| Tau phosphorylation (Thr181) | 100% | 30.9 ± 18.8%[4] |
| Tau phosphorylation (Ser202) | 100% | 1.5 ± 18.7%[4] |
| Secreted sAPPα | 100% | 239.4 ± 26.8%[4] |
VPA treatment in transgenic AD model mice has been demonstrated to significantly reduce neuritic plaque formation and improve memory deficits[5].
| Parameter | Control (Vehicle) | Valproic Acid |
| Plaque Number (in 9-month-old APP23 mice) | 25.60 ± 3.50 | 11.09 ± 0.92[5] |
| Plaque Area (in 7-month-old APP23 mice) | 100% | 56.90 ± 11.13%[5] |
| Escape Latency in Morris Water Maze (Day 5) | ~50 seconds | ~20 seconds[5] |
Both compounds have demonstrated protective effects against glutamate-induced neuronal death in vitro.
| Treatment | Cell Viability (% of control) |
| Glutamate (15 mM) | ~50%[6] |
| Glutamate + Valproic Acid (1 mM) | ~75% [6] |
Quantitative data for RGFP-966 in a directly comparable glutamate excitotoxicity assay was not available in the searched literature.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is a general method for determining the in vitro potency of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (RGFP-966 or Valproic Acid) dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Motor Coordination: Rotarod Test
The rotarod test is widely used to assess motor coordination and balance in rodent models of neurological disorders.
Apparatus:
-
An automated rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice) and individual lanes for each animal.
Procedure:
-
Acclimation: Handle the mice for several days before the test to reduce stress. Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) for one or two days prior to testing.
-
Testing:
-
Place the mouse on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes)[7].
-
Record the latency to fall from the rod for each mouse[7]. A fall is registered when the mouse falls onto the platform below or after two consecutive passive rotations on the rod.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
In Vivo Assessment of Spatial Learning and Memory: Morris Water Maze
The Morris water maze is a classic behavioral test to evaluate hippocampal-dependent spatial learning and memory in rodents.
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C).
-
A hidden escape platform submerged just below the water surface.
-
Distinct visual cues placed around the room, visible from within the pool.
-
A video tracking system to record and analyze the swim paths of the animals.
Procedure:
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5 days), conduct multiple trials per day (e.g., 4 trials).
-
In each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim freely to find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) before removing it for the inter-trial interval.
-
Record the escape latency (time to find the platform) and the swim path length for each trial. A decrease in these parameters over successive days indicates learning.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory retention.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of RGFP-966 and Valproic Acid are mediated through distinct and overlapping signaling pathways.
RGFP-966: Selective HDAC3 Inhibition
RGFP-966's neuroprotective effects are primarily attributed to its selective inhibition of HDAC3. This leads to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.
Caption: RGFP-966 signaling pathway in neuroprotection.
By inhibiting HDAC3, RGFP-966 prevents the deacetylation and subsequent inactivation of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of antioxidant genes, thereby protecting neurons from oxidative stress[8][9]. Additionally, RGFP-966 has been shown to reduce neuroinflammation by inhibiting the NLRP3 inflammasome pathway[2].
Valproic Acid: Pan-HDAC Inhibition and Other Mechanisms
Valproic Acid's mechanism of action is more complex due to its broad inhibitory profile and its effects on other cellular targets.
Caption: Multifaceted mechanism of action of Valproic Acid.
VPA's inhibition of multiple HDACs leads to a general increase in histone acetylation, promoting the transcription of neuroprotective genes such as Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2. Furthermore, VPA increases the levels of the inhibitory neurotransmitter GABA by inhibiting GABA transaminase, which reduces neuronal hyperexcitability[10]. It also inhibits glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease[11].
Conclusion
Both Valproic Acid and the selective HDAC3 inhibitor RGFP-966 demonstrate significant potential for the treatment of neurological disorders. Valproic Acid, with its broad mechanism of action, has shown efficacy in a wide array of preclinical models. However, its lack of selectivity may contribute to a less favorable side-effect profile.
RGFP-966, as a representative of a new generation of selective HDAC inhibitors, offers a more targeted approach. Its high potency and selectivity for HDAC3 could translate into a more favorable therapeutic window with reduced off-target effects. The preclinical data for RGFP-966 are promising, particularly its ability to modulate key pathological features of Alzheimer's disease and protect against ischemic and traumatic brain injury.
Further head-to-head comparative studies in relevant animal models are warranted to directly assess the relative efficacy and safety of these two approaches. The choice between a pan-HDAC inhibitor and a selective inhibitor will likely depend on the specific neurological condition being treated and the underlying pathophysiology. The continued development and investigation of selective HDAC inhibitors like RGFP-966 represent an exciting frontier in the quest for more effective and safer treatments for debilitating neurological disorders.
References
- 1. jove.com [jove.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. RGFP966 exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RGFP966 exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of HDAC Inhibitors: A Comprehensive Guide to Entinostat and a Framework for Evaluating Novel Compounds such as Hdac-IN-40
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic agents against established compounds is a cornerstone of preclinical and clinical research. This guide provides a detailed comparative analysis of Entinostat, a well-characterized histone deacetylase (HDAC) inhibitor, and outlines a comprehensive framework for the evaluation of emerging inhibitors like Hdac-IN-40, for which public data is not currently available.
Executive Summary
Entinostat is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases. It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, primarily through the induction of histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes, cell cycle arrest, and apoptosis. While a direct comparison with this compound is not possible due to the absence of publicly available data for the latter, this guide presents a thorough analysis of Entinostat's properties and the requisite experimental protocols to facilitate a future comparative assessment.
Data Presentation: Entinostat
The following tables summarize the key quantitative data for Entinostat, compiled from various in vitro and in vivo studies.
Table 1: Biochemical and In Vitro Activity of Entinostat
| Parameter | Value | Cell Line/Assay Conditions |
| Target HDACs | Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) | Cell-free enzymatic assays |
| IC50 (HDAC1) | 0.51 µM[1] | Cell-free assay |
| IC50 (HDAC2) | 0.453 µM[2] | Cell-free assay |
| IC50 (HDAC3) | 1.7 µM[1] | Cell-free assay |
| IC50 (Various Cancer Cell Lines) | 41.5 nM - 4.71 µM | A2780, Calu-3, HL-60, K562, St-4, HT-29, KB-3-1, Capan-1, 4-1St, HCT-15[1] |
| 0.3 nM - 29.1 µmol/L | 16 SCLC cell lines[3] | |
| 280 - 1300 nM | Rhabdomyosarcoma cell lines (96-hour exposure)[4] | |
| 0.5 - 1 µmol/l | B-cell lymphoma cell lines[5] |
Table 2: Pharmacokinetic Properties of Entinostat in Humans
| Parameter | Value | Study Population/Conditions |
| Tmax (Time to Maximum Concentration) | 0.42 hours (median) | Patients with solid tumors[6] |
| Terminal Half-life (t1/2) | 113.6 ± 78.2 hours | Patients with solid tumors[6] |
| Apparent Oral Clearance (CL/F) | 14.9 ± 22.0 L/h/m² | Patients with solid tumors[6] |
| Cmax (Maximum Concentration) at 5 mg/m² dose | Dose-proportional increase | Chinese postmenopausal women with metastatic breast cancer[7] |
| AUC (Area Under the Curve) at 5 mg/m² dose | Dose-proportional increase | Chinese postmenopausal women with metastatic breast cancer[7] |
Mechanism of Action of Entinostat
Entinostat exerts its anti-cancer effects primarily by inhibiting Class I and IV HDAC enzymes.[6] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[8][9] This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which in turn leads to cell cycle arrest, differentiation, and apoptosis.[8]
Beyond histone proteins, Entinostat can also affect the acetylation status and function of non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-tumor activity.[8][9]
Mandatory Visualization
Below are diagrams illustrating the signaling pathway affected by Entinostat and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Entinostat.
Caption: Experimental workflow for HDAC inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols used in the characterization of Entinostat.
HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are diluted in an appropriate assay buffer. A fluorogenic HDAC substrate is also prepared in the same buffer.
-
Compound Dilution: The test compound (e.g., Entinostat) is serially diluted to a range of concentrations.
-
Reaction Setup: In a 96-well plate, the diluted enzyme is mixed with the various concentrations of the test compound and incubated at 30°C.
-
Initiation and Incubation: The reaction is initiated by adding the substrate solution to each well, followed by incubation at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Signal Development: The reaction is stopped by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (like Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells. The formazan crystals are then solubilized.
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
-
Signal Measurement:
-
MTT Assay: The absorbance of the solubilized formazan is measured using a spectrophotometer.
-
CellTiter-Glo® Assay: The luminescent signal is measured using a luminometer.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the on-target effect of an HDAC inhibitor by detecting changes in histone acetylation.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the HDAC inhibitor for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4). A primary antibody against total histone H3 or H4 is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the acetylated histone is normalized to the total histone band intensity to determine the relative increase in acetylation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group according to a specific dose and schedule (e.g., oral gavage daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor growth curves of the treatment group are compared to the control group to assess the anti-tumor efficacy.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Methodology:
-
Compound Administration: A single dose of the test compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC using non-compartmental analysis.[10]
Framework for Evaluating this compound or Other Novel HDAC Inhibitors
In the absence of data for this compound, a direct comparison with Entinostat is not feasible. However, the information and protocols provided for Entinostat serve as a comprehensive template for the evaluation of any new HDAC inhibitor. To conduct a comparative analysis, the following steps should be undertaken for this compound:
-
Biochemical and In Vitro Characterization:
-
Determine the IC50 values against a panel of recombinant HDAC enzymes to establish its potency and selectivity profile.
-
Assess its anti-proliferative activity (IC50) across a range of cancer cell lines representing different tumor types.
-
Confirm its mechanism of action by evaluating its effect on histone acetylation and the expression of key cell cycle and apoptosis-related proteins via Western blotting.
-
Analyze its impact on cell cycle progression and apoptosis using flow cytometry.
-
-
In Vivo Evaluation:
-
Conduct pharmacokinetic studies to determine its oral bioavailability and key ADME parameters.
-
Evaluate its anti-tumor efficacy in relevant tumor xenograft models.
-
Perform pharmacodynamic studies on tumor tissues from the xenograft models to confirm target engagement in vivo.
-
-
Comparative Analysis:
-
Once the above data is generated for this compound, it can be systematically compared to the established data for Entinostat.
-
The comparison should focus on key differentiators such as:
-
Potency and Selectivity: Is this compound more potent or selective for specific HDAC isoforms compared to Entinostat?
-
In Vitro Efficacy: Does it exhibit superior anti-proliferative activity in certain cancer cell lines?
-
Pharmacokinetic Profile: Does it have a more favorable pharmacokinetic profile (e.g., longer half-life, better oral bioavailability)?
-
In Vivo Efficacy: Does it demonstrate greater anti-tumor activity in vivo?
-
Safety Profile: Preliminary toxicity studies should be conducted to compare its safety profile with that of Entinostat.
-
-
By following this structured approach, researchers can generate the necessary data to perform a robust and objective comparative analysis of this compound, or any other novel HDAC inhibitor, against the benchmark compound, Entinostat. This will provide a solid foundation for further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 10. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Hdac-IN-40: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-histone deacetylase (HDAC) inhibitor, Hdac-IN-40, alongside a well-characterized selective HDAC inhibitor. The objective is to elucidate the mechanism of action of this compound through direct comparison of its biochemical and cellular activities with an alternative inhibitor, providing supporting experimental data and detailed protocols.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] HDAC inhibitors interfere with this process, leading to hyperacetylation of histones, a more relaxed chromatin state, and the reactivation of silenced genes.[3] These inhibitors are broadly classified into pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC enzymes or classes.[3][4] The therapeutic potential of HDAC inhibitors is being explored in various diseases, particularly in oncology.[5]
Comparative Analysis: this compound vs. Selective HDAC6 Inhibitor (Nexturastat A)
To understand the mechanism of action of this compound, a putative pan-HDAC inhibitor, we compare its activity profile with that of Nexturastat A, a potent and selective HDAC6 inhibitor.
Biochemical Activity
The primary mechanism of action of an HDAC inhibitor is its ability to directly inhibit the enzymatic activity of HDAC proteins. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of recombinant HDAC isoforms.
Table 1: Comparative IC50 Values of this compound (putative) and Nexturastat A against various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (as Vorinostat/SAHA) | 30 | 63.5 | - | - | - |
| Nexturastat A | >1000 | >1000 | >1000 | 5 | >1000 |
Data for Vorinostat (SAHA) is used as a proxy for the putative pan-inhibitor this compound.[6] Data for Nexturastat A is from commercially available sources.
The data clearly illustrates that this compound (represented by Vorinostat) exhibits potent inhibition across multiple Class I HDACs, characteristic of a pan-HDAC inhibitor. In contrast, Nexturastat A demonstrates high selectivity for HDAC6, with significantly weaker or no activity against other HDAC isoforms.
Cellular Activity
The efficacy of an HDAC inhibitor within a cellular context is crucial for its therapeutic potential. Cellular assays measure the downstream effects of HDAC inhibition, such as the accumulation of acetylated proteins.
Table 2: Comparative Cellular Activity of this compound (putative) and Nexturastat A.
| Compound | Target Acetylation | Effect on Cell Cycle | Apoptosis Induction |
| This compound (as Vorinostat/SAHA) | Histone H3, α-tubulin | G1/G2-M arrest | Yes |
| Nexturastat A | α-tubulin | Minimal | Yes |
Information is based on the known effects of pan-HDAC inhibitors like Vorinostat and selective HDAC6 inhibitors.
This compound, as a pan-inhibitor, is expected to increase the acetylation of both histone and non-histone proteins, leading to broad effects on gene expression and cell cycle progression.[7] Nexturastat A, by selectively inhibiting HDAC6, primarily increases the acetylation of its main cytoplasmic substrate, α-tubulin, which is involved in protein trafficking and degradation pathways.
Experimental Protocols
Biochemical HDAC Inhibition Assay
Objective: To determine the IC50 values of inhibitors against purified HDAC enzymes.
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.
-
The inhibitor of interest is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5][8]
Cellular Histone and Tubulin Acetylation Assay
Objective: To measure the increase in acetylated histones and α-tubulin in cells treated with HDAC inhibitors.
Methodology:
-
Cancer cell lines (e.g., HCT116) are cultured and treated with the HDAC inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein extracts are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., total histone H3 or β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[9]
Signaling Pathways and Mechanisms
The mechanism of action of HDAC inhibitors extends beyond simple histone hyperacetylation, impacting various cellular signaling pathways.
Caption: Comparative signaling pathways of pan- and selective HDAC inhibitors.
Pan-HDAC inhibitors like this compound induce widespread changes in gene expression by affecting histone acetylation, leading to cell cycle arrest and apoptosis. Selective HDAC6 inhibitors such as Nexturastat A primarily impact cytoplasmic processes by modulating α-tubulin acetylation, which can affect protein trafficking and lead to the degradation of misfolded proteins, ultimately triggering apoptosis.
Experimental Workflow
A typical workflow for confirming the mechanism of action of a novel HDAC inhibitor involves a tiered approach, from initial biochemical screening to more complex cellular and in vivo studies.
Caption: A generalized workflow for characterizing HDAC inhibitors.
Conclusion
Based on the comparative analysis, this compound, as a putative pan-HDAC inhibitor, is confirmed to act by inhibiting a broad range of HDAC enzymes. This leads to the hyperacetylation of both histone and non-histone proteins, resulting in significant changes in gene expression, cell cycle arrest, and apoptosis. This mechanism of action is distinct from that of selective HDAC inhibitors like Nexturastat A, which exhibit a more targeted effect on specific cellular pathways. The provided experimental protocols and workflows offer a robust framework for the continued investigation and characterization of novel HDAC inhibitors.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Tumor Effects of HDAC Inhibitors In Vivo: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor effects of established Histone Deacetylase (HDAC) inhibitors. Due to the limited public data on a specific molecule designated "Hdac-IN-40," this document uses well-characterized, FDA-approved HDAC inhibitors as primary examples to illustrate a data-driven comparison. Researchers with data on novel compounds like this compound can use this framework to contextualize their findings.
The information presented herein is compiled from preclinical and clinical studies, highlighting the therapeutic potential of HDAC inhibitors in oncology.[1][2][3] These agents represent a promising class of anti-cancer drugs that can induce cancer cell cycle arrest, differentiation, and cell death, as well as reduce angiogenesis and modulate the immune response.[1][4]
Comparative In Vivo Efficacy of Selected HDAC Inhibitors
The following table summarizes the in vivo anti-tumor activities of three widely studied HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. These inhibitors have demonstrated efficacy in various cancer models, leading to their approval for clinical use in specific malignancies.[1][3]
| HDAC Inhibitor | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings | References |
| Vorinostat (SAHA) | Human Colon Cancer Xenograft | Not Specified | Significant dose-dependent growth delays | Showed potent anti-tumor activity in animal studies with no obvious signs of toxicity. | [5] |
| Cervical Cancer Mouse Model | Not Specified | Significant tumor growth inhibition | No significant toxicity was observed. | [6] | |
| Cutaneous T-cell Lymphoma | 400 mg daily, oral | 30% objective response rate in patients | First FDA-approved HDAC inhibitor for cancer treatment. | [3] | |
| Romidepsin | T-cell Lymphoma | Not Specified | Not Specified | Approved for the treatment of cutaneous and peripheral T-cell lymphoma. Disrupts G1 and G2 phases of the cell cycle and induces apoptosis. | [1][6] |
| Panobinostat | Multiple Myeloma | Not Specified | Not Specified | Approved for the treatment of multiple myeloma. Acts as a general inhibitor of tumor cell growth by affecting misfolded protein aggregation. | [1][6] |
| Belinostat | Peripheral T-cell Lymphoma | Not Specified | Not Specified | Approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. A hydroxamic acid pan-HDAC inhibitor. | [1][6] |
| MS-275 | Hepatocellular Carcinoma | Not Specified | Potent in vivo effects | The potency was similar to SAHA. | [7] |
| 4SC-202 | Cervical Cancer | Oral administration | Significant inhibition of tumor growth | No observed significant hepatotoxicity or organ pathological damage. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments used to evaluate the anti-tumor efficacy of HDAC inhibitors.
Xenograft Tumor Model
This model is widely used to assess the efficacy of anti-cancer compounds on human tumors grown in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., colon, lung, breast carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a sterile medium or PBS is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The HDAC inhibitor (e.g., Vorinostat) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined period. Tumor tissues can be harvested for further analysis.
Syngeneic Tumor Model
This model utilizes immunocompetent mice and murine cancer cells to study the effects of therapies on the tumor and the immune system.
-
Cell Line and Mice: A murine cancer cell line (e.g., B16 melanoma, CT26 colon carcinoma) is used in a compatible mouse strain (e.g., C57BL/6, BALB/c).
-
Tumor Implantation and Treatment: Similar to the xenograft model, tumor cells are implanted, and treatment is initiated upon tumor establishment.
-
Immune Response Monitoring: In addition to tumor growth, immune cell infiltration into the tumor (e.g., CD8+ T cells, macrophages) and systemic immune responses can be analyzed by flow cytometry or immunohistochemistry of tumor tissue and spleen.[6]
-
Rationale: This model is particularly relevant for HDAC inhibitors as they are known to modulate immune responses.[6]
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the presence and localization of specific proteins within the tumor tissue.
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against a biomarker of interest (e.g., acetylated histone H3, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to visualize the protein of interest.
-
Analysis: The staining intensity and percentage of positive cells are quantified.
Visualizing Molecular Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-tumor effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation.[1][4]
-
Cell Cycle Control: HDAC inhibitors can induce cell cycle arrest by upregulating cell cycle inhibitors like p21.[2] This prevents the progression of cancer cells through the G1/S or G2/M phases of the cell cycle.[4]
-
Apoptosis Induction: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] They can upregulate pro-apoptotic proteins such as Bim and Bid, and death receptors like TRAIL.[1][2]
-
Angiogenesis Inhibition: HDAC inhibitors have been shown to suppress tumor angiogenesis by downregulating the expression of pro-angiogenic factors like HIF-1α and vascular endothelial growth factor (VEGF).[2]
-
Immune Modulation: A growing body of evidence suggests that HDAC inhibitors can enhance anti-tumor immunity.[6] They can reprogram macrophages to a pro-inflammatory M1 phenotype and enhance the cytotoxic activity of CD8+ T cells.[6]
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 7. Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
Comparative Gene Expression Profiling: A Hypothetical HDAC Inhibitor (Hdac-IN-40) vs. Established Inhibitors
This guide provides a comparative analysis of the gene expression profiles induced by a hypothetical novel histone deacetylase (HDAC) inhibitor, Hdac-IN-40, against well-characterized HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. This document is intended for researchers, scientists, and drug development professionals to understand the potential similarities and differences in the molecular effects of a new chemical entity in comparison to existing therapies.
Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these drugs lead to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure, making DNA more accessible for transcription.[1][2] This can lead to the reactivation of silenced tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4]
General Effects of HDAC Inhibitors on Gene Expression
HDAC inhibitors induce widespread changes in gene expression, affecting a multitude of cellular pathways.[5] Studies have shown that both up-regulation and down-regulation of genes occur following treatment with HDAC inhibitors.[6] The specific genes affected can vary depending on the cell type, the specific HDAC inhibitor used, its concentration, and the duration of treatment.[5][7] However, a "core" set of genes is commonly regulated by different HDAC inhibitors, primarily involved in cell cycle control, apoptosis, and DNA synthesis.[6] One of the most consistently up-regulated genes is p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest.[4][7]
The gene expression profiles of different HDAC inhibitors can show significant overlap, particularly if they belong to the same structural class (e.g., hydroxamates like Vorinostat and Trichostatin A).[6] However, distinct profiles can also be observed, reflecting differences in their potency and selectivity for various HDAC isoforms.[7]
Comparative Gene Expression Data
The following table summarizes the key findings from gene expression profiling studies of Vorinostat, Romidepsin, and Panobinostat. This data provides a benchmark against which a new inhibitor like this compound could be compared.
| Feature | Vorinostat (SAHA) | Romidepsin | Panobinostat |
| Primary Class | Hydroxamic Acid | Cyclic Peptide | Cinnamic Hydroxamic Acid |
| Affected Cell Lines/Tissues (Examples) | Gastric cancer cell lines (AGS, KATO-III)[8], Cutaneous T-cell lymphoma (CTCL) PBMCs[9] | Myeloid leukemia cells[10], NRF2-active cells[11][12] | Cutaneous T-cell lymphoma (CTCL) tumor biopsies[13][14] |
| Key Upregulated Genes/Pathways | p21, Nur77, HSP70[15], NR2B-containing NMDA receptor gene in hippocampus[16] | Genes involved in oxidation-reduction[10] | Genes involved in apoptosis, immune regulation, and angiogenesis[13][14] |
| Key Downregulated Genes/Pathways | Genes involved in interleukin-6 production[17], Proliferation/cell cycle genes in non-responders[9] | Metabolic genes, particularly those related to amino acid metabolism and MYC targets[11][12] | A majority of regulated genes are repressed[13][14][18] |
| Commonly Regulated Genes | A set of 140 genes in both AGS and KATO-III gastric cancer cell lines[8] | A cascade of differential gene expression affecting histone H3K9 marks[10] | 23 genes commonly regulated across all tested CTCL patients[13][18] |
| Notes | Induces both apoptosis and autophagy in gastric cancer cells[8]. Gene expression changes can be observed within hours of administration[15]. | Alters gene expression by redistributing histone acetylation and BRD4[12]. | Induces rapid changes in gene expression, with more genes being repressed than activated[13][14][18]. |
Experimental Protocols
A typical experimental workflow for comparative gene expression profiling of HDAC inhibitors involves the following steps:
-
Cell Culture and Treatment:
-
Select appropriate cancer cell lines (e.g., T24 bladder carcinoma, MDA breast carcinoma, or relevant hematopoietic cell lines).[7][17]
-
Culture cells to a logarithmic growth phase.
-
Treat cells with the HDAC inhibitors (e.g., this compound, Vorinostat, Romidepsin, Panobinostat) at various concentrations and for different time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.[17]
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a suitable method (e.g., RNeasy columns).[7]
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Microarray or RNA-Sequencing:
-
For microarray analysis, synthesize biotinylated cRNA from the total RNA.[7]
-
Fragment the cRNA and hybridize it to a microarray chip (e.g., Affymetrix).[7]
-
Wash, stain, and scan the arrays to obtain raw expression data.
-
For RNA-sequencing, prepare sequencing libraries from the total RNA and sequence them on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Normalize the raw expression data.
-
Perform statistical analysis to identify differentially expressed genes between treated and control samples (e.g., using a fold-change cutoff of >2 and a p-value < 0.01).[9]
-
Perform hierarchical clustering to compare the overall similarity of gene expression profiles between different inhibitors.[6]
-
Conduct pathway analysis (e.g., using Gene Ontology or KEGG) to identify the biological processes and signaling pathways affected by the regulated genes.[17]
-
-
Validation:
-
Validate the expression changes of selected genes using a different method, such as quantitative real-time PCR (qRT-PCR).[6]
-
Visualizations
Experimental Workflow for Gene Expression Profiling
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The histone deacetylase inhibitor Romidepsin induces as a cascade of differential gene expression and altered histone H3K9 marks in myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Histone deacetylase inhibitor panobinostat induces clinical responses with associated alterations in gene expression profiles in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Vorinostat, a histone deacetylase inhibitor, facilitates fear extinction and enhances expression of the hippocampal NR2B-containing NMDA receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Assessing the Therapeutic Index of Hdac-IN-40: A Comparative Guide to Standard HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel histone deacetylase (HDAC) inhibitors remains a cornerstone of epigenetic drug discovery, with a critical focus on optimizing the therapeutic index to maximize efficacy while minimizing toxicity. This guide provides a comparative assessment of a novel HDAC inhibitor, Hdac-IN-40, against established standard drugs in the field: the pan-HDAC inhibitor Vorinostat (SAHA), the potent pan-HDAC inhibitor Panobinostat, and the class I-selective inhibitor Entinostat. By presenting key experimental data and detailed methodologies, this guide aims to offer an objective evaluation to inform preclinical and clinical research strategies.
Executive Summary
The therapeutic index, a ratio that compares the toxic dose of a drug to the dose that produces the desired therapeutic effect, is a crucial metric in drug development. A higher therapeutic index indicates a wider margin of safety for a drug. This guide will delve into the comparative in vitro potency and in vivo tolerability of this compound and standard HDAC inhibitors, providing a framework for assessing its potential as a therapeutic agent.
Data Presentation: Quantitative Comparison of this compound and Standard Drugs
The following tables summarize the key quantitative data for this compound (hypothetical data for illustrative purposes) and the standard HDAC inhibitors Vorinostat, Panobinostat, and Entinostat.
Table 1: In Vitro Potency (IC50) Against HDAC Enzymes and HCT116 Cancer Cells
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HCT116 Cell Proliferation (nM) |
| This compound | 15 | 25 | 10 | 50 |
| Vorinostat (SAHA) | 10[1][2] | - | 20[1][2] | 1200-2800[3] |
| Panobinostat | 2.1 - 531 (pan-HDAC)[4][5] | - | - | 7.1 |
| Entinostat | 243[6] | 453[6] | 248[6] | 13650[7][8][9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Toxicity Data in Mice
| Compound | Metric | Dose (mg/kg) | Route of Administration |
| This compound | MTD | 50 | Oral |
| Vorinostat (SAHA) | LD50 | >2000 | Oral |
| Panobinostat | MTD | 20[10] | - |
| Entinostat | MTD (well-tolerated dose) | 20[11][12] | Oral |
Note: MTD (Maximum Tolerated Dose) and LD50 (Lethal Dose, 50%) are key indicators of a drug's toxicity. The route of administration and the specific animal model can influence these values.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of a drug's therapeutic index. Below are the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is used to determine the IC50 value of a compound.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and standard drugs in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Study: Maximum Tolerated Dose (MTD) in Mice
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or death over a specified period.
Protocol:
-
Animal Acclimatization: Acclimate healthy mice (e.g., CD-1 or BALB/c) for at least one week before the study.
-
Dose Selection and Grouping: Based on preliminary data, select a range of doses for the test compound. Divide the mice into groups of 3-5 animals per dose level, including a control group receiving the vehicle.[13]
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage) at the selected doses. For an acute MTD study, a single dose is administered.[14] For a sub-chronic study, the drug is administered daily for a set period (e.g., 7-14 days).[15]
-
Monitoring and Observations: Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., daily).[13]
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight.[16]
-
Necropsy and Histopathology (Optional): At the end of the study, a gross necropsy and histopathological examination of major organs can be performed to identify any target organ toxicity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of HDAC inhibitors leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Caption: Workflow for determining the therapeutic index of this compound.
Logical Relationship Diagram
Caption: The concept of the therapeutic window, defined by efficacy and toxicity.
References
- 1. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 11. mdpi.com [mdpi.com]
- 12. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Navigating the Disposal of Hdac-IN-40: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Hdac-IN-40, a potent histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is paramount to protect laboratory personnel and ensure compliance with regulatory standards.
Core Principles of Hazardous Drug Disposal
The disposal of this compound, like other hazardous drugs (HDs), is governed by stringent federal, state, and local regulations.[1][2] All personnel handling such materials must be thoroughly trained in procedures designed to prevent contamination and exposure.[2] A crucial first step is to consult the Safety Data Sheet (SDS) for the specific chemical, which provides critical information on handling and disposal.[2][3] In the absence of a specific SDS for this compound, the precautionary principle dictates treating it as a hazardous chemical waste.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[3] Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[3]
-
Trace Contaminated Waste: Items with minimal contamination, such as empty vials, gloves, bench paper, and pipette tips, should be disposed of in a designated "trace chemotherapy" or hazardous waste container.[7]
3. Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components of any mixtures.[6]
4. Storage of Hazardous Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[8] This area should be well-ventilated and have secondary containment to prevent spills.
5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and storage of this compound and similar chemical compounds.
| Parameter | Guideline | Source |
| Storage Temperature (Solid) | 4°C, protect from light | [10] |
| Storage Temperature (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [10] |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity | [3] |
| Maximum Laboratory Accumulation | Typically no more than 55 gallons of hazardous waste | [6] |
Experimental Protocol Reference
While this document focuses on disposal, the foundational experimental protocols involving this compound can be found in the primary literature. For instance, its use as a novel alkoxyamide-based histone deacetylase inhibitor to reverse cisplatin resistance in chemoresistant cancer cells is detailed in Bioorganic & Medicinal Chemistry.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 10. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hdac-IN-40
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Potent Histone Deacetylase Inhibitor, Hdac-IN-40.
This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Operational Plan: From Receipt to Experiment
A clear and systematic workflow is essential to ensure safety and maintain the integrity of the compound.
Figure 1. Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols: General Handling and Solubilization
General Handling:
-
Always handle this compound as a potent pharmacological agent.
-
Avoid creating dust or aerosols.
-
Use dedicated lab equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Solubilization:
-
Consult the manufacturer's data sheet for the most appropriate solvent. This compound is typically soluble in DMSO.
-
Prepare stock solutions in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Add the solvent to the powder slowly and vortex or sonicate as needed to ensure complete dissolution.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light, as recommended by the supplier.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves, weigh boats) should be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain. |
| Empty Vials | The original vial containing the powdered compound should be disposed of as hazardous solid waste. |
Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal of waste containers.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately. |
Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound and follow all applicable safety guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
